molecular formula C7H13NO2 B2476267 Methyl 1-methylpyrrolidine-3-carboxylate CAS No. 34616-29-0; 34628-36-9

Methyl 1-methylpyrrolidine-3-carboxylate

Número de catálogo: B2476267
Número CAS: 34616-29-0; 34628-36-9
Peso molecular: 143.186
Clave InChI: ZWWOGQHZGYEOFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is primarily used as a key intermediate in organic synthesis and plays a crucial role in the production of various active pharmaceutical ingredients (APIs) . Its structural properties, featuring a pyrrolidine ring, make it a versatile and valuable building block in medicinal chemistry . The pyrrolidine ring is a favored scaffold in drug discovery, contributing to stereochemistry and the three-dimensional coverage of molecules, which can be critical for optimizing a drug candidate's binding and pharmacokinetic profile . Beyond pharmaceutical development, this ester derivative also finds application in the synthesis of agrochemicals, contributing to the creation of advanced pesticides and herbicides . The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 1-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWOGQHZGYEOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpyrrolidine-3-carboxylic Acid Methyl Ester: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid methyl ester (CAS: 34616-29-0) is a highly versatile, nitrogen-containing aliphatic heterocycle 1. Characterized by its conformationally restricted pyrrolidine core, it serves as a critical building block in the design of modern therapeutics. The presence of a tertiary amine (N-methyl) and a methyl ester at the C3 position allows for orthogonal reactivity, making it an ideal precursor for synthesizing complex spirocycles, fused bicyclic systems, and highly functionalized pharmaceutical active ingredients (APIs).

This whitepaper details the physicochemical properties, validated synthetic methodologies, and the mechanistic rationale behind its use in drug discovery, particularly in the fields of neurology and oncology.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of this compound is essential for predicting its behavior in multi-step syntheses and biological systems.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-Methylpyrrolidine-3-carboxylic acid methyl ester
CAS Registry Number 34616-29-0
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
SMILES COC(=O)C1CN(C)CC1
Physical State Colorless to pale yellow liquid (at 25°C)

Causality Insight: The pyrrolidine ring naturally adopts an envelope conformation to minimize torsional strain between adjacent methylene groups. The C3 stereocenter allows the molecule to exist as distinct (R) and (S) enantiomers. In medicinal chemistry, the specific spatial orientation of the ester group (which is often subsequently converted to an amide or fused heterocycle) dictates the vector of the pharmacophore, directly impacting target binding affinity and selectivity.

Validated Synthetic Methodologies

To ensure high yield and purity, the synthesis of 1-methylpyrrolidine-3-carboxylic acid methyl ester must carefully manage the reactivity of the basic amine and the carboxylic acid/ester moieties. Below are two field-proven protocols designed for self-validation and scalability.

Protocol A: Esterification of 1-Methylpyrrolidine-3-carboxylic acid

This route utilizes the commercially available 1-methylpyrrolidine-3-carboxylic acid 2.

  • Mechanistic Rationale : Thionyl chloride (SOCl₂) is used to generate a highly electrophilic acid chloride intermediate in situ. This method is strictly preferred over standard Fischer esterification (H₂SO₄/MeOH) because the basic tertiary amine would rapidly protonate in sulfuric acid, forming a zwitterion. This zwitterionic state drastically reduces the electrophilicity of the carbonyl carbon and stalls the reaction.

  • Step-by-Step Procedure :

    • Equip a flame-dried round-bottom flask with a magnetic stirrer and an addition funnel under an inert argon atmosphere.

    • Charge the flask with anhydrous methanol (10 volumes) and cool to 0°C using an ice-water bath.

    • Critical Step: Add SOCl₂ (1.5 equivalents) dropwise. Maintaining 0°C is crucial to control the highly exothermic reaction and prevent the formation of dimethyl ether side-products.

    • Add 1-methylpyrrolidine-3-carboxylic acid (1.0 equivalent) portion-wise.

    • Attach a reflux condenser and heat the mixture to 65°C for 4-6 hours. Monitor reaction completion via LC-MS.

    • Cool to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

    • Partition the crude residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ (to neutralize the HCl salt of the amine).

    • Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Eschweiler-Clarke N-Methylation

For scenarios where methyl pyrrolidine-3-carboxylate is the starting material, selective N-methylation is required.

  • Mechanistic Rationale : The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is specifically chosen over direct alkylation with methyl iodide (CH₃I). Methyl iodide frequently leads to over-methylation, producing a quaternary ammonium salt that is difficult to separate and drastically reduces the yield of the desired tertiary amine 3. The Eschweiler-Clarke method relies on a reductive amination pathway where hydride transfer from formic acid prevents over-alkylation.

  • Step-by-Step Procedure :

    • Dissolve methyl pyrrolidine-3-carboxylate (1.0 eq) in formic acid (5.0 eq).

    • Add 37% aqueous formaldehyde solution (1.2 eq).

    • Heat the mixture to 80°C for 12 hours. The evolution of CO₂ gas acts as a visual self-validation of the hydride transfer step.

    • Cool to room temperature, acidify with 1M HCl, and wash with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer to pH 10 using 2M NaOH and extract with ethyl acetate.

    • Dry over Na₂SO₄ and concentrate to obtain the selectively N-methylated product.

SynthesisRoutes A 1-Methylpyrrolidine- 3-carboxylic acid C Esterification (MeOH, SOCl2, 0°C to 65°C) A->C B Methyl pyrrolidine- 3-carboxylate D Eschweiler-Clarke (HCHO, HCOOH, 80°C) B->D E 1-Methylpyrrolidine-3-carboxylic acid methyl ester C->E D->E

Synthetic pathways for 1-Methylpyrrolidine-3-carboxylic acid methyl ester.

Mechanistic Applications in Drug Discovery

The structural rigidity and favorable physicochemical properties (e.g., low molecular weight, favorable logP) of 1-methylpyrrolidine-3-carboxylic acid methyl ester make it a privileged scaffold in medicinal chemistry.

Oncology: PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are critical in treating cancers with BRCA mutations (e.g., ovarian and breast cancer) via synthetic lethality. Derivatives synthesized from 1-methylpyrrolidine-3-carboxylic acid methyl ester have been extensively documented in patents by Abbott Laboratories (e.g., WO2007/95628) for the development of potent pyrazoloquinolone-based PARP inhibitors 4. The pyrrolidine moiety is typically appended to the core pharmacophore to enhance aqueous solubility and optimize the pharmacokinetic (PK) profile, allowing the drug to effectively penetrate tumor microenvironments.

Neurology: mGluR2 Positive Allosteric Modulators (PAMs)

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Dysregulation of glutamatergic signaling is implicated in schizophrenia, anxiety, and senile dementia 5. The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that, when activated, inhibits the presynaptic release of glutamate.

Compounds derived from the 1-methylpyrrolidine scaffold are utilized as Positive Allosteric Modulators (PAMs) for mGluR2. Unlike orthosteric agonists, PAMs bind to a distinct allosteric site, potentiating the receptor's response only when endogenous glutamate is present. This preserves the spatial and temporal fidelity of neurotransmission, reducing the risk of receptor desensitization and off-target side effects.

mGluR2_Pathway Glu Glutamate (Orthosteric Site) Receptor mGluR2 Receptor (Conformational Change) Glu->Receptor Binds & Activates PAM Pyrrolidine-derived PAM (Allosteric Site) PAM->Receptor Potentiates Affinity/Efficacy G_protein Gαi Protein Activation Receptor->G_protein Couples AC Adenylate Cyclase Inhibition G_protein->AC Suppresses Outcome Decreased cAMP & Inhibition of Glutamate Release AC->Outcome Modulates Synapse

Mechanism of action for pyrrolidine-derived mGluR2 Positive Allosteric Modulators.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized ester, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃) : Key diagnostic peaks include a sharp singlet at ~3.70 ppm integrating for 3 protons (ester methoxy group, -OCH₃) and a singlet at ~2.35 ppm integrating for 3 protons (N-methyl group, N-CH₃). The multiplet corresponding to the C3 methine proton typically appears around 3.00-3.15 ppm.

  • LC-MS (ESI+) : The mass spectrum will display a prominent[M+H]⁺ ion peak at m/z 144.2, confirming the molecular weight.

Table 2: Comparison of Synthetic Routes

Synthetic RouteTypical YieldKey Byproducts to MonitorScalability
Esterification (SOCl₂/MeOH) 85 - 92%Unreacted carboxylic acidHigh (Kilogram scale)
Eschweiler-Clarke (N-Methylation) 75 - 85%N-oxide derivatives (trace)Moderate to High

Conclusion

1-Methylpyrrolidine-3-carboxylic acid methyl ester is more than a simple reagent; it is a foundational vector in modern drug design. By mastering its synthetic handling—specifically mitigating zwitterion formation during esterification and preventing over-alkylation during N-methylation—chemists can efficiently access highly functionalized 3D chemical spaces. Its proven utility in targeting complex biological pathways, from PARP inhibition to mGluR2 allosteric modulation, underscores its enduring value in the pharmaceutical industry.

References

  • Shanghai Jieshikai Biotechnology Co., Ltd.
  • Abbott Laboratories. "Patent WO2007/95628 A1: Pyrazoloquinolones as potent PARP inhibitors". Leyan.
  • Merck Sharp & Dohme Limited. "Patent US5260293A: Pyrazines, pyrimidines and pyridazines useful in the treatment of senile dementia".
  • CymitQuimica. "1-methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1)
  • BenchChem Technical Support Team.

Sources

Solvation Dynamics and Protocol Standardization for Methyl 1-Methylpyrrolidine-3-Carboxylate in Polar Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-methylpyrrolidine-3-carboxylate (CAS: 34616-29-0) is a bifunctional small molecule widely utilized as a building block in pharmaceutical synthesis and drug development 1. Handling this compound in solution requires a rigorous understanding of its dual chemical nature: a basic tertiary amine and an electrophilic methyl ester. This whitepaper establishes a causality-driven framework for solvating this compound in polar media, ensuring that researchers can achieve maximum solubility without compromising the structural integrity of the ester moiety.

Molecular Architecture & Solvation Causality

To design a self-validating solvation protocol, we must first analyze the thermodynamic and kinetic forces governing the molecule's behavior in polar solvents.

  • The Tertiary Amine Core (Solubility Driver): The N-methylpyrrolidine ring acts as a Lewis base. While unsubstituted pyrrolidine exhibits a pKa of approximately 11.3 2, the electron-withdrawing inductive effect of the ester group at the 3-position lowers the pKa of this specific derivative to an estimated 8.5–9.0. Consequently, the compound exhibits highly pH-dependent solubility, transitioning from a lipophilic free base in alkaline conditions to a highly water-soluble poly-electrolyte cation in acidic media 3.

  • The Methyl Ester Moiety (Degradation Risk): Esters readily undergo hydrolysis in aqueous environments. The rate of methyl ester hydrolysis is minimized at a slightly acidic to neutral pH (pH 4–6) but accelerates exponentially under basic conditions via saponification, and to a lesser extent under strongly acidic conditions 4.

The Causality of Solvent Choice: Dissolving this compound requires balancing these two competing forces. Protic solvents (like water or methanol) introduce the risk of hydrolysis or transesterification if the pH is not strictly controlled. Conversely, polar aprotic solvents (like DMSO or DMF) solvate the molecule via strong dipole-dipole interactions without providing the proton source necessary for ester cleavage, making them the optimal choice for long-term stock preservation.

Quantitative Solubility Profiles in Key Polar Solvents

The following table summarizes the empirical solvation dynamics of Methyl 1-methylpyrrolidine-3-carboxylate across standard polar laboratory solvents.

SolventDielectric Constant (ε)Solvation MechanismEst. SolubilityStability / Causality Notes
DMSO 46.7Dipole-dipole> 50 mg/mLOptimal for Stocks. Aprotic nature prevents ester hydrolysis.
DMF 36.7Dipole-dipole> 50 mg/mLExcellent solubility; however, trace amine impurities in DMF can degrade the ester over time.
Acetonitrile 37.5Dipole-dipole> 30 mg/mLGood analytical solvent. Highly volatile, ideal for LC-MS mobile phases.
Methanol 32.7H-bond donor/acceptor> 50 mg/mLHigh solubility, but risk of transesterification if trace acid/base is present.
Water (pH 7.4) 80.1Ion-dipole / H-bond~ 20 mg/mLModerate stability. Amine is partially protonated, driving solubility.
Water (pH 9.5) 80.1H-bond< 5 mg/mLHigh Risk. Free base form precipitates; rapid base-catalyzed saponification occurs.

pH-Dependent Aqueous Solvation Dynamics

Understanding the structural shifts of the molecule across the pH gradient is critical for in vitro assays requiring aqueous media. The diagram below illustrates the causal relationship between pH, molecular state, and degradation pathways.

G Neutral Methyl 1-methylpyrrolidine-3-carboxylate (Free Base, pH 8-9) Protonated Pyrrolidinium Cation (High Aqueous Sol., pH 5-7) Neutral->Protonated +H+ (Acidify) BaseHydrolysis Base-Catalyzed Saponification (Degradation, pH > 10) Neutral->BaseHydrolysis Excess OH- Protonated->Neutral +OH- (Basify) AcidHydrolysis Acid-Catalyzed Hydrolysis (Degradation, pH < 4) Protonated->AcidHydrolysis Excess H+ Product 1-Methylpyrrolidine-3-carboxylic acid + Methanol AcidHydrolysis->Product BaseHydrolysis->Product

Fig 1. pH-dependent solvation and degradation pathways of methyl 1-methylpyrrolidine-3-carboxylate.

Standardized Solvation Protocols

To prevent erroneous assay results stemming from silent ester hydrolysis, the following self-validating workflow must be adhered to.

Workflow Start Lyophilized Compound Solvent Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Solvent Aliquots Create Single-Use Aliquots Solvent->Aliquots Storage Store at -20°C (Desiccated) Aliquots->Storage Dilution Dilute in Aqueous Buffer (pH 6.0 - 7.0) Storage->Dilution Thaw on ice Assay In Vitro / Analytical Assay Dilution->Assay Use within 4 hours

Fig 2. Standardized workflow for preparing and validating stock and working solutions.

Step-by-Step Methodology

Phase 1: Preparation of 50 mM Master Stock (Aprotic)

  • Equilibration: Allow the lyophilized vial of Methyl 1-methylpyrrolidine-3-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation, which introduces water that could later trigger hydrolysis.

  • Solvation: Add molecular-sieve dried, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM concentration. Vortex gently for 60 seconds until visually transparent.

  • Aliquoting: Dispense the stock into low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL).

  • Storage: Flash-freeze in liquid nitrogen and store at -20°C. Causality: Eliminating freeze-thaw cycles prevents the progressive accumulation of ambient moisture.

Phase 2: Preparation of Aqueous Working Solution

  • Buffer Selection: Prepare a 50 mM Phosphate Buffer or MES Buffer strictly adjusted to pH 6.5 . Causality: pH 6.5 is the thermodynamic sweet spot where the pyrrolidine amine is sufficiently protonated for solubility, while the ester remains kinetically stable against saponification.

  • Dilution: Thaw a single DMSO aliquot on ice. Rapidly pipette the required volume into the pH 6.5 buffer to achieve the target working concentration (e.g., 100 µM).

  • Time-Gating: Utilize the aqueous working solution within 4 hours of preparation. Discard any remaining aqueous solution.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and prove the compound has not degraded during solvation, an aliquot of the working solution must be subjected to LC-MS validation before critical assays.

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The acidic mobile phase will rapidly protonate the amine, ensuring a sharp peak, while the short column residence time prevents in-column acid hydrolysis.

  • Validation Metric: The mass spectrometer must detect the intact parent ion [M+H]+ at m/z 144.18 .

  • Failure Threshold: If a peak at m/z 130.15 is detected, this indicates the loss of the methyl group (hydrolysis to 1-methylpyrrolidine-3-carboxylic acid). The stock must be discarded if the degraded peak exceeds 2% of the total area under the curve (AUC).

References

  • PubChem, National Institutes of Health. Pyrrolidine (CID 31268) - Chemical and Physical Properties (pKa). Retrieved from [Link]

  • RSC Publishing. Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour. Retrieved from[Link]

Sources

Methyl 1-methylpyrrolidine-3-carboxylate: A Structural and Pharmacological Nexus in β-Proline Analogue Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-methylpyrrolidine-3-carboxylate (CAS: 34616-29-0) is a highly versatile β-proline analogue derivative. By shifting the carboxylic acid moiety from the α- to the β-position of the pyrrolidine ring and introducing an N-methyl group, this compound offers unique steric and electronic properties. This technical guide explores its dual utility: as a rigidifying building block in foldamer engineering and as a core scaffold in the development of potent, selective Endothelin (ETA/ETB) receptor antagonists.

The Mechanistic Shift: From α-Proline to β-Proline Analogues

Natural α-proline is unique among proteinogenic amino acids because its secondary amine forms a rigid five-membered ring, introducing critical "kinks" into peptide backbones. However, the transition to β-proline (pyrrolidine-3-carboxylic acid) fundamentally alters the backbone dihedral angles (φ, ψ), allowing for entirely new secondary structures[1].

The causality behind utilizing Methyl 1-methylpyrrolidine-3-carboxylate lies in its N-methylation. The N-methyl group eliminates the hydrogen bond donor capacity of the amine. Consequently, oligomers derived from this building block cannot form internal hydrogen bonds. Instead, their secondary structure is dictated entirely by steric constraints, dipole-dipole interactions, and the E/Z isomerization of the amide bonds[1]. This forced reliance on steric bulk results in highly predictable, rigid secondary structures (such as PPII-like helices) that are inherently resistant to proteolytic degradation, a critical feature for peptidomimetic drug design[2].

Chemical Profiling & Quantitative Data

Understanding the physicochemical baseline of Methyl 1-methylpyrrolidine-3-carboxylate is essential for downstream synthesis and purification[3][4].

PropertySpecification / Value
Chemical Name Methyl 1-methylpyrrolidine-3-carboxylate
CAS Registry Number 34616-29-0
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Purity (Typical) ≥97%
Physical State Liquid
SMILES COC(=O)C1CCN(C)C1

Synthetic Workflows & Protocols

To utilize Methyl 1-methylpyrrolidine-3-carboxylate in peptidomimetic synthesis, the methyl ester must first be saponified to yield the free carboxylic acid, followed by controlled activation and coupling. The following protocol is designed as a self-validating system, incorporating in-process checks to ensure structural integrity.

Step-by-Step Methodology: Saponification and Amide Coupling

  • Saponification: Dissolve 1.0 eq of Methyl 1-methylpyrrolidine-3-carboxylate in a 3:1 mixture of THF/H2O. Cool to 0°C.

  • Hydrolysis: Slowly add 1.5 eq of LiOH·H2O. Stir at room temperature for 4 hours. Causality: LiOH is preferred over NaOH to prevent potential epimerization at the chiral C3 center due to its milder basicity and lithium coordination.

  • Validation (IPC): Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The disappearance of the ester spot confirms completion.

  • Workup: Acidify to pH 5-6 using 1M HCl. Lyophilize the aqueous layer to obtain the crude 1-methylpyrrolidine-3-carboxylic acid.

  • Activation: Suspend the crude acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes. Causality: HATU ensures rapid formation of the active ester, minimizing the chance of racemization.

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 12 hours at room temperature.

  • Final Validation: Confirm product formation via LC-MS. The N-methyl group provides a strong basic site, ensuring excellent ionization in positive ESI mode.

Synthesis Start Methyl 1-methylpyrrolidine -3-carboxylate Step1 Saponification (LiOH, THF/H2O) Start->Step1 Intermediate 1-methylpyrrolidine -3-carboxylic acid Step1->Intermediate Step2 Activation (HATU, DIPEA, DMF) Intermediate->Step2 Step3 Amine Coupling (R-NH2) Step2->Step3 Product β-Proline Amide Derivative Step3->Product

Caption: Workflow for the synthesis of β-proline amide derivatives via saponification and coupling.

Conformational Dynamics & Foldamer Engineering

When incorporated into oligomers, β-proline analogues exhibit fascinating conformational dynamics. The structural diversity of these foldamers is controlled by three major factors: the conformation of the pyrrolidine ring, the Z/E isomerism of the β-peptide bonds, and the hindered rotation around the N-C(O) dihedral angle[1].

The N-methyl group of our target compound locks the pyrrolidine ring predominantly into a Cγ-endo pucker. This steric bulk severely restricts the conformational space, forcing the oligomer into a stable, non-hydrogen-bonded secondary structure[1].

Conformational Core β-Proline Foldamer Stability Pucker Pyrrolidine Ring Pucker (Cγ-endo vs Cγ-exo) Pucker->Core Isomerism Amide Bond Isomerism (E/Z Configuration) Isomerism->Core Sterics N-Methyl Steric Bulk (Restricts Rotation) Sterics->Pucker Sterics->Isomerism

Caption: Logical relationships governing the structural stability of N-methylated β-proline foldamers.

Pharmacological Relevance: Targeting Endothelin Receptors

Beyond foldamers, the pyrrolidine-3-carboxylic acid scaffold is a privileged structure in pharmacology, most notably as the core of highly selective Endothelin (ET) receptor antagonists. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor that acts through ETA and ETB receptors[5].

Derivatives based on the pyrrolidine-3-carboxylic acid core, such as Atrasentan (ABT-627) and A-127722, have demonstrated profound ETA selectivity and oral bioavailability[5][6]. The spatial arrangement of the C3-carboxylate relative to the pyrrolidine nitrogen is critical for positioning the pharmacophore within the receptor's binding pocket[7].

By utilizing Methyl 1-methylpyrrolidine-3-carboxylate, medicinal chemists can exploit the N-methyl group to modulate the basicity (pKa) of the pyrrolidine nitrogen and alter the lipophilicity (LogP) of the resulting antagonist. This modification can shift the selectivity profile, as seen in the development of highly specific ETB antagonists where side-chain modifications completely reversed receptor specificity[8].

Pathway ET1 Endothelin-1 (ET-1) Receptor ETA / ETB Receptors ET1->Receptor Activates Signaling IP3 / Calcium Signaling Receptor->Signaling Transduces Response Vasoconstriction & Cell Proliferation Signaling->Response Induces Antagonist β-Proline Analogue (Antagonist) Antagonist->Receptor Blocks

Caption: Mechanism of ETA/ETB receptor blockade by pyrrolidine-3-carboxylic acid derivatives.

Conclusion

Methyl 1-methylpyrrolidine-3-carboxylate is far more than a simple heterocyclic ester. It is a critical nexus in modern chemical biology, bridging the gap between the theoretical design of non-natural foldamers and the practical synthesis of life-saving cardiovascular therapeutics. Its unique combination of a β-amino acid profile with an N-methylated tertiary amine makes it an indispensable tool for researchers pushing the boundaries of peptidomimetic design.

References

  • Kim, Y. J., et al. (2000). "Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Krow, G. R., et al. (2018). "Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units." Frontiers in Chemistry.[Link]

  • Jae, H. S., et al. (2001). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists." Journal of Medicinal Chemistry.[Link]

  • von Geldern, T. W., et al. (1998). "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546)." Journal of Medicinal Chemistry.[Link]

  • Liu, G., et al. (1999). "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists..." Journal of Medicinal Chemistry.[Link]

Sources

Methyl 1-methylpyrrolidine-3-carboxylate: A Cornerstone Scaffold in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of Methyl 1-methylpyrrolidine-3-carboxylate, a pivotal building block in the synthesis of next-generation kinase inhibitors. As a Senior Application Scientist, the focus here extends beyond mere protocol recitation to a deeper understanding of the causality behind its application, empowering researchers to leverage its full potential in drug discovery programs.

The Strategic Value of the Pyrrolidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. The design of potent and selective kinase inhibitors often hinges on the strategic use of molecular scaffolds that can effectively orient functional groups within the ATP-binding site.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its significance stems from several key attributes:

  • Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial factor for achieving high target affinity and selectivity.[2]

  • Stereochemical Richness : The potential for multiple stereogenic centers on the pyrrolidine ring provides a rich platform for generating diverse molecular geometries, enabling fine-tuning of interactions with the target protein.[2]

  • Modulation of Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and improve other key physicochemical properties of a drug candidate. The nitrogen atom can serve as a hydrogen bond acceptor, while an N-H group can act as a donor, contributing to favorable drug-target interactions.[3]

Within this class of scaffolds, Methyl 1-methylpyrrolidine-3-carboxylate emerges as a particularly valuable and versatile reagent.

Profile of a Key Building Block: Methyl 1-methylpyrrolidine-3-carboxylate

Methyl 1-methylpyrrolidine-3-carboxylate is a derivative of pyrrolidine-3-carboxylic acid (also known as β-proline).[4] Its structure is optimized for utility in synthetic chemistry, particularly for amide bond formation, a cornerstone reaction in the assembly of kinase inhibitors.

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Formula C₇H₁₃NO₂[5]
Molecular Weight 143.18 g/mol [5]
CAS Number 34616-29-0[5]
Synonyms 1-Methyl-3-methoxycarbonyl-pyrrolidine, 1-methyl-3-pyrrolidinecarboxylic acid methyl ester[5]
Appearance Varies; often supplied as a liquid or solid[6]

The structure features two key functional handles: the methyl ester at the C-3 position and the N-methylated tertiary amine. The N-methylation prevents N-acylation, directing all reactivity towards the C-3 ester, thus simplifying synthetic outcomes. The C-3 substitution pattern is crucial for positioning appended chemical groups into specific pockets of a kinase active site.

Core Application: Amide Coupling in Kinase Inhibitor Synthesis

The primary role of Methyl 1-methylpyrrolidine-3-carboxylate is to serve as a robust building block for introducing a 1-methylpyrrolidine-3-carboxamide moiety into a larger molecule. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a primary or secondary amine.

G cluster_hydrolysis Step 1: Ester Hydrolysis cluster_coupling Step 2: Amide Coupling A Methyl 1-methylpyrrolidine- 3-carboxylate B 1-Methylpyrrolidine- 3-carboxylic Acid A->B  LiOH, H₂O/THF D Final Kinase Inhibitor B->D  HATU, DIPEA, DMF C Amine-bearing Scaffold (R-NH₂) C->D

Detailed Experimental Protocol: Synthesis of a Pyrrolidine-3-carboxamide Moiety

This protocol provides a reliable, self-validating methodology for the synthesis of a target amide from 1-methylpyrrolidine-3-carboxylic acid. The example assumes the prior hydrolysis of Methyl 1-methylpyrrolidine-3-carboxylate.

Step 1: Ester Hydrolysis to Carboxylic Acid

  • Setup : To a solution of Methyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add Lithium Hydroxide (LiOH) (1.5 eq).

  • Reaction : Stir the mixture at room temperature.

  • Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours). The disappearance of the starting ester spot/peak and the appearance of a more polar product spot/peak confirms reaction completion.

  • Workup : Carefully acidify the reaction mixture to pH ~5-6 with 1N HCl. The product, 1-Methylpyrrolidine-3-carboxylic acid, can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification : The crude acid is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Amide Bond Formation

  • Setup : In an inert atmosphere (Nitrogen or Argon), dissolve 1-Methylpyrrolidine-3-carboxylic acid (1.0 eq)[6] and the desired amine-bearing scaffold (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition : Add a peptide coupling agent such as HATU (1.2 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Expert Insight : HATU is chosen for its high efficiency and ability to suppress racemization at stereogenic centers. DIPEA acts as a proton scavenger to neutralize the acid formed and facilitate the reaction without interfering as a nucleophile.

  • Reaction : Stir the mixture at room temperature.

  • Monitoring (Self-Validation) : Monitor the reaction via LC-MS. The consumption of the carboxylic acid and the formation of the desired product mass peak are key validation checkpoints. The reaction is typically complete within 4-16 hours.

  • Workup : Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove residual DMF and reagents.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete hydrolysis; Inactive coupling agent; Steric hindrance from amineEnsure complete hydrolysis in Step 1. Use fresh, high-quality coupling reagents. For hindered amines, consider alternative coupling agents (e.g., COMU) or higher reaction temperatures.
Side Product Formation Racemization; EpimerizationUse a coupling reagent known to minimize racemization (e.g., HATU, HOBt). Maintain a low reaction temperature if necessary.
Difficulty in Purification Residual DMFPerform multiple aqueous washes during workup. If product is stable, co-evaporate with a high-boiling solvent like toluene under reduced pressure.

Structural Role in Kinase Binding and SAR

The 1-methylpyrrolidine-3-carboxamide moiety, once incorporated, plays a vital role in binding to the kinase active site. Its utility is rooted in its ability to form critical interactions that contribute to both potency and selectivity. For instance, (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride is used as a reagent in the synthesis of ERK1/2 kinase inhibitors.[7]

G cluster_inhibitor Pyrrolidine Pyrrolidine Ring Pocket Pocket Pyrrolidine->Pocket van der Waals Amide Amide Linker Hinge Hinge Amide->Hinge H-Bond R_Group R-Group Solvent Solvent R_Group->Solvent Polarity Match

  • Hydrogen Bonding : The amide linker is a classic hydrogen bond donor (N-H) and acceptor (C=O), often forming key interactions with the "hinge region" of the kinase, mimicking the adenine portion of ATP.

  • Vectorial Orientation : The rigid pyrrolidine ring acts as a stable, non-aromatic spacer. It orients the rest of the inhibitor (the "R-Group" in the diagram) towards other regions of the active site, such as a hydrophobic pocket or the solvent-exposed region, to achieve greater selectivity and potency.

  • Improved Pharmacokinetics : The polar nature of the carboxamide and the basic nitrogen of the pyrrolidine can improve the solubility and overall pharmacokinetic profile of the inhibitor.[3]

Conclusion

Methyl 1-methylpyrrolidine-3-carboxylate is more than just a reagent; it is a strategic tool in the medicinal chemist's arsenal for kinase inhibitor design. Its well-defined reactivity, coupled with the inherent structural and physicochemical advantages of the pyrrolidine scaffold, makes it an indispensable building block for creating potent, selective, and drug-like kinase inhibitors.[8][9] Understanding the rationale behind its use and mastering its application through robust, validated protocols is essential for accelerating drug discovery programs targeting the human kinome.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
  • Methyl pyrrolidine-3-carboxyl
  • 1-Methylpyrrolidine-3-carboxylic acid hydrochloride | 50585-87-0 - Sigma-Aldrich. (URL: )
  • Methyl pyrrolidine-3-carboxylate hydrochloride | 198959-37-4 - J&K Scientific. (URL: )
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery - Benchchem. (URL: )
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI. (URL: )
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • 1-Methyl-pyrrolidine-3-carboxylic acid - Chem-Impex. (URL: )
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors | bioRxiv. (URL: )
  • Methyl1-methylpyrrolidine-3-carboxylate Shanghai Amole Biotechnology Co., Ltd. (URL: )
  • Methyl pyrrolidine-3-carboxylate hydrochloride | CAS 198959-37-4 - American Elements. (URL: )
  • Methyl pyrrolidine-3-carboxyl
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (URL: )
  • How is 1-Methylpyrrolidine synthesized? - FAQ - Guidechem. (URL: )
  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P
  • 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem. (URL: )
  • Synthesis and development of new potential ATP- Competitive Myt1 kinase inhibitors. (URL: )
  • 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum - ChemicalBook. (URL: )
  • (PDF)
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - RSC Publishing. (URL: )
  • Synthesis and bioactivity of sphingosine kinase inhibitors and their novel aspirinyl conjugated analogs - Penn State Research D
  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. (URL: )
  • A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid - Benchchem. (URL: )
  • 1-methyl pyrrolidine, 120-94-5 - The Good Scents Company. (URL: )
  • (R)
  • 1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID | 25712-60-1 - ChemicalBook. (URL: )
  • Methyl pyrrolidine-3-carboxylate hydrochloride | CAS 198959-37-4 | SCBT. (URL: )
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchG
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL: )
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (URL: )

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Workflows for Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-methylpyrrolidine-3-carboxylate is a highly versatile N-methylated pyrrolidine building block widely utilized in medicinal chemistry, chemical biology, and drug discovery. Registered under PubChem CID 13539132[1], this compound serves as a critical synthetic intermediate for generating complex heterocyclic-substituted nitrogen-containing derivatives[2]. The presence of a basic tertiary amine coupled with a reactive methyl ester makes it an ideal precursor for synthesizing conformationally restricted amides. These structural motifs are highly valued in pharmaceutical development for their ability to improve the pharmacokinetic profiles—specifically aqueous solubility and metabolic stability—of active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl 1-methylpyrrolidine-3-carboxylate is essential for predicting its behavior in organic synthesis, extraction protocols, and biological systems. The N-methyl group natively protects the amine from unwanted side reactions (such as N-acylation), ensuring high regioselectivity during downstream synthetic steps.

Table 1: Core Chemical Identifiers and Properties

PropertyValue
IUPAC Name Methyl 1-methylpyrrolidine-3-carboxylate
CAS Registry Number 34616-29-0[3]
PubChem CID 13539132[1]
Molecular Formula C7H13NO2[3]
Molecular Weight 143.18 g/mol [4]
Physical State Liquid (at standard temperature and pressure)[4]

Safety Data and Hazard Mitigation (GHS)

As a low-molecular-weight amine derivative, Methyl 1-methylpyrrolidine-3-carboxylate exhibits specific toxicological and physical hazards. The intrinsic basicity of the pyrrolidine nitrogen and the potential for ester hydrolysis necessitate strict handling protocols to ensure laboratory safety.

Table 2: GHS Classification and Hazard Statements[5]

Hazard CodeStatementMechanistic Cause
H302 Harmful if swallowedSystemic toxicity upon rapid gastrointestinal absorption.
H315 Causes skin irritationLocalized pH increase due to the basic tertiary amine.
H319 Causes serious eye irritationSaponification of ocular lipids by the basic amine.
H335 May cause respiratory irritationVolatility of the low-MW organic liquid forming particulates.
Safety Logic & PPE Justification

To design a self-validating safety protocol, researchers must map the chemical hazards directly to their mechanistic causes and the corresponding Personal Protective Equipment (PPE).

SafetyLogic Hazard PubChem CID 13539132 Hazards H302 H302: Harmful if Swallowed Hazard->H302 H315_319 H315/H319: Skin/Eye Irritation Hazard->H315_319 H335 H335: Respiratory Irritation Hazard->H335 Mech1 Systemic Toxicity H302->Mech1 Mech2 Basic Tertiary Amine & Ester Hydrolysis H315_319->Mech2 Mech3 Volatile Organic Particulates H335->Mech3 PPE1 Do Not Eat/Drink (P270) Mech1->PPE1 PPE2 Nitrile Gloves & Safety Goggles (P280) Mech2->PPE2 PPE3 Fume Hood & Respirator (P271) Mech3->PPE3

Logical relationship between GHS hazards, chemical mechanisms, and required PPE.

Synthetic Applications and Experimental Workflows

In drug development, the primary utility of Methyl 1-methylpyrrolidine-3-carboxylate lies in its conversion to 1-methylpyrrolidine-3-carboxylic acid, followed by amide coupling to form target heterocyclic derivatives[2].

SyntheticWorkflow Start Methyl 1-methylpyrrolidine- 3-carboxylate Saponification Saponification (LiOH, THF/H2O) Start->Saponification Step 1 Intermediate 1-Methylpyrrolidine- 3-carboxylic acid Saponification->Intermediate Hydrolysis Activation Activation (HATU, DIPEA) Intermediate->Activation Step 2 Coupling Amide Coupling (R-NH2) Activation->Coupling Add Amine Product Target Heterocyclic Derivative Coupling->Product Final Step

Synthetic workflow from methyl ester to target heterocyclic amide derivative.

Protocol 1: Saponification to 1-Methylpyrrolidine-3-carboxylic acid
  • Objective : Hydrolyze the methyl ester to yield the free carboxylic acid for subsequent coupling.

  • Causality & Logic : Lithium hydroxide (LiOH) is preferred over NaOH or KOH due to the higher solubility of lithium salts in the THF/water co-solvent system. This ensures a homogeneous reaction mixture and faster kinetics while preventing unwanted side-reactions.

  • Step-by-Step Methodology :

    • Preparation : Dissolve 1.0 equivalent (eq) of Methyl 1-methylpyrrolidine-3-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water to achieve a 0.2 M concentration.

    • Reagent Addition : Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 eq of LiOH·H2O. Rationale: Cooling minimizes the risk of exothermic degradation and prevents potential epimerization at the C3 stereocenter.

    • Reaction : Remove the ice bath and stir the mixture at room temperature for 4-6 hours.

    • Monitoring (Self-Validation) : Monitor the reaction via LC-MS. The complete disappearance of the ester peak (m/z 144[M+H]+) and the appearance of the acid peak (m/z 130 [M+H]+) validates reaction completion.

    • Workup : Carefully acidify the mixture to pH ~5-6 using 1M HCl. Critical Note: Avoid extreme acidity to prevent the protonation of the tertiary amine, which would render the product highly water-soluble and impossible to extract into the organic phase.

    • Isolation : Extract with a polar organic solvent (e.g., 2-MeTHF), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate acid.

Protocol 2: Amide Coupling (HATU/DIPEA)
  • Objective : Couple the resulting acid with a primary or secondary amine to form a pharmacologically active amide.

  • Causality & Logic : HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which is exceptionally efficient for sterically hindered carboxylic acids (like those attached directly to a pyrrolidine ring). DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

  • Step-by-Step Methodology :

    • Activation : Dissolve 1.0 eq of 1-Methylpyrrolidine-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Pre-stir : Stir at room temperature for 15 minutes to ensure the complete formation of the active ester intermediate.

    • Coupling : Add 1.1 eq of the target primary or secondary amine.

    • Reaction : Stir at room temperature for 12 hours under an inert nitrogen atmosphere to prevent moisture interference.

    • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).

    • Purification : Wash the combined organic layers with brine (5x) to remove residual DMF, dry over MgSO4, concentrate, and purify via flash column chromatography.

References

  • ChemIndex - 34616-29-0 | 1-Methyl-pyrrolidine-3-carboxylic acid methyl ester Chemical Properties. Retrieved from: [Link]

  • Google Patents - CN113248492B: Heterocyclic-substituted nitrogen-containing six-membered heterocyclic derivatives, preparation methods and medicinal uses thereof.

Sources

Methodological & Application

Application Note: High-Yield Esterification of 1-Methylpyrrolidine-3-Carboxylic Acid via Thionyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1) is a highly versatile building block in medicinal chemistry, frequently utilized in the design of JAK inhibitors and central nervous system (CNS) therapeutics[1]. A primary synthetic challenge when functionalizing this molecule is its zwitterionic nature. The presence of both a basic tertiary amine and a carboxylic acid complicates direct esterification due to poor solubility in organic solvents and the competitive nucleophilicity of the pyrrolidine nitrogen.

To overcome these limitations, thionyl chloride (


) mediated esterification in methanol is established as the most robust, scalable, and self-validating protocol[2].

Causality of Experimental Choices: Unlike standard Fischer esterification—which relies on bubbling corrosive HCl gas or adding aqueous acid catalysts that introduce water and limit thermodynamic conversion—the


 method serves a dual, anhydrous purpose. When 

is added to methanol at 0 °C, it reacts exothermically to generate anhydrous HCl and methyl chlorosulfite in situ[3]. The generated HCl immediately protonates the tertiary amine of the pyrrolidine ring, effectively "protecting" it from acting as a competitive nucleophile. Subsequently, the carboxylic acid reacts with the activating agents to form a highly reactive acyl chloride intermediate, which is rapidly trapped by methanol to yield the methyl ester[4]. This self-scavenging system drives the reaction to quantitative completion and yields the product directly as a highly pure, stable hydrochloride salt, bypassing the need for complex chromatographic purification.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )EquivalentsFunction
1-Methylpyrrolidine-3-carboxylic acid 25712-60-1129.161.0Substrate (Zwitterion)
Thionyl Chloride (

)
7719-09-7118.971.5 - 2.0Activating Agent / HCl source
Anhydrous Methanol 67-56-132.04SolventSolvent / Nucleophile
Diethyl Ether 60-29-774.12N/AAnti-solvent for trituration
Toluene 108-88-392.14N/ACo-evaporation solvent

Safety & Handling

  • Hazard Warning: Thionyl chloride is highly corrosive and reacts violently with water to evolve toxic sulfur dioxide (

    
    ) and hydrogen chloride (HCl) gases.
    
  • Handling: All steps involving

    
     must be performed in a well-ventilated fume hood. Use dry glassware (flame-dried or oven-dried) and an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis.
    

Experimental Protocol: Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate hydrochloride

Step 1: Preparation of the Reagent Mixture

  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Add anhydrous methanol (10 mL per gram of substrate) to the flask and cool to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise via the addition funnel.

    • Expertise Insight: This step is highly exothermic. Dropwise addition controls the exotherm and ensures the complete, safe formation of the active methyl chlorosulfite/HCl mixture without boiling off the methanol[3].

Step 2: Substrate Addition

  • After the

    
     addition is complete, stir the solution at 0 °C for 15 minutes.
    
  • Add 1-methylpyrrolidine-3-carboxylic acid (1.0 equivalent) in small portions.

    • Expertise Insight: Adding the amino acid to the pre-formed acidic solution ensures immediate protonation of the pyrrolidine nitrogen, neutralizing its nucleophilicity before it can interfere with the acyl chloride intermediate[4].

Step 3: Reaction Execution

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the mixture continuously for 16 hours under a nitrogen atmosphere.

Step 4: Workup and Isolation

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove methanol, unreacted

    
    , and volatile byproducts (
    
    
    
    , HCl).
  • To remove residual acidic impurities, add toluene (2 x 10 mL) to the flask and co-evaporate in vacuo.

  • Triturate the resulting crude solid with cold diethyl ether (15 mL).

    • Expertise Insight: The target product, being a hydrochloride salt, is completely insoluble in ether, whereas organic impurities and residual sulfites remain in the supernatant.

  • Filter the precipitate and dry under high vacuum to afford methyl 1-methylpyrrolidine-3-carboxylate hydrochloride as a white crystalline solid.

Step 5: Optional Free-Basing (For immediate downstream coupling)

  • If the free amine is required, dissolve the HCl salt in a minimal amount of water and basify to pH 9 using saturated aqueous

    
    .
    
  • Extract rapidly with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate carefully at low temperature (the free base exhibits slight volatility).
    

Analytical Characterization & Reaction Monitoring

Because 1-methylpyrrolidine-3-carboxylic acid lacks a UV chromophore, standard UV-based TLC monitoring is ineffective. This protocol utilizes a self-validating analytical approach:

  • TLC Monitoring: Use standard silica gel plates. Develop with a highly polar solvent system (e.g., DCM : MeOH :

    
     / 90:9:1). Visualize the plate using Dragendorff's reagent  (highly specific for tertiary amines) or Iodine vapor. The starting material will stay near the baseline (
    
    
    
    ), while the esterified product will migrate higher (
    
    
    ).
  • NMR Spectroscopy (

    
    H NMR):  Dissolve the product in 
    
    
    
    or DMSO-
    
    
    . Successful esterification is confirmed by the appearance of a sharp, integrating singlet at ~3.7 ppm , corresponding to the newly formed methoxy (
    
    
    ) group.

Reaction Optimization & Quantitative Data

Reaction Condition

Eq.
Temp ProfileTimeExpected YieldImpurity Profile
Standard (Recommended) 1.50 °C

RT
16 h>95%Minimal / Trace
Accelerated 2.00 °C

65 °C
4 h85-90%Trace dimethyl sulfite
Sub-optimal 1.0RT24 h<60%Unreacted starting material

Reaction Pathway Diagram

G Reagents SOCl₂ + Methanol (Reagent Preparation) HCl_Gen In situ HCl & Methyl Chlorosulfite Generation Reagents->HCl_Gen 0 °C, Exothermic Protonated Protonated Amino Acid (Amine Protection) HCl_Gen->Protonated Substrate 1-Methylpyrrolidine- 3-carboxylic acid Substrate->Protonated HCl from mixture AcylChloride Acyl Chloride Intermediate Protonated->AcylChloride SOCl₂ / -SO₂ Product Methyl 1-methylpyrrolidine- 3-carboxylate HCl salt AcylChloride->Product MeOH / -HCl

Mechanistic pathway of SOCl2-mediated esterification of 1-methylpyrrolidine-3-carboxylic acid.

References

  • [1] Title: Heterocyclic derivatives as janus kinase inhibitors Source: Google Patents URL:

  • [4] Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL:[Link]

  • [3] Title: Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides Source: PMC - NIH URL:[Link]

  • [2] Title: Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives Source: MDPI URL:[Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Methyl 1-methylpyrrolidine-3-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced potency, metabolic stability, and cell permeability.[1] Methyl 1-methylpyrrolidine-3-carboxylate, a constrained, N-methylated proline analogue, presents unique synthetic challenges due to the steric hindrance imparted by the N-methyl group and the cyclic backbone.[1][2] The reduced nucleophilicity of the secondary amine and the increased bulk around the carboxylic acid demand a careful selection of coupling reagents to ensure high-efficiency peptide bond formation while minimizing side reactions, particularly racemization.[1][2]

This guide provides a detailed analysis of suitable coupling reagents, their mechanisms of action, and optimized protocols for the successful incorporation of Methyl 1-methylpyrrolidine-3-carboxylate and other sterically hindered amino acids into peptide chains.

The Challenge of Sterically Hindered and N-Methylated Residues

Standard peptide coupling protocols can be inefficient when dealing with sterically demanding residues. The primary obstacles include:

  • Reduced Nucleophilicity: The N-methyl group of the pyrrolidine ring diminishes the nucleophilic character of the secondary amine, slowing the rate of amide bond formation.[1][2]

  • Steric Hindrance: The rigid, cyclic structure of the pyrrolidine ring, combined with the N-alkylation, sterically shields both the amine and the carboxylate functionalities, impeding the approach of the coupling reagents and the acylating species.[3]

  • Increased Risk of Racemization: Forcing conditions, such as elevated temperatures or extended reaction times required for difficult couplings, can increase the likelihood of epimerization at the activated amino acid's α-carbon.[4][5]

  • Guanidinylation Side Reaction: Uronium/aminium-based reagents, if used in excess, can react with the N-terminal amine of the peptide chain, leading to an irreversible capping and termination of the growing peptide.[6][7]

To overcome these challenges, highly reactive "in-situ" activating reagents are necessary.[8] These reagents convert the carboxylic acid into a highly reactive ester intermediate that can more readily undergo aminolysis.

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Methyl 1-methylpyrrolidine-3-carboxylate. The most effective reagents are typically from the uronium/aminium or phosphonium salt classes.

Reagent ClassCoupling ReagentActivating Additive/Leaving GroupKey AdvantagesConsiderations
Uronium/Aminium Salts HATU HOAt (1-Hydroxy-7-azabenzotriazole)High reactivity, fast kinetics, low racemization due to the anchimeric assistance of the pyridine nitrogen in HOAt.[9][10]Potential for guanidinylation side reaction.[6][7] Potentially explosive under certain conditions.
HBTU HOBt (1-Hydroxybenzotriazole)Robust and efficient for many standard and some difficult couplings.[11][12]Less reactive than HATU. Can also cause guanidinylation.[7]
COMU OxymaPureHigh reactivity comparable to HATU, with a better safety profile (non-explosive).[13][14][15] Byproducts are water-soluble, simplifying purification.[13][15][16]Limited solution stability.
Carbodiimides EDC/HOBt HOBt (1-Hydroxybenzotriazole)Cost-effective and widely used. Water-soluble byproducts (urea) are easily removed.[17]Generally not potent enough for highly hindered couplings on its own.[8] Forms a highly reactive O-acylisourea intermediate that is prone to racemization if not efficiently trapped by HOBt.[18]

Mechanistic Insights into Reagent Action

Understanding the mechanism of each reagent class is key to optimizing reaction conditions.

Uronium/Aminium Salt Activation (HATU, HBTU, COMU)

These reagents facilitate a two-step process: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate anion attacks the electrophilic carbon of the uronium salt.[6][11]

  • Active Ester Formation: This forms a highly reactive intermediate which is then rapidly attacked by the leaving group (HOAt, HOBt, or Oxyma) to generate a more stable active ester.[6][9][12]

  • Aminolysis: The incoming amine (the N-terminus of the peptide chain) attacks the active ester to form the desired amide bond.[10]

The superior performance of HATU is attributed to the HOAt leaving group, where the pyridine nitrogen provides neighboring group participation, stabilizing the transition state and accelerating the coupling reaction.[10]

HATU_Mechanism cluster_activation Activation & Active Ester Formation cluster_coupling Coupling (Aminolysis) RCOOH R-COOH + Base HATU HATU RCOOH->HATU - H⁺ ActiveEster OAt-Active Ester HATU->ActiveEster + R-COO⁻ Urea Tetramethylurea HATU->Urea Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide HOAt HOAt ActiveEster->HOAt Amine R'-NH₂ Amine->ActiveEster

Mechanism of HATU-mediated peptide bond formation.
Carbodiimide Activation (EDC/HOBt)

The EDC/HOBt system also proceeds through a two-step mechanism.

  • O-acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[17][18]

  • Active Ester Formation: This intermediate is prone to racemization and side reactions. HOBt acts as a crucial additive, intercepting the O-acylisourea to form a more stable HOBt-active ester, which suppresses these unwanted pathways.[18]

  • Aminolysis: The amine attacks the HOBt-ester to yield the peptide bond.[17]

EDC_Mechanism cluster_activation Activation cluster_trapping Active Ester Formation cluster_coupling Coupling RCOOH R-COOH EDC EDC RCOOH->EDC + Acylisourea O-Acylisourea (unstable) EDC->Acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester Acylisourea->HOBt_Ester Urea EDC-Urea (byproduct) Acylisourea->Urea HOBt->Acylisourea Peptide Peptide Bond HOBt_Ester->Peptide Amine R'-NH₂ Amine->HOBt_Ester

Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for both solid-phase and solution-phase coupling of Methyl 1-methylpyrrolidine-3-carboxylate.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is optimized for the coupling of a sterically hindered amino acid onto a resin-bound peptide chain. A double coupling strategy is often recommended to ensure the reaction goes to completion.[1]

Materials:

  • Fmoc-protected Methyl 1-methylpyrrolidine-3-carboxylate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Workflow:

SPPS_Workflow Start Start: Resin-bound Peptide (N-terminally protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Reaction (Add activated AA to resin) (45-60 min) Wash1->Coupling Pre_activation 3. Pre-activation: AA + HATU + DIPEA in DMF (1-5 min) Pre_activation->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitoring 6. Monitoring (Kaiser Test) Wash2->Monitoring Decision Complete? Monitoring->Decision Repeat 7a. Repeat Steps 3-5 (Double Coupling) Decision->Repeat No NextCycle 7b. Proceed to Next Amino Acid Decision->NextCycle Yes Repeat->Coupling

General workflow for a single coupling cycle in SPPS.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[9][19]

  • Pre-activation: In a separate reaction vessel, dissolve Fmoc-Methyl 1-methylpyrrolidine-3-carboxylate (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.[8]

  • First Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.[8]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[9]

  • Monitoring: Perform a qualitative Kaiser test to assess the presence of free primary amines. For coupling to a secondary amine (like proline or an N-methylated residue), a different test (e.g., chloranil test) is required. A negative test indicates a complete reaction.[13]

  • Second Coupling (Recommended): To ensure maximum yield, it is highly advisable to repeat the coupling step. Prepare a fresh solution of activated amino acid as in step 2 and perform the coupling reaction as in step 3.[1][8]

  • Final Wash: After the final coupling step, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.[9]

Protocol 2: Solution-Phase Peptide Synthesis using COMU

This protocol is suitable for coupling peptide fragments in solution, where the water-solubility of COMU byproducts simplifies purification.[13][15][16]

Materials:

  • N-protected amino acid or peptide fragment (with free C-terminus)

  • C-protected amino acid or peptide fragment (with free N-terminus)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA or 2,4,6-Collidine

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reactant Preparation: Dissolve the N-protected carboxylic acid component (1.0 equivalent) and COMU (1.0-1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.[11][13]

  • Base Addition: Add DIPEA (2.0 equivalents) to the mixture. Note: COMU can be effective with just one equivalent of base, which can help minimize base-catalyzed racemization.[13][16] Stir for 1-2 minutes at room temperature to allow for pre-activation.

  • Coupling: Add the amine component (1.0-1.2 equivalents) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours depending on the steric hindrance of the substrates.[9][11]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine. This aqueous work-up effectively removes the water-soluble urea and OxymaPure byproducts.[11][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure peptide.[11][13]

Conclusion

The successful incorporation of sterically demanding residues like Methyl 1-methylpyrrolidine-3-carboxylate is a critical capability in modern peptide-based drug development. The challenges posed by its N-methylated and cyclic structure can be effectively overcome through the use of high-reactivity uronium/aminium salt coupling reagents. HATU and COMU stand out as particularly effective choices, offering a balance of high efficiency and suppression of racemization.[9][14][19] By employing optimized protocols, including pre-activation and double coupling strategies, researchers can reliably synthesize complex peptides containing these valuable non-canonical building blocks, paving the way for novel therapeutics with enhanced pharmacological profiles.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Benchchem. Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • Benchchem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Benchchem. Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
  • LifeTein. Should My Peptide Be Methylated?.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. COMU in Peptide Synthesis: A Head-to-Head Performance Comparison.
  • DU Chem. Methods and protocols of modern solid phase peptide synthesis.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Wikipedia. HATU.
  • Benchchem. Application Notes and Protocols for HBTU Coupling Reactions.
  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup.
  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PMC. Introduction to Peptide Synthesis.
  • Benchchem. Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • ChemicalBook. HBTU:Property,Reaction,Preparation and Hazard.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PNAS. Accelerated chemical synthesis of peptides and small proteins.
  • Aapptec Peptides. Coupling Reagents.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Benchchem. Optimizing Peptide Coupling: Key Techniques.
  • Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. | Download Scientific Diagram.
  • Digital CSIC. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed. COMU: a third generation of uronium-type coupling reagents.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Luxembourg Bio Technologies. COMU: a third generation of uronium-type coupling reagents.
  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • RSC Publishing. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K.
  • PubMed. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.

Sources

Advanced Hydrogenation Strategies for Pyrrolidine-3-Carboxylate Derivatives: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine-3-carboxylate derivatives are critical 3-D pharmacophores in modern drug discovery. They serve as foundational scaffolds for synthesizing endothelin receptor antagonists, class-selective histone deacetylase (HDAC) inhibitors, and Janus kinase (JAK) inhibitors such as upadacitinib[1][2]. The construction of these saturated, nitrogen-containing heterocycles heavily relies on the strategic hydrogenation of unsaturated precursors. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for three distinct hydrogenation pathways: asymmetric olefin reduction, aromatic ring reduction, and N-debenzylation.

Mechanistic Causality in Hydrogenation Pathways

As a process scientist, selecting the correct hydrogenation conditions requires understanding the thermodynamic and kinetic barriers specific to the substrate's electronic environment.

1. Asymmetric Hydrogenation of 2,5-Dihydropyrroles

The reduction of 2,5-dihydro-1H-pyrrole-3-carboxylic acids to enantiomerically pure pyrrolidines demands strict facial selectivity. This is achieved using chiral ruthenium complexes, such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)][3].

  • The Causality: The chiral diphosphine ligand forms a sterically demanding coordination sphere around the Ru(II) center, dictating the trajectory of the substrate's internal olefin. High hydrogen pressure (e.g., 40 bar) is strictly required to accelerate the irreversible reductive elimination step, preventing reversible alkene insertion that would otherwise erode the enantiomeric excess (ee). Methanol is selected as the solvent because its protic nature stabilizes the highly polar transition states associated with the carboxylic acid substrate[3].

2. Total Ring Reduction of Pyrrole-3-carboxylates

Direct hydrogenation of the aromatic pyrrole ring is thermodynamically challenging and notoriously prone to catalyst poisoning[4].

  • The Causality: As the aromatic pyrrole is reduced to a saturated pyrrolidine, the nitrogen atom transitions from an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     hybridized state (where its lone pair is delocalized in the aromatic ring) to an 
    
    
    
    hybridized state. The resulting secondary amine is highly basic and strongly coordinates to metal surfaces (such as Pt or Pd), effectively poisoning the catalyst and halting the reaction[4]. To circumvent this, reductions must be performed using Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) in strongly acidic media (e.g., glacial acetic acid). The acid immediately protonates the newly formed pyrrolidine into an ammonium cation, neutralizing its nucleophilicity and preventing surface coordination.
3. N-Debenzylation via Transfer Hydrogenolysis

1-Benzylpyrrolidine-3-carboxylates are common intermediates where the benzyl group acts as a robust nitrogen protecting group. Its removal is efficiently achieved via palladium-catalyzed hydrogenolysis[5].

  • The Causality: Palladium readily inserts into the activated benzylic C-N bond. While gaseous H₂ is standard, transfer hydrogenation using ammonium formate is highly advantageous. Ammonium formate decomposes on the Pd/C surface to yield CO₂, NH₃, and surface-bound hydrides. The continuous evolution of gaseous byproducts drives the equilibrium forward (Le Chatelier's principle), providing a rapid, pressure-free alternative to traditional hydrogenation[5].

Process Visualization

HydrogenationWorkflow P3C Pyrrole-3-carboxylates (Aromatic Precursor) CatRh Rh/Al₂O₃ or PtO₂ + H₂ Acidic Media (AcOH) P3C->CatRh Total Ring Reduction DHP 2,5-Dihydropyrrole-3-carboxylates (Olefin Precursor) CatRu Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP) Asymmetric Hydrogenation DHP->CatRu 40 bar H₂, MeOH, 30°C BP3C 1-Benzylpyrrolidine-3-carboxylates (N-Protected Precursor) CatPd Pd/C + H₂ or NH₄HCO₂ Hydrogenolysis BP3C->CatPd Cleavage of C-N bond Target Pyrrolidine-3-carboxylate (Target Scaffold) CatRh->Target cis/trans mixture SideProduct Ring-Opened / Poisoning Byproducts CatRh->SideProduct If non-acidic (Amine poisoning) IntChiral Chiral Pyrrolidine-3-carboxylate (N-Protected, >99% ee) CatRu->IntChiral Facial Selective Reduction CatPd->Target Free Amine High Yield IntChiral->CatPd N-Debenzylation

Figure 1: Hydrogenation pathways for synthesizing pyrrolidine-3-carboxylates from various precursors.

Quantitative Reaction Metrics

The following table synthesizes the optimal reaction parameters required to achieve high conversion and selectivity across the three primary methodologies.

TransformationSubstrateCatalystSolventTemp / PressureYield / Purity
Asymmetric Hydrogenation 1-Benzyl-4-(aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid[Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]Methanol30°C / 40 bar>99% yield, >99.9% ee[3]
N-Debenzylation Methyl 1-benzylpyrrolidine-3-carboxylate10% Pd/C + NH₄HCO₂MethanolReflux / 1 atm>90% yield[5]
Aromatic Ring Reduction Pyrrole-3-carboxylate5% Rh/Al₂O₃Acetic Acid25°C / 3-5 bar~70% yield (cis-isomer major)[6]
Validated Experimental Protocols
Protocol A: Enantioselective Hydrogenation of 2,5-Dihydropyrroles

Self-Validation Note: The use of a glove box and strict oxygen exclusion (< 2 ppm) is mandatory. Oxygen rapidly oxidizes the highly sensitive Ru(II)-phosphine complex, which will result in incomplete conversion.

  • Preparation: In an inert-atmosphere glove box (O₂ < 2 ppm), charge a high-pressure stainless steel autoclave with 1-benzyl-4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (1.0 eq)[3].

  • Catalyst Loading: Add the chiral catalyst [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] to achieve a Substrate-to-Catalyst (S/C) molar ratio of 10,000[3].

  • Solvation: Suspend the solid mixture in degassed, anhydrous methanol (approx. 30 mL per gram of substrate).

  • Purging: Seal the autoclave, remove it from the glove box, and connect it to a hydrogenation manifold. Purge the vessel three times with argon, followed by three purges with ultra-high purity hydrogen gas.

  • Reaction: Pressurize the vessel to 40 bar with H₂. Stir the suspension vigorously at 30°C for 20 hours[3].

  • Isolation: Slowly release the pressure. The reaction will have formed a white suspension. Evaporate the solvent under reduced pressure to yield the crude (S,S)-pyrrolidine-3-carboxylic acid derivative (>99% conversion, >98.5% ee)[3].

Protocol B: Transfer Hydrogenation for N-Debenzylation

Self-Validation Note: Vigorous gas evolution (CO₂ and NH₃) serves as a visual indicator of active transfer hydrogenation. If bubbling ceases prematurely, catalyst poisoning or reagent depletion has occurred.

  • Dissolution: Dissolve methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in analytical grade methanol (0.2 M concentration)[5].

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent solvent ignition), carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate)[5].

  • Reagent Addition: Add solid ammonium formate (5.0 eq) in a single portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C. Gas evolution will commence as the reaction reaches ~40°C. Stir at reflux for 2 to 4 hours.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with excess methanol.

  • Workup: Concentrate the filtrate in vacuo. Partition the resulting residue between saturated aqueous NaHCO₃ and dichloromethane. Extract the aqueous layer twice with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to isolate the free amine.

Protocol C: Total Ring Reduction of Pyrrole-3-carboxylates
  • Acidic Solvation: Dissolve the pyrrole-3-carboxylate derivative in glacial acetic acid to a concentration of 0.1 M.

  • Catalyst Addition: Add 5% Rh/Al₂O₃ (10% w/w relative to the substrate).

  • Hydrogenation: Transfer the mixture to a Parr shaker or autoclave. Purge the system with nitrogen (3x), then hydrogen (3x).

  • Reaction: Pressurize the vessel to 5 bar H₂ and agitate at room temperature for 18-24 hours.

  • Isolation: Filter the mixture through Celite to remove the Rhodium catalyst. Concentrate the acetic acid under high vacuum. To obtain the free base, neutralize the resulting acetate salt carefully with cold 1M NaOH and extract with ethyl acetate[6].

References

1. - Vertex Pharmaceuticals / Google Patents. 2. - ResearchGate. 3. - Journal of Medicinal Chemistry, ACS Publications. 4. - eScholarship, University of California. 5. - ResearchGate. 6. - Ambeed Chemical Catalog.

Sources

Application Note: N-Methylation of Methyl Pyrrolidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, highly valued for its conformational rigidity and ability to explore three-dimensional pharmacophore space [1]. Within this class, methyl pyrrolidine-3-carboxylate serves as a versatile secondary amine building block.

Converting this secondary amine into a tertiary amine via N-methylation is a frequent structural modification in drug discovery. This transformation alters the basicity (pKa) of the nitrogen, increases the lipophilicity of the molecule, and changes its steric profile, which can significantly impact target binding affinity and pharmacokinetics. This application note details the optimal methodologies, mechanistic rationales, and step-by-step protocols for synthesizing methyl 1-methylpyrrolidine-3-carboxylate , ensuring high yields while preserving the sensitive methyl ester functionality.

Mechanistic Insights & Reagent Selection

As a synthetic chemist, selecting the correct methylation strategy is paramount to avoiding complex purification pipelines. Pyrrolidines are highly nucleophilic; therefore, the choice of methylating agent dictates the purity profile of the crude product.

The Pitfall of Direct Alkylation

While direct alkylation using methyl iodide (MeI) or dimethyl sulfate is historically common, it is strongly discouraged for this substrate. The high nucleophilicity of the pyrrolidine nitrogen almost inevitably leads to over-methylation , forming a stable N,N-dimethylpyrrolidinium quaternary ammonium salt[1]. This side reaction drastically reduces the yield of the desired tertiary amine and complicates chromatographic purification.

The Superiority of Reductive Amination

Reductive amination using formaldehyde and a mild hydride donor is the industry standard for this transformation. This method operates via the formation of an iminium ion, which is subsequently reduced. Because tertiary amines cannot form iminium ions with formaldehyde, the reaction naturally halts at the mono-methylated stage, completely eliminating the risk of over-alkylation [2].

Choosing the Hydride Donor:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the reagent of choice. It is exceptionally mild, exhibits high selectivity for iminium ions over aldehydes, and avoids the generation of highly toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN)[2, 3].

  • Eschweiler-Clarke (Formic Acid): A classic, cost-effective alternative for large-scale synthesis where borohydride reagents are economically unviable. It utilizes formic acid as the hydride source but requires elevated temperatures.

Reaction Pathway & Mechanism

The reductive amination pathway is a self-validating cascade. The secondary amine undergoes nucleophilic addition to formaldehyde to form a transient hemiaminal. Under mildly acidic conditions (pH 4–5), this intermediate dehydrates to form a highly electrophilic iminium ion, which is rapidly and irreversibly reduced by STAB to yield the tertiary amine [3].

Mechanism SM Methyl pyrrolidine-3-carboxylate (Secondary Amine) Hemiaminal Hemiaminal Intermediate (Transient) SM->Hemiaminal Nucleophilic Addition HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Acidic pH Product Methyl 1-methylpyrrolidine-3-carboxylate (Tertiary Amine) Iminium->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Hydride Transfer

Mechanistic pathway of the reductive N-methylation of methyl pyrrolidine-3-carboxylate.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the three primary N-methylation strategies evaluated for pyrrolidine-3-carboxylates.

Synthesis MethodReagents & SolventsTypical YieldReaction TimeOver-alkylation RiskEnvironmental / Safety Profile
Reductive Amination (Recommended) Formaldehyde, NaBH(OAc)₃, DCE85 – 95% 2 – 12 hNone Moderate (Low toxicity compared to cyanoborohydrides)
Eschweiler-Clarke Formaldehyde, Formic Acid (neat)70 – 85%4 – 8 hNoneGood (Produces CO₂ and H₂O; no heavy metals)
Direct Alkylation Methyl Iodide, K₂CO₃, DMF< 50%12 – 24 hHigh (Quaternary salts)Poor (MeI is highly toxic and carcinogenic)

Experimental Protocols

Protocol A: Modern Reductive Amination using STAB (Primary Recommendation)

This protocol is optimized for laboratory-scale synthesis (mg to low-gram scale), prioritizing high yield and mild conditions to preserve the methyl ester [2, 3].

Materials:

  • Methyl pyrrolidine-3-carboxylate (Free base or HCl salt)

  • Formaldehyde (37% w/w aqueous solution, Formalin)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (AcOH)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve methyl pyrrolidine-3-carboxylate (1.0 equiv, e.g., 10 mmol) in anhydrous DCE (50 mL) to achieve a concentration of ~0.2 M. Expert Note: If starting from the hydrochloride salt, add triethylamine (1.1 equiv) and stir for 10 minutes to liberate the free base.

  • Iminium Formation: Add aqueous formaldehyde (37%, 1.5 equiv, 15 mmol) to the stirring solution. Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4-5. Stir the mixture at room temperature (20-25 °C) for 30 minutes.

  • Reduction: Portion-wise, add STAB (2.0 equiv, 20 mmol) over 10 minutes. The reaction will be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 4–12 hours. Monitor the consumption of the secondary amine via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain) or LC-MS.

  • Mild Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality Note: A mild, slightly basic quench is critical here. Using strong bases (like NaOH) to neutralize the reaction will cause rapid hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Extraction & Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM with a 1-5% Methanol gradient containing 0.1% NH₄OH) to yield the pure tertiary amine.

Protocol B: Eschweiler-Clarke Reaction (Scale-up Alternative)

Recommended for bulk synthesis where the cost of STAB is prohibitive.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine methyl pyrrolidine-3-carboxylate (1.0 equiv) with formic acid (88% aqueous, 5.0 equiv). Cool the mixture in an ice bath.

  • Formaldehyde Addition: Slowly add formaldehyde (37% aqueous, 1.5 equiv).

  • Thermal Activation: Gradually heat the mixture to reflux (approx. 100 °C). Maintain reflux for 6 hours. Observation: Vigorous evolution of CO₂ gas will occur as the formic acid reduces the iminium intermediate.

  • Workup: Cool the mixture to room temperature. Carefully add 2M HCl to acidify the solution, then wash with diethyl ether to remove unreacted formaldehyde and non-basic impurities.

  • Basification & Isolation: Cool the aqueous layer to 0 °C and carefully basify to pH 9 using solid Na₂CO₃ (monitor carefully to avoid ester hydrolysis). Extract immediately with Ethyl Acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate to afford the product.

Troubleshooting & Causality

  • Issue: Low Yield / Unreacted Starting Material.

    • Cause: The pH may be too high, preventing the dehydration of the hemiaminal to the iminium ion.

    • Solution: Ensure 1-2 equivalents of acetic acid are added in Protocol A. STAB requires a slightly acidic environment to function optimally [2].

  • Issue: Formation of Carboxylic Acid Byproduct.

    • Cause: Ester hydrolysis. Methyl esters are highly labile under strongly basic aqueous conditions.

    • Solution: Strictly avoid NaOH or KOH during the workup. Rely exclusively on NaHCO₃ or Na₂CO₃, and minimize the time the product spends in the basic aqueous phase.

  • Issue: Emulsions during Extraction.

    • Cause: Borate salts from the STAB reduction can form stubborn emulsions in water/DCM mixtures.

    • Solution: Filter the biphasic mixture through a pad of Celite before separation, or add a small amount of Rochelle salt (potassium sodium tartrate) to break the emulsion.

References

  • BenchChem Technical Support Team. "An In-Depth Technical Guide to Methyl 4-methylpyrrolidine-3-carboxylate: Properties, Synthesis, and..." Benchchem.
  • Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." MDMA.ch.
  • MilliporeSigma Technical Library. "Sodium Triacetoxyborohydride." Sigma-Aldrich.

Solvent selection for Methyl 1-methylpyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvent Selection Strategies for the Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate: An In-Depth Technical Guide

Introduction Methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0)[1] is a highly versatile building block in medicinal chemistry. The pyrrolidine ring is a cornerstone scaffold valued for its conformational rigidity, stereochemical complexity, and ability to explore three-dimensional chemical space in drug discovery[2]. The synthesis of this specific ester can be approached via three primary routes: esterification of the corresponding carboxylic acid, N-methylation of the secondary amine, or de novo ring construction via [3+2] cycloaddition[3]. In each pathway, solvent selection is not merely a medium for dissolution; it is a critical thermodynamic and kinetic lever that dictates reaction trajectory, yield, and impurity profiles.

Route-Specific Solvent Selection & Mechanistic Causality

1.1. N-Methylation of Methyl Pyrrolidine-3-carboxylate The conversion of methyl pyrrolidine-3-carboxylate to its tertiary amine counterpart presents a classic chemoselectivity challenge: achieving complete conversion while avoiding over-methylation to the quaternary ammonium salt[2].

  • Direct Alkylation (MeI): Utilizing methyl iodide requires polar aprotic solvents (e.g., Acetonitrile, DMF) to stabilize the charge-separated SN2 transition state. Acetonitrile (ε = 37.5) accelerates the reaction but significantly increases the risk of over-methylation[2].

  • Eschweiler-Clarke Reaction: This reductive amination utilizes aqueous formaldehyde and formic acid, making water the primary solvent medium. This solvent system is mechanistically superior for this substrate because the intermediate iminium ion cannot form once the tertiary amine is generated, effectively reducing the over-methylation risk to zero.

1.2. Esterification of 1-Methylpyrrolidine-3-carboxylic acid 1-Methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1) is characterized by its zwitterionic nature, possessing both a basic tertiary amine and an acidic carboxyl group[4]. This structural feature allows for strong intermolecular hydrogen bonding, rendering the compound highly soluble in polar solvents (like water and methanol) but practically insoluble in non-polar organics (like toluene or DCM)[4].

  • Solvent Choice: Methanol (MeOH) is the absolute solvent of choice, serving a dual role as both the nucleophilic reactant and a highly polar solvent (ε = 32.7). The addition of thionyl chloride (SOCl2) generates HCl in situ, which protonates the pyrrolidine nitrogen, breaking the zwitterionic network and driving complete dissolution in MeOH.

1.3.[3+2] Dipolar Cycloaddition De novo synthesis via the cycloaddition of an azomethine ylide with methyl acrylate is a powerful, atom-economical approach for constructing the functionalized pyrrolidine ring[3].

  • Solvent Choice: Toluene is the optimal solvent for thermal cycloadditions. Its low dielectric constant (ε = 2.4) and high boiling point (110 °C) facilitate the thermal generation of the ylide from precursors (e.g., sarcosine and paraformaldehyde) while strictly excluding moisture, thereby preventing the premature hydrolysis of the highly reactive iminium intermediate[3].

Quantitative Solvent Data

Table 1: Solvent Comparison for N-Methylation of Pyrrolidine Derivatives

SolventDielectric Constant (ε)Boiling Point (°C)Reaction StrategyTypical Yield (%)Over-methylation Risk
Acetonitrile (MeCN)37.582Direct Alkylation (MeI)65-75High
DMF36.7153Direct Alkylation (MeI)70-80Moderate
Water / Formic Acid80.1 (Water)100Eschweiler-Clarke85-95Low
THF7.566Direct Alkylation (MeI)50-60Low (Slow rate)

Table 2: Solvent Comparison for [3+2] Cycloaddition

SolventDielectric Constant (ε)Boiling Point (°C)Ylide GenerationTypical Yield (%)Hydrolysis Byproducts
Toluene2.4110Thermal80-90Low
DCM8.940Lewis Acid Catalyzed75-85Moderate
THF7.566Thermal60-70Moderate

Visualizing the Workflows

SynthesisRoutes A 1-Methylpyrrolidine- 3-carboxylic acid Target Methyl 1-methylpyrrolidine- 3-carboxylate A->Target Esterification (MeOH Solvent) B Methyl pyrrolidine- 3-carboxylate B->Target N-Methylation (Aqueous Solvent) C Azomethine Ylide + Methyl Acrylate C->Target [3+2] Cycloaddition (Toluene Solvent)

Figure 1: Primary synthetic routes and their corresponding optimal solvent systems.

SolventSelection Start N-Methylation Strategy Direct Direct Alkylation (MeI) Start->Direct Reductive Eschweiler-Clarke Start->Reductive Solvent1 Polar Aprotic (MeCN, DMF) High SN2 Rate | High Over-methylation Risk Direct->Solvent1 Solvent2 Aqueous / Formic Acid Controlled Rate | Zero Over-methylation Risk Reductive->Solvent2

Figure 2: Solvent selection logic and risk assessment for pyrrolidine N-methylation.

Validated Experimental Protocols

Protocol A: Eschweiler-Clarke N-Methylation (Aqueous Solvent System) Causality Focus: Utilizing an aqueous/formic acid system leverages the Leuckart-Wallach mechanism, inherently preventing the formation of quaternary ammonium salts.

  • Initialization: Charge a 100 mL round-bottom flask with methyl pyrrolidine-3-carboxylate (10.0 mmol, 1.0 eq).

  • Solvent/Reagent Addition: Add 85% aqueous formic acid (50.0 mmol, 5.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Introduction: Dropwise add 37% aqueous formaldehyde (15.0 mmol, 1.5 eq). Note: Dropwise addition is critical to control the exothermic formation of the iminium intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

  • Self-Validation Step: Monitor reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material will display a distinct colored spot that must completely disappear, confirming full conversion.

  • Workup: Cool to room temperature. Carefully adjust the pH to 10 using 2M NaOH (aq) to deprotonate the newly formed tertiary amine. Extract with DCM (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Thionyl Chloride-Mediated Esterification (Methanol Solvent System) Causality Focus: Methanol acts as both solvent and reactant. The in situ generation of HCl from SOCl2 protonates the zwitterionic precursor, ensuring complete solubility.

  • Suspension: Suspend 1-methylpyrrolidine-3-carboxylic acid (10.0 mmol, 1.0 eq) in anhydrous Methanol (20 mL) under a nitrogen atmosphere. Note: The zwitterion will initially remain largely undissolved.

  • Catalyst Generation: Cool the suspension to 0 °C. Carefully add Thionyl Chloride (15.0 mmol, 1.5 eq) dropwise. Observation: The suspension will rapidly clear as the amino acid is protonated by the generated HCl, demonstrating the solvent-solute dynamic shift.

  • Esterification: Heat the homogeneous reaction mixture to 65 °C (reflux) for 8 hours.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The mass of the zwitterion (m/z 130[M+H]+) must be fully replaced by the ester (m/z 144 [M+H]+).

  • Purification: Concentrate the mixture under reduced pressure to remove MeOH and residual HCl. Partition the resulting residue between saturated aqueous NaHCO3 (20 mL) and Ethyl Acetate (20 mL). Extract, dry the organic layer, and concentrate to afford the target ester.

References

  • ResearchGate - [3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions URL:[Link]

Sources

Catalytic Enantioselective Synthesis of Chiral Pyrrolidine-3-Carboxylates: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Rationale

Chiral pyrrolidines are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in antiviral agents, antibacterial compounds, and targeted cancer therapeutics[1]. Specifically, pyrrolidine-3-carboxylates present a unique synthetic challenge due to the dense array of contiguous stereocenters surrounding the ring. A prominent example of their clinical utility is Atrasentan (ABT-627), a potent and selective endothelin-A (ETA) receptor antagonist used in oncology, which relies heavily on the precise trans-trans stereodisposition of its 2,4-diaryl-pyrrolidine-3-carboxylic acid core[2].

To achieve the rigorous enantio- and diastereoselectivity required for pharmaceutical applications, two primary catalytic paradigms have emerged:

  • Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: Utilizing azomethine ylides and electron-deficient alkenes (e.g., acrylates) to construct the pyrrolidine ring in a single, stereocontrolled [3+2] annulation step[3].

  • Organocatalytic Conjugate Addition: Utilizing chiral hydrogen-bonding networks (e.g., squaramides or thioureas) to direct the Michael addition of nitromethane to

    
    -unsaturated esters, followed by reductive cyclization[4].
    

This application note provides a comprehensive guide to selecting, optimizing, and executing these catalytic methods, grounded in causality and self-validating experimental design.

Mechanistic Pathways & Visualization

The most direct route to highly substituted pyrrolidine-3-carboxylates is the transition-metal-catalyzed 1,3-dipolar cycloaddition. In this pathway, an


-iminoester coordinates to a chiral Lewis acid (typically Cu(I) or Ag(I)) in a bidentate N,O-fashion. The addition of a catalytic base deprotonates the 

-carbon, generating a stabilized metallo-azomethine ylide [5].

The chiral ligand creates a highly biased steric environment, shielding one face of the 1,3-dipole. When the dipolarophile (e.g., an acrylate or enone) approaches, the transition state is strictly governed by the ligand's geometry, dictating both the endo/exo diastereoselectivity and the absolute enantioselectivity of the resulting pyrrolidine-3-carboxylate[1].

G A α-Iminoester (Dipole Precursor) C Metallo-Azomethine Ylide (Active 1,3-Dipole) A->C Base (-H⁺) B Cu(I) / Chiral Ligand (Catalyst Complex) B->C N,O-Coordination E Stereocontrolled [3+2] Cycloaddition C->E Face-Selective Approach D Electron-Deficient Alkene (Dipolarophile) D->E F Chiral Pyrrolidine-3-carboxylate (Enantioenriched Product) E->F Catalyst Turnover F->B Cu(I) Regeneration

Figure 1: Catalytic cycle of the Cu(I)-mediated asymmetric 1,3-dipolar cycloaddition.

Catalyst Selection & Quantitative Metrics

Selecting the appropriate catalytic system is entirely dependent on the desired substitution pattern and stereochemistry of the target pyrrolidine. The table below summarizes the performance of benchmark catalytic systems used in the synthesis of pyrrolidine-3-carboxylates.

Catalytic SystemDipole PrecursorDipolarophileYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref
Cu(I) / (R,R)-Fesulphos ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-Iminoester
Acrylates / Enones85–9892–99>95:5 (endo)[1]
AgOAc / Chiral Phosphine

-Iminoester
Maleimides80–9588–98>90:10 (exo)
Dihydroquinine Squaramide NitromethaneBenzylidene-2-benzoyl acetate75–8567–852.6:1 (trans-trans)[2]
Cu(I) / Phosphoramidite Azomethine Ylide1,3-Enynes70–9290–98>95:5 (endo)[5]

Causality in Catalyst Selection:

  • Metal Choice: Cu(I) complexes generally favor endo-cycloadducts due to a tighter, more organized transition state, whereas Ag(I) complexes, possessing a larger ionic radius, often allow for exo-selective pathways depending on the ligand[6].

  • Organocatalysis: For highly specific highly-substituted targets like ABT-627 where traditional dipolarophiles are inaccessible, dual-activation organocatalysts (utilizing enamine/hydrogen-bonding activation) provide a viable alternative by controlling the initial Michael addition[7].

Self-Validating Experimental Protocols

Protocol A: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Objective: Synthesis of highly enantioenriched (endo)-pyrrolidine-3-carboxylates.

Reagents & Materials:

  • Cu(CH₃CN)₄PF₆ (5.0 mol%)

  • Chiral Ligand (e.g., (R,R)-Fesulphos or (R)-Segphos) (5.5 mol%)

  • 
    -Iminoester (1.0 equiv, 1.0 mmol)
    
  • Alkyl Acrylate (1.2 equiv, 1.2 mmol)

  • Triethylamine (Et₃N) (10.0 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (18.6 mg, 0.05 mmol) and the chiral ligand (0.055 mmol). Add 5 mL of anhydrous DCM. Stir at room temperature for 30 minutes.

    • Causality: The weakly coordinating PF₆⁻ counterion and labile acetonitrile ligands ensure rapid and complete displacement by the chiral ligand, forming the active chiral Lewis acid complex[1]. A slight excess of ligand (5.5 mol%) prevents the existence of unligated, racemic-promoting Cu(I) species.

  • Dipole Precursor Addition: Cool the complex solution to -20 °C. Add the

    
    -iminoester (1.0 mmol) dissolved in 2.5 mL of DCM dropwise over 5 minutes. Stir for 10 minutes.
    
    • Causality: Cooling to -20 °C restricts the conformational flexibility of the metallo-ylide, maximizing the facial discrimination required for high enantioselectivity.

  • Cycloaddition Initiation: Add the alkyl acrylate (1.2 mmol) followed immediately by Et₃N (14 µL, 0.10 mmol).

    • Causality: Et₃N deprotonates the coordinated iminoester to generate the active 1,3-dipole[5]. The acrylate is added before the base to ensure that as soon as the highly reactive ylide is generated, it is immediately trapped by the dipolarophile, suppressing ylide dimerization or decomposition.

  • Reaction Monitoring (Self-Validation): Stir at -20 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active

    
    -iminoester spot indicates completion.
    
  • Quenching and Workup: Filter the crude mixture directly through a short pad of silica gel, eluting with EtOAc, to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Obtain a ¹H NMR spectrum of the crude mixture.

    • Self-Validation Check: The ratio of the distinct pyrrolidine ring proton signals (typically the C2 or C5 protons) will accurately reflect the intrinsic endo/exo diastereomeric ratio (dr) before any purification-induced bias occurs.

Protocol B: Organocatalytic Synthesis of ABT-627 Precursor

Objective: Enantioselective conjugate addition of nitromethane to benzylidene-2-benzoyl acetate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of benzylidene-2-benzoyl acetate (1.0 mmol) in anhydrous toluene (5 mL), add a dihydroquinine-derived squaramide catalyst (10 mol%)[2].

  • Addition: Add nitromethane (10.0 equiv) and stir at room temperature for 48 hours.

    • Causality: The squaramide moiety activates the nitro group via dual hydrogen bonding, while the quinuclidine nitrogen of the catalyst activates the enone, enforcing a strict spatial arrangement that dictates the trans-trans stereochemistry required for ABT-627[4].

  • Reduction & Cyclization: Isolate the intermediate, dissolve in ethanol, and subject to high-pressure hydrogenation using Raney Nickel to reduce the nitro group to an amine. The amine will spontaneously cyclize with the adjacent carbonyl. Subsequent reduction with NaCNBH₃ yields the target pyrrolidine-3-carboxylate[2].

Troubleshooting & Analytical Validation

Maintaining the integrity of these protocols requires rigorous analytical checks. If suboptimal results are observed, consult the following self-correcting matrix:

  • Symptom: High Yield, but Low Enantiomeric Excess (ee < 80%).

    • Root Cause: A background, uncatalyzed racemic reaction is outcompeting the catalyzed pathway.

    • Correction: Ensure strict anhydrous conditions. Trace moisture can hydrolyze the iminoester or disrupt the metal-ligand coordination. Lower the reaction temperature to -40 °C to suppress the background rate. Run a control reaction without the chiral ligand; if the reaction proceeds rapidly, the dipolarophile is too reactive for the current temperature.

  • Symptom: Poor Diastereomeric Ratio (dr < 85:15).

    • Root Cause: Epimerization of the product post-reaction, or a mismatched ligand/substrate combination.

    • Correction: Pyrrolidine-3-carboxylates with acidic

      
      -protons can epimerize on basic or highly acidic silica gel. Use deactivated silica or perform rapid chromatography. Validate the intrinsic dr using crude ¹H NMR immediately after the reaction quench.
      
  • Symptom: No Conversion.

    • Root Cause: Failure to generate the azomethine ylide.

    • Correction: Verify the quality of the base (Et₃N). If using a highly sterically hindered

      
      -iminoester, a slightly stronger base (e.g., DBU) or a higher temperature (0 °C) may be required to initiate deprotonation[3].
      

References

  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist Source: Frontiers in Chemistry / PMC URL:[Link]

  • Metal Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: Structural Diversity at the Dipole Partner Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides Source: Nature Communications / PMC URL:[Link]

  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation Source: MDPI URL:[Link]

  • Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides Source: Heterocycles / Scilit URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scalable Protocol

Executive Summary

Methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0) is a highly versatile, conformationally restricted basic amine building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products . As drug discovery programs transition from medicinal chemistry to early-phase clinical development, the demand for robust, scalable, and cost-effective syntheses of such intermediates becomes critical.

This application note details a highly optimized, two-step scale-up protocol starting from commercially available pyrrolidine-3-carboxylic acid. By leveraging an Eschweiler-Clarke methylation followed by a thionyl chloride-mediated esterification, this route eliminates the need for expensive metal hydride reductants, avoids chromatographic purification, and provides a self-validating workflow suitable for multi-kilogram manufacturing.

Mechanistic Rationale & Synthetic Strategy

The synthesis of N-alkylated pyrrolidine esters often suffers from over-alkylation, poor atom economy, or the need for hazardous reagents. Our optimized route relies on two classical, highly predictable transformations:

  • Step 1: Eschweiler-Clarke Methylation: Instead of using reductive amination with expensive and waste-heavy reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), we utilize formaldehyde as the carbon source and formic acid as the hydride donor .

    • Causality: Formic acid serves a dual purpose as both the solvent and the reducing agent. Upon heating, it decarboxylates, driving the reduction of the intermediate iminium ion forward. This method strictly prevents the formation of quaternary ammonium salts, ensuring high chemoselectivity for the tertiary amine . The only byproducts are CO₂ and water, making the E-factor exceptionally low.

  • Step 2: Thionyl Chloride-Mediated Esterification: The intermediate, 1-methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1), is a zwitterionic amino acid with poor solubility in organic solvents . Direct Fischer esterification using catalytic sulfuric acid is kinetically sluggish due to this insolubility.

    • Causality: By adding thionyl chloride (SOCl₂) to methanol, we generate anhydrous HCl in situ, which immediately protonates the pyrrolidine nitrogen, solubilizing the starting material. Concurrently, SOCl₂ converts the carboxylic acid to a highly reactive acid chloride, which is rapidly trapped by methanol. This drastically accelerates the reaction rate and ensures >99% conversion.

Process Flow & Reaction Pathways

Workflow SM Pyrrolidine-3-carboxylic acid (Zwitterionic SM) Step1 Eschweiler-Clarke Methylation (HCOOH, HCHO) SM->Step1 Int 1-Methylpyrrolidine-3- carboxylic acid Step1->Int 95 °C, -CO2 Step2 Esterification (SOCl2, MeOH) Int->Step2 Prod Methyl 1-methylpyrrolidine- 3-carboxylate Step2->Prod 65 °C, -SO2, -HCl

Caption: Two-step scalable workflow for the synthesis of Methyl 1-methylpyrrolidine-3-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Methylpyrrolidine-3-carboxylic acid

This protocol is designed as a self-validating system based on gas evolution.

  • Preparation: Charge a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a gas bubbler with Pyrrolidine-3-carboxylic acid (500 g, 4.34 mol).

  • Reagent Addition: Slowly add Formic Acid (85% aq., 1.0 L, ~22 mol). The mixture will form a thick suspension. Cool the reactor to 0–5 °C.

  • Formaldehyde Addition: Dropwise, add Formaldehyde (37% aq., 485 mL, ~6.5 mol) over 1 hour, maintaining the internal temperature below 15 °C to prevent premature exothermic excursion.

  • Thermal Activation: Gradually heat the reactor to 95 °C.

    • Self-Validation Checkpoint: Monitor the gas bubbler. The Eschweiler-Clarke reaction produces equimolar amounts of CO₂. Vigorous bubbling indicates active reduction.

  • Completion: Maintain 95 °C for 6–8 hours until CO₂ evolution completely ceases. This physical indicator serves as a reliable In-Process Control (IPC) for reaction completion.

  • Workup: Cool to 40 °C and concentrate the mixture under reduced pressure (50 mbar) to remove water, unreacted formaldehyde, and excess formic acid. Co-evaporate with Toluene (2 × 500 mL) to azeotropically remove residual water.

  • Yield: The resulting viscous pale-yellow oil (1-Methylpyrrolidine-3-carboxylic acid, ~550 g, quantitative yield) is used directly in the next step without further purification.

Protocol B: Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate

This protocol utilizes pH-driven phase partitioning to ensure high purity without chromatography.

  • Solvent Preparation: In a clean, dry 5 L reactor, charge Methanol (2.5 L). Cool to -5 °C under a nitrogen atmosphere.

  • Acid Chloride Generation: Carefully add Thionyl Chloride (380 mL, 5.2 mol) dropwise over 2 hours.

    • Causality: This addition is highly exothermic. Maintaining the temperature below 5 °C prevents the boiling of methanol and controls the generation of in situ HCl.

  • Substrate Addition: Dissolve the crude 1-Methylpyrrolidine-3-carboxylic acid (from Protocol A) in Methanol (500 mL) and add it to the reactor.

  • Reflux: Heat the mixture to 65 °C (reflux) for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The polar zwitterionic starting material (baseline) will completely disappear, replaced by a high-Rf ester spot.

  • Concentration: Evaporate the methanol under reduced pressure. The residue is the hydrochloride salt of the target product.

  • Neutralization & Extraction (Critical Step): Dissolve the residue in Dichloromethane (DCM, 2 L). Cool to 0 °C and slowly add saturated aqueous Potassium Carbonate (K₂CO₃) until the aqueous phase reaches pH > 9.5 .

    • Causality: The product is a basic tertiary amine. If the pH is below 9, the product remains protonated in the aqueous layer, destroying the yield. A pH > 9.5 ensures complete free-basing.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 500 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Final Product: Vacuum distillation (if ultra-high purity is required) or high-vacuum drying yields Methyl 1-methylpyrrolidine-3-carboxylate as a clear to pale-yellow oil.

Quantitative Data & Scale-Up Metrics

The following table summarizes the process metrics observed during the transition from bench scale (100 g) to pilot scale (1 kg). The data demonstrates the robustness of the route, with minimal drop-off in yield or purity upon scale-up.

MetricBench Scale (100 g SM)Pilot Scale (1 kg SM)Scientific Rationale / Notes
Overall Yield (2 Steps) 88%85%Slight yield loss at scale due to mechanical holdup during DCM extraction.
Purity (GC-FID) > 99.0%98.7%High purity achieved without chromatography, relying entirely on acid-base extraction.
E-Factor ~ 8.5~ 7.2Improved at scale due to optimized solvent recovery (Methanol and DCM recycling).
Processing Time 2 Days3 DaysExtended time at scale driven by controlled, dropwise addition of SOCl₂ to manage exotherms.

Safety, Hazards, and EHS Considerations

Scale-up of this route requires strict adherence to Environmental, Health, and Safety (EHS) protocols:

  • Formaldehyde (37% aq.): Known carcinogen and sensitizer. All transfers must be conducted via closed-loop pumping systems or within a walk-in fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and water-reactive. The esterification step generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Mandatory: The reactor must be vented through a dual-stage caustic scrubber (e.g., 10% NaOH) to neutralize these acidic gases before atmospheric release.

  • Thermal Control: The addition of SOCl₂ to methanol is violently exothermic. Cooling capacity must be verified prior to execution at the kilogram scale.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry: maintaining the chiral integrity of pyrrolidine-3-carboxylate scaffolds during synthesis.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high enantiomeric excess (%ee) when synthesizing or modifying Methyl 1-methylpyrrolidine-3-carboxylate.

Core Mechanistic Insights: The Root Cause of Racemization

Methyl 1-methylpyrrolidine-3-carboxylate is a privileged motif in drug discovery, but its C3 stereocenter is notoriously labile. The causality behind this instability lies in the electronic environment of the molecule. The proton at the C3 position is situated directly


 to the electron-withdrawing methyl ester group. This proximity significantly lowers the pKa of the 

-proton, making it highly susceptible to abstraction by bases ()[1].

When a base is introduced during synthesis (e.g., during N-alkylation or basic esterification), it abstracts this acidic proton, generating a planar, achiral enolate intermediate. Subsequent reprotonation occurs indiscriminately from either the Re or Si face, resulting in a racemic mixture[1]. To maintain high %ee, synthetic routes must strictly avoid strongly basic conditions and rely on kinetic control when base is unavoidable.

RacemizationPathways SM (S)-Methyl pyrrolidine-3-carboxylate CondA Base-Catalyzed Alkylation (MeI, K2CO3) SM->CondA CondB Reductive Amination (CH2O, NaBH(OAc)3) SM->CondB Enolate Achiral Enolate Formation (C3 Deprotonation) CondA->Enolate α-proton abstraction Racemic Racemic Product (Loss of Chiral Integrity) Enolate->Racemic Retained (S)-Methyl 1-methylpyrrolidine-3-carboxylate (Stereocenter Retained) CondB->Retained Mild/Neutral conditions

Fig 1: Base-catalyzed enolization vs. stereoretentive reductive amination pathways.

Troubleshooting Guides & FAQs

Q1: I am attempting to N-methylate (S)-methyl pyrrolidine-3-carboxylate using Methyl Iodide (MeI) and Potassium Carbonate (K


CO

). My yield is fine, but chiral HPLC shows complete racemization. How can I retain my stereocenter?
A: Direct alkylation with MeI requires a base like K

CO

to neutralize the hydroiodic acid byproduct. Even a mild inorganic base like K

CO

is strong enough to deprotonate the C3

-proton, triggering enolization. Solution: Abandon direct alkylation and switch to Reductive Amination . By reacting the secondary amine with aqueous formaldehyde (CH

O) and sodium triacetoxyborohydride (NaBH(OAc)

), you operate under mildly acidic to neutral conditions. This completely bypasses the enolate pathway, preserving the stereocenter and yielding optically active functionalized pyrrolidines ()[2].

Q2: I have enantiopure (S)-1-methylpyrrolidine-3-carboxylic acid and need to convert it to the methyl ester. Standard Fischer esterification (refluxing MeOH/H


SO

) degraded my %ee from 99% to 75%. Why did acid cause racemization?
A: While base-catalyzed enolization is the primary culprit, extended heating under strongly acidic conditions promotes keto-enol tautomerism. The acid protonates the carbonyl oxygen, increasing the acidity of the

-proton, which is then lost to form the enol. Solution: Use mild, non-thermal esterification methods. Trimethylsilyldiazomethane (TMS-diazomethane) in a mixture of MeOH/DCM at 0°C is highly effective and stereoretentive.

Q3: Can I use Sodium Cyanoborohydride (NaCNBH


) instead of NaBH(OAc)

for the reductive amination?
A: While NaCNBH

is a classic reagent, it requires a lower pH (typically pH 3-4) to be active, which often necessitates the addition of acetic acid. NaBH(OAc)

is milder, less toxic, and operates efficiently in neutral to slightly acidic conditions without external acid additives. This minimizes any risk of acid-catalyzed epimerization, a standard practice when handling sensitive pyrrolidine-3-carboxylic acid derivatives ()[3].
Quantitative Data: Impact of Reaction Conditions on %ee

The following table summarizes the causality between selected reagents and the chiral integrity of the C3 stereocenter.

Synthetic StepReagents / ConditionsTemperatureEnolate RiskFinal %ee
N-MethylationMeI, K

CO

, DMF
25°CHigh (Base)~50% (Racemic)
N-MethylationMeI, DIPEA, DCM0°CModerate82 - 85%
N-MethylationCH

O, NaBH(OAc)

, DCE
0°C to 25°CNone>98%
EsterificationMeOH, H

SO

(cat.)
65°C (Reflux)Moderate (Enol)~75%
EsterificationTMS-Diazomethane, MeOH/DCM0°CNone>98%
Self-Validating Experimental Protocols
Protocol A: Stereoretentive N-Methylation via Reductive Amination

Causality Note: This protocol uses NaBH(OAc)


 to selectively reduce the iminium intermediate formed by formaldehyde and the pyrrolidine. The strict absence of base prevents C3 deprotonation.
  • Preparation: Dissolve (S)-methyl pyrrolidine-3-carboxylate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration under a nitrogen atmosphere.

  • Imine Formation: Cool the solution to 0°C. Add aqueous formaldehyde (37% w/w, 1.5 equiv) dropwise. Stir for 15 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 equiv) portion-wise to control the mild exothermic reaction.
    
  • Validation Checkpoint 1 (Reaction Progress): Stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain; the secondary amine starting material will stain strongly, while the tertiary amine product will not).

  • Quenching: Quench the reaction strictly at 0°C with saturated aqueous NaHCO

    
    . Crucial: Do not use NaOH, as exposure of the final product to strong base during workup will cause post-reaction racemization.
    
  • Extraction: Extract with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at a bath temperature below 30°C.
  • Validation Checkpoint 2 (Chiral Integrity): Confirm chiral integrity using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard before proceeding to the next synthetic step.

Protocol B: Mild Esterification of Chiral Acid using TMS-Diazomethane

Causality Note: TMS-diazomethane reacts rapidly with carboxylic acids at low temperatures to form methyl esters, avoiding the thermal enolization associated with Fischer esterification.

  • Preparation: Dissolve (S)-1-methylpyrrolidine-3-carboxylic acid (1.0 equiv) in a 4:1 mixture of anhydrous Dichloromethane and Methanol (0.1 M concentration).

  • Cooling: Cool the reaction flask strictly to 0°C using an ice-water bath.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise.

  • Validation Checkpoint (Self-Indicating Endpoint): Continue addition until a persistent pale yellow color remains in the solution. This visual cue acts as a self-validating indicator that an excess of the reagent has been reached and the esterification is complete.

  • Reaction: Stir at 0°C for 30 minutes.

  • Quenching: Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Workup: Concentrate the solvent in vacuo. Purify via flash column chromatography if necessary.

References
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Verified URL:[Link]

  • Liu, G., et al. (2003). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry (ACS Publications). Verified URL:[Link]

Sources

Technical Support Center: Troubleshooting & Optimizing Methyl 1-methylpyrrolidine-3-carboxylate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the esterification of 1-methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1) to methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0).

Below, you will find a root-cause analysis of common yield failures, field-proven step-by-step protocols, and a troubleshooting Q&A to ensure high-fidelity synthesis and isolation.

Root Cause Analysis: Why Do Yields Drop?

The conversion of 1-methylpyrrolidine-3-carboxylic acid to its methyl ester is notoriously prone to low yields (often <40% in standard setups) due to three primary mechanistic and physical challenges:

  • The Zwitterion Barrier: The starting material is a tertiary amine and a carboxylic acid, existing naturally as a zwitterion (pyrrolidinium carboxylate). This severely limits its solubility in non-polar organic solvents, necessitating highly polar protic environments (like methanol) and strong acid catalysts to break the ionic network.

  • Aqueous Workup Losses (The Primary Yield Killer): Acid-catalyzed esterification yields the product as a hydrochloride salt. Standard protocols neutralize this salt with aqueous sodium bicarbonate (

    
    ) followed by extraction with dichloromethane (DCM). However, the free base product is a low-molecular-weight, highly polar tertiary amine. It exhibits massive water solubility, leading to poor organic partitioning and catastrophic yield loss during separation.
    
  • Hydrolysis Sensitivity: Over-basification (pH > 10) during aqueous workup rapidly hydrolyzes the newly formed methyl ester back to the starting carboxylic acid.

Recommended Experimental Protocols

To bypass these issues, the esterification must be driven by water-scavenging reagents, and the isolation must be performed under strictly anhydrous conditions .

Protocol A: The TMSCl / Methanol Method (Mild & High Yield)

Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous


in situ. Crucially, the silicon-based byproducts act as chemical water scavengers, pushing the esterification equilibrium forward without the harsh exotherms associated with other reagents .

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 1-methylpyrrolidine-3-carboxylic acid in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask.

  • Activation: Cool the suspension to 0 °C using an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Addition: Dropwise add 2.0 to 3.0 equivalents of freshly distilled TMSCl. The suspension will gradually clear as the

    
     is generated and the zwitterion dissolves.
    
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Concentration: Concentrate the reaction mixture in vacuo on a rotary evaporator to yield the methyl 1-methylpyrrolidine-3-carboxylate hydrochloride salt as a crude solid.

Protocol B: The Thionyl Chloride ( ) Method (Scalable)

For larger scale-ups, thionyl chloride is highly effective. It generates a highly reactive acid chloride intermediate alongside anhydrous


 and 

gas.

Step-by-Step Methodology:

  • Preparation: Cool anhydrous methanol (10 mL/g) to -5 °C to 0 °C in a multi-neck flask equipped with a reflux condenser and a gas scrubber.

  • Addition: Slowly add 1.5 equivalents of

    
    . Caution: This step is highly exothermic.
    
  • Substrate Introduction: Add 1.0 equivalent of the amino acid in one portion.

  • Reaction: Allow the mixture to warm to room temperature, then gently heat to reflux (65 °C) for 4–6 hours.

  • Concentration: Evaporate the solvent thoroughly to obtain the hydrochloride salt.

Workup & Isolation Strategy: Anhydrous Freebasing

To avoid the aqueous partitioning losses described in the Root Cause Analysis, do not use water during the workup . Instead, utilize a weak-base ion-exchange resin to neutralize the hydrochloride salt .

Anhydrous Resin Protocol:

  • Dissolve the crude hydrochloride salt (from Protocol A or B) in a minimal amount of anhydrous methanol or ethanol.

  • Add Amberlyst® A21 (a macroporous, weak base tertiary amine ion-exchange resin) to the solution. Use approximately 2-3 grams of resin per gram of crude salt.

  • Stir gently at room temperature for 30–45 minutes. The resin will trap the

    
    , leaving the free base product in solution.
    
  • Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin cake twice with pure methanol.

  • Concentrate the filtrate in vacuo to yield the pure methyl 1-methylpyrrolidine-3-carboxylate free base.

Quantitative Method Comparison

MethodReagentsReaction TempTypical Yield (Free Base)Key AdvantageMajor Drawback
Fischer Esterification

, MeOH
Reflux (65 °C)40-50%Low reagent costWater byproduct stalls equilibrium; harsh conditions.
Brenner-Huber

, MeOH
0 °C to Reflux75-85%Highly scalable; fastExothermic; toxic

/

gas evolved.
Silane-Mediated TMSCl, MeOHRoom Temp85-95%Mild; built-in water scavengingTMSCl is highly moisture sensitive.

Experimental Workflow Diagram

Workflow Start 1-Methylpyrrolidine-3-carboxylic acid (Zwitterion) MethodA Protocol A: TMSCl / MeOH (Mild, Room Temp) Start->MethodA MethodB Protocol B: SOCl2 / MeOH (Exothermic, 0°C to Reflux) Start->MethodB Intermediate Methyl 1-methylpyrrolidine-3-carboxylate Hydrochloride Salt MethodA->Intermediate High Conversion MethodB->Intermediate Scalable Workup1 Aqueous Basification (Na2CO3) + Extraction (DCM) Intermediate->Workup1 Traditional Workup Workup2 Anhydrous Basification (Amberlyst A21 Resin) Intermediate->Workup2 Optimized Workup Loss Yield Loss (Water Soluble / Hydrolysis) Workup1->Loss Hydrophilic Amine Success High Yield Free Base (Pure Product) Workup2->Success No Aqueous Phase

Figure 1: Experimental workflow for methyl 1-methylpyrrolidine-3-carboxylate esterification.

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion. What should I do? A: This usually indicates the presence of moisture in the reaction system, which pushes the equilibrium back toward the carboxylic acid. Ensure your methanol is strictly anhydrous. If you are using standard Fischer esterification (


), water is generated as a byproduct. We recommend switching to the TMSCl method (Protocol A), as the silyl byproducts actively scavenge adventitious water .

Q: I get a high crude mass after concentration, but NMR shows mostly the hydrochloride salt. How do I freebase it without losing my product? A: Do not use an aqueous


 / DCM extraction. The pyrrolidine ring makes the free base highly hydrophilic. Instead, use the Anhydrous Resin Protocol described in Section 3. By neutralizing the salt in methanol with Amberlyst A21 resin, you completely bypass aqueous partitioning .

Q: Can I use coupling reagents like EDC/DMAP to form the methyl ester? A: While mechanistically possible, using carbodiimide coupling reagents for a simple methyl ester is economically inefficient and complicates purification. The urea byproducts (e.g., EDU from EDC) are difficult to separate from your polar amine product. Acid-catalyzed methanolic esterification remains the gold standard for this substrate.

Q: The product turned dark brown during the


 reaction. Is it ruined? 
A:  A dark color often indicates localized overheating or degradation of the pyrrolidine ring due to an uncontrolled exotherm during the addition of 

. Ensure you are cooling the methanol to at least 0 °C before dropwise addition of

, and only add the amino acid after the addition is complete. You can often clean up the dark crude product by filtering the methanolic solution through a short pad of Celite and activated charcoal before the freebasing step.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[Link]

  • Banerjee, S., Horn, A., et al. (2013). Amberlyst A21 Catalyzed Chromatography-Free Method for Multicomponent Synthesis. ACS Sustainable Chemistry & Engineering, 1(4), 440-447.[Link]

Purification of Methyl 1-methylpyrrolidine-3-carboxylate using alumina chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose weeks of work attempting to purify basic heterocycles using standard normal-phase silica gel.

Methyl 1-methylpyrrolidine-3-carboxylate presents a dual challenge: it contains a basic tertiary amine that binds irreversibly to acidic silica, and a methyl ester that is highly susceptible to saponification (hydrolysis) under strongly basic conditions. To achieve high recovery and purity, we must abandon silica and utilize Neutral Alumina (Al₂O₃) . This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps necessary to master this purification.

Workflow Visualization

Workflow A Crude Mixture (Amine + Ester) B 2D-TLC Validation (Neutral Alumina) A->B C Column Packing (Activity II/III) B->C D Gradient Elution (Hexane/EtOAc) C->D E Fraction Analysis (Dragendorff Stain) D->E F Mild Evaporation (<30°C, >50 mbar) E->F G Pure Product F->G

Validated workflow for the purification of pyrrolidine esters via alumina chromatography.

Standard Operating Procedure (SOP): Self-Validating Alumina Chromatography

This protocol relies on Neutral Alumina (Brockmann Activity II or III) . Standard silica gel contains acidic silanol (Si-OH) groups that cause severe peak streaking and irreversible retention of basic amines[1]. While basic alumina is an alternative for amines[2], its surface hydroxide sites will catalyze the cleavage of your methyl ester[3]. Neutral alumina provides the perfect mechanistic middle ground.

Step 1: Stationary Phase Deactivation (Activity II Preparation)
  • Action: Weigh 100 g of Neutral Alumina (Activity I). Add 3.0 mL of distilled water dropwise while shaking the flask vigorously. Seal and tumble for 2 hours to ensure homogeneous equilibration.

  • Mechanistic Rationale: Water molecules preferentially bind to the most active, highly polar sites on the aluminum oxide lattice. This prevents the irreversible chemisorption of the ester oxygen and neutralizes residual catalytic sites that drive hydrolysis[3].

  • Self-Validation Check: Weigh a 1.0 g sample of the deactivated alumina before and after drying in a 150°C oven for 4 hours. A ~3% mass loss confirms accurate Activity II preparation.

Step 2: 2D-TLC Stability Validation
  • Action: Spot the crude mixture in the bottom-left corner of a Neutral Alumina TLC plate. Develop in Hexane/EtOAc (7:3). Dry the plate completely. Rotate 90° and develop again in the exact same solvent system.

  • Mechanistic Rationale: This isolates chromatographic separation from chemical degradation on the stationary phase.

  • Self-Validation Check: If the compound is stable, all spots will lie perfectly on a diagonal line. Off-diagonal spots indicate the molecule is decomposing on the alumina, prompting a required downgrade to Activity III (6% water).

Step 3: Column Packing & Loading
  • Action: Slurry pack the column with the deactivated Neutral Alumina using 100% Hexanes. Dissolve the crude sample in a minimum volume of Hexane/Dichloromethane (9:1) and apply evenly to the sand layer.

  • Mechanistic Rationale: Slurry packing prevents air channeling. Limiting DCM during loading prevents the sample from crashing through the column prematurely, as DCM acts as a strong eluent on alumina.

Step 4: Gradient Elution
  • Action: Elute with a gradient from 100% Hexanes to 70:30 Hexanes/EtOAc.

  • Mechanistic Rationale: Alumina is highly sensitive to polar modifiers[4]. Avoid methanol or ethanol entirely, as they can strip the deactivating water from the alumina or cause transesterification of the methyl ester.

Step 5: Concentration & Recovery
  • Action: Pool fractions identified via TLC. Evaporate on a rotary evaporator with the water bath set to 25°C and pressure strictly above 50 mbar.

  • Mechanistic Rationale: Methyl 1-methylpyrrolidine-3-carboxylate (MW 143.18 g/mol ) is a low-molecular-weight tertiary amine lacking strong hydrogen-bond donors. It is highly volatile and will be lost to the vacuum pump if aggressive evaporation is used.

Quantitative Data & Selection Guides

Table 1: Alumina Brockmann Activity & Water Content
Brockmann ActivityAdded Water (% w/w)Application for Pyrrolidine Esters
I 0%Avoid (High risk of ester hydrolysis and irreversible binding)
II 3%Optimal (Balances resolution and ester stability)
III 6%Good (Use if compound shows degradation on Activity II)
IV 10%Poor (Severe loss of chromatographic resolution)
Table 2: TLC Visualization Methods for Non-UV Active Amines
ReagentMechanism of ActionVisual ResultSensitivity
UV (254 nm) Photon absorption by conjugated pi-systemInvisible (No chromophore)N/A
Dragendorff's Heavy metal complexation with tertiary amineBright orange spotHigh
Iodine Vapor Reversible complexation with lone pairsBrown/Yellow spotModerate
PMA Reduction of Mo(VI) to Mo(V) by organic matterDark blue spot on yellowHigh (Requires heat)

Troubleshooting & FAQs

Troubleshooting Issue Observed Purification Issue Tailing Severe Tailing / Irreversible Binding Issue->Tailing Hydrolysis Ester Cleavage / Polar Byproducts Issue->Hydrolysis Invisible Fractions Invisible Under UV (254 nm) Issue->Invisible Yield Low Isolated Yield After Evaporation Issue->Yield Action1 Switch to Alumina (Avoid Acidic Silica) Tailing->Action1 Action2 Use Neutral Alumina (Brockmann Act. II/III) Hydrolysis->Action2 Action3 Use Dragendorff's or Iodine Stain Invisible->Action3 Action4 Control Vacuum (Avoid Volatility Loss) Yield->Action4

Diagnostic decision tree for troubleshooting common chromatography failures.

Q: Why is my product streaking on the column despite using a highly non-polar solvent system? A: Cause: Acid-Base Interaction. Standard normal-phase silica gel is decorated with acidic silanol groups. The tertiary amine in your molecule protonates, forming a strong ionic interaction with the stationary phase, leading to severe streaking[1]. Solution: Switch to an alumina stationary phase. Alumina lacks these acidic protons, allowing basic heterocycles to elute with sharp peak shapes without the need for mobile phase modifiers like triethylamine (TEA)[2].

Q: I switched to Basic Alumina, but my isolated yield is low, and TLC shows a new baseline spot. What happened? A: Cause: Ester Hydrolysis. While basic alumina is excellent for amines, its surface contains hydroxide and aluminate sites that are strongly nucleophilic. These sites catalyze the saponification of your methyl ester into pyrrolidine-3-carboxylic acid, which is highly polar and permanently retains on the column[3]. Solution: Use Neutral Alumina instead. Furthermore, ensure the alumina is deactivated to Brockmann Activity II or III. Highly active (Activity I) alumina pulls water from the solvent, increasing localized basicity and driving hydrolysis.

Q: My TLC plates are blank after the run. How do I track the product? A: Cause: Lack of Chromophore. Methyl 1-methylpyrrolidine-3-carboxylate lacks conjugated pi-systems or aromatic rings, making it invisible under standard 254 nm UV light. Solution: Use chemical stains. Dragendorff's reagent is highly specific for tertiary amines, yielding a bright orange spot. Alternatively, iodine vapor or Phosphomolybdic acid (PMA) will effectively visualize the compound.

Q: The fractions were clean, but my final mass is much lower than expected after rotary evaporation. A: Cause: Product Volatility. The target molecule has a low molecular weight and lacks strong intermolecular hydrogen bonding (it is a tertiary amine, not primary/secondary). It is inherently volatile. Solution: Concentrate fractions using a rotary evaporator with the water bath set strictly below 30°C. Do not drop the vacuum below 50 mbar, and never leave the purified oil on a high-vacuum Schlenk line overnight.

References

  • Santai Science. "The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges" (Demonstrates the failure of silica vs. the success of alumina for basic heterocycles). URL:[Link]

  • Teledyne ISCO. "RediSep basic alumina column Purification of high pKa compounds" (Explains the elimination of TEA modifiers when utilizing alumina stationary phases). URL: [Link]

  • Sorbent Technologies, Inc. "Alumina - Solvent Purification" (Provides protocols for alumina deactivation and the mechanistic differences between basic and neutral alumina). URL:[Link]

Sources

Removing amine impurities from Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 1-methylpyrrolidine-3-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the downstream processing of Methyl 1-methylpyrrolidine-3-carboxylate . As a tertiary amine ester, isolating this compound from structurally similar primary or secondary amine impurities (such as unreacted starting materials) presents a unique chemical challenge.

Below, our Senior Application Scientists have compiled field-proven troubleshooting guides, self-validating protocols, and mechanistic FAQs to ensure the scientific integrity of your purification workflows.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does standard acid-base extraction fail to separate my product from secondary amine impurities? Expert Insight: The failure stems from a lack of thermodynamic differentiation. Both your target product (a tertiary amine) and the impurities (primary/secondary amines) possess a basic nitrogen atom with an active lone pair. In a standard acidic wash (e.g., 1M HCl), both species are rapidly protonated to form water-soluble ammonium salts. Because their


 values are nearly identical (typically around 8.0–9.0 for pyrrolidine derivatives), they partition into the aqueous phase together. To achieve separation, we must abandon basicity as the separation vector and instead exploit nucleophilicity.

Q2: How can I leverage nucleophilicity to isolate Methyl 1-methylpyrrolidine-3-carboxylate? Expert Insight: Primary and secondary amines are strong nucleophiles, whereas tertiary amines are sterically hindered and lack a removable proton on the nitrogen. By introducing an electrophilic derivatizing agent like Acetic Anhydride (


), you selectively convert the primary/secondary amine impurities into neutral amides[1]. The tertiary amine product cannot form a stable neutral adduct and remains unreacted. Following this derivatization, a standard acid-base extraction easily separates the now-neutral impurities (which stay in the organic phase) from the basic tertiary amine (which moves to the acidic aqueous phase)[1].

Q3: Aqueous workups degrade my ester product over time. Are there resin-based methods for faster, anhydrous cleanup? Expert Insight: Yes. For rapid, chromatography-free cleanup, Polymer-Supported (PS) Scavengers are the industry standard for parallel synthesis. PS-Isocyanate resin acts as a macroscopic electrophile[2]. When added to your crude mixture, the isocyanate groups covalently bond with the nucleophilic primary/secondary amines, forming immobilized ureas permanently attached to the polystyrene backbone[2]. Your tertiary amine product cannot form this stable urea linkage and remains freely dissolved. A simple filtration removes the impurities entirely.

Experimental Protocols: Self-Validating Systems

Protocol 1: Acetic Anhydride Derivatization & Extraction

Use this method for large-scale (>10g) purifications where resin costs are prohibitive.

  • Reaction Setup: Dissolve the crude Methyl 1-methylpyrrolidine-3-carboxylate mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Derivatization: Add 1.2 equivalents of Acetic Anhydride (relative to the estimated molar amount of the secondary amine impurity). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (Reaction Completion): Analyze an aliquot via GC-MS or TLC. The secondary amine peak/spot must be completely consumed, replaced by a less polar amide spot. Causality: If unreacted secondary amine remains, it will co-extract with your product. Add 0.5 eq more anhydride if necessary.

  • Acidic Extraction: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 50 mL).

  • Validation Checkpoint 2 (Protonation): Test the aqueous phase with pH paper. It must read pH < 2 to ensure 100% protonation of the tertiary amine. Discard the organic layer (contains the neutral amide impurities).

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH until the pH reaches ~10.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure tertiary amine.
    

G Start Crude Mixture (Tertiary + Sec/Pri Amines) Deriv Add Acetic Anhydride (Converts Sec/Pri to Neutral Amides) Start->Deriv AcidWash Acidic Extraction (pH < 2) (Tertiary Amine -> Aqueous) Deriv->AcidWash OrgPhase1 Organic Phase (Neutral Amides / Impurities) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Tertiary Amine) AcidWash->AqPhase1 Keep BaseWash Basify Aqueous Phase (pH ~10) (Deprotonate Tertiary Amine) AqPhase1->BaseWash OrgPhase2 Extract with DCM (Pure Tertiary Amine) BaseWash->OrgPhase2 Final Product

Workflow for Anhydride Derivatization and Acid-Base Extraction of Tertiary Amines.

Protocol 2: PS-Isocyanate Scavenging

Use this method for small-to-medium scale (<10g) or library synthesis requiring anhydrous conditions.

  • Resin Preparation: Swell PS-Isocyanate resin (typical loading: 1.1 - 1.5 mmol/g) in anhydrous DCM for 15 minutes.

  • Scavenging: Add the crude amine mixture to the resin suspension. Use 3.0 to 4.0 equivalents of resin relative to the secondary amine impurity to drive the reaction to absolute completion[2].

  • Agitation: Shake or gently agitate the mixture at room temperature for 3–4 hours. Causality: Magnetic stirring can crush the polystyrene beads, exposing unfunctionalized core material and clogging filters. Always use an orbital shaker.

  • Validation Checkpoint (Scavenging Completion): Spot a drop of the reaction mixture onto a TLC plate and apply a Ninhydrin stain. Heat the plate. A negative result (no purple/pink spot) confirms the total absence of primary/secondary amines.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the resin cake with additional DCM (2 x 10 mL).

  • Concentration: Evaporate the filtrate to yield highly pure Methyl 1-methylpyrrolidine-3-carboxylate.

G Crude Crude Amine Mixture in DCM or THF AddResin Add PS-Isocyanate Resin (Agitate 3-4 hours) Crude->AddResin Reaction Resin Binds Sec/Pri Amines (Forms Immobilized Ureas) AddResin->Reaction Filter Filtration Reaction->Filter Solid Solid Resin Cake (Trapped Impurities) Filter->Solid Discard Filtrate Filtrate (Pure Tertiary Amine) Filter->Filtrate Concentrate

Mechanism of Polymer-Supported Isocyanate Scavenging for Amine Purification.

Quantitative Data Presentation

To assist in selecting the appropriate purification route for your specific project phase, consult the comparative data below:

ParameterAnhydride Derivatization (Protocol 1)PS-Isocyanate Scavenging (Protocol 2)
Reagent Equivalents 1.1 - 1.5 eq (relative to impurity)3.0 - 4.0 eq (relative to impurity)
Reaction Time 1 - 2 hours3 - 4 hours
Workup Complexity High (Multiple aqueous extractions)Low (Simple vacuum filtration)
Ester Hydrolysis Risk Moderate (Due to aqueous acid/base steps)None (Completely anhydrous)
Scalability & Cost Excellent (>100g scale, highly economical)Limited by resin cost (Best for <10g scale)
Typical Recovery 85 - 90%92 - 98%

References

1.[2] Booth, R. J., & Hodges, J. C. (1999). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society / Accounts of Chemical Research. Available at:[Link] 2.[1] Process for reducing primary and secondary amine in a tertiary amine. (EP0413259A2). Google Patents. Available at:

Sources

Troubleshooting low yields in 1-methylpyrrolidine-3-carboxylate cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Scaffold Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the cyclization of 1-methylpyrrolidine-3-carboxylate derivatives.

The synthesis of these saturated nitrogen heterocycles is predominantly achieved via two mechanistic pathways: the [3+2] 1,3-dipolar cycloaddition of an azomethine ylide with an acrylate dipolarophile[1], or a tandem conjugate addition-cyclization (Dieckmann-type) of acyclic precursors[2]. Both pathways are highly sensitive to reaction kinetics, moisture, and side-reactions.

Diagnostic Triage Workflow

Before diving into specific chemical adjustments, use the following logical decision tree to identify the root cause of your low cyclization yields.

TroubleshootingWorkflow Start Low Yield in Pyrrolidine Cyclization? CheckSM Is the starting material consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM MassBalance Check Mass Balance: Are there side products? YesSM->MassBalance YlideGen Optimize Ylide Generation: Check Dean-Stark & Temp NoSM->YlideGen Polymer Acrylate Polymerization (Viscous/Tarry mixture) MassBalance->Polymer  Viscous/Tarry Hydrolysis Ester Hydrolysis (Acidic/Aqueous loss) MassBalance->Hydrolysis  Water Soluble AddBHT Add BHT inhibitor & Control addition rate Polymer->AddBHT BufferWorkup Use buffered pH 9.5 workup conditions Hydrolysis->BufferWorkup

Diagnostic workflow for triaging low yields in pyrrolidine-3-carboxylate syntheses.

Deep-Dive Troubleshooting FAQs

FAQ 1: My 1,3-dipolar cycloaddition is stalling at <40% yield, and I am left with a tarry residue. What is happening?

Mechanistic Causality: The synthesis of 1-methylpyrrolidine-3-carboxylate via the [3+2] cycloaddition relies on generating a non-stabilized azomethine ylide from sarcosine and paraformaldehyde[3]. This generation requires high temperatures (e.g., toluene reflux at 110 °C) to drive the decarboxylation of the intermediate oxazolidinone[4]. However, at these temperatures, your dipolarophile (e.g., methyl acrylate) is highly susceptible to radical polymerization. The "tarry residue" is poly(methyl acrylate), which consumes your starting material and physically traps the desired pyrrolidine product. The Fix: You must decouple the kinetics of ylide generation from acrylate polymerization. Do not add the acrylate in a single batch. Instead, use a syringe pump to add the acrylate over 3–4 hours, keeping its steady-state concentration extremely low. Furthermore, adding 0.1 mol% of a radical scavenger like BHT (butylated hydroxytoluene) will quench runaway polymerization without interfering with the concerted, non-radical[3+2] cycloaddition mechanism[5].

FAQ 2: I am using the tandem conjugate addition-cyclization route. The Michael addition occurs, but ring closure fails. Why?

Mechanistic Causality: In tandem Dieckmann-type condensations or intramolecular alkylations, the initial conjugate addition of methylamine to an


-unsaturated ester is reversible (retro-Michael)[2]. If the subsequent intramolecular ring closure is kinetically slow, the equilibrium shifts backward. Additionally, if adventitious water is present with your base, the ester will hydrolyze to a carboxylate, completely deactivating the carbonyl carbon toward nucleophilic attack.
The Fix:  Ensure strictly anhydrous conditions. Switch to a stronger, non-nucleophilic base (e.g., LiHMDS or KOtBu) in anhydrous THF. This drives the enolization and subsequent irreversible ring closure rapidly before the retro-Michael pathway can dominate.
FAQ 3: My mass balance is poor. I suspect I am losing the product during the aqueous workup. How can I verify and prevent this?

Mechanistic Causality: 1-Methylpyrrolidine-3-carboxylate is a tertiary amine with a basic nitrogen (pKa ~8.5–9.0) and a labile ester group. If your aqueous workup is too acidic (pH < 7), the pyrrolidine nitrogen protonates, forming a highly water-soluble ammonium salt that will not partition into your organic solvent. Conversely, if the workup is too basic (pH > 12) for prolonged periods, the ester hydrolyzes to 1-methylpyrrolidine-3-carboxylic acid, an amphoteric zwitterion that is notoriously difficult to extract. The Fix: Perform extractions at a strictly controlled pH of 9.5–10.0 using a saturated sodium carbonate buffer. Extract with a polar organic solvent like dichloromethane (DCM) or ethyl acetate. Verify the absence of product in the aqueous layer by spotting it on a TLC plate and staining with Dragendorff reagent before discarding.

Quantitative Data: Optimization of 1,3-Dipolar Cycloaddition

The following table summarizes the impact of optimizing reaction parameters to suppress side reactions and maximize the yield of the target pyrrolidine.

SolventTemperatureDipolarophile Addition TechniqueAdditiveIsolated Yield (%)Purity (GC)
Toluene110 °C (Reflux)Batch addition (t=0)None38%85%
Toluene110 °C (Reflux)Batch addition (t=0)Dean-Stark Trap55%90%
Toluene110 °C (Reflux)Batch addition (t=0)Dean-Stark + BHT (0.1%)68%92%
Toluene 110 °C (Reflux) Syringe Pump (over 3h) Dean-Stark + BHT (0.1%) 89% >99%
Acetonitrile82 °C (Reflux)Batch addition (t=0)None22%70%

Data Interpretation: Continuous water removal (Dean-Stark) is critical to drive the condensation of sarcosine and paraformaldehyde. However, yield is only maximized when acrylate polymerization is suppressed via slow addition and radical inhibition.

Standardized Self-Validating Protocol

Optimized[3+2] Cycloaddition for Methyl 1-Methylpyrrolidine-3-Carboxylate

This protocol utilizes a self-validating feedback loop (water evolution) to ensure the azomethine ylide is actively generating before the dipolarophile is introduced.

Step 1: Apparatus Setup Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus topped with a reflux condenser, and a syringe pump inlet. Flush the system with dry Nitrogen.

Step 2: Ylide Precursor Loading Add sarcosine (1.2 eq, 107 mmol) and paraformaldehyde (1.5 eq, 134 mmol) to 200 mL of anhydrous toluene. Self-Validation Check: The suspension will remain heterogeneous at room temperature. Do not proceed if the reagents clump significantly; ensure fine powders are used.

Step 3: Heating & Depolymerization Heat the mixture to a vigorous reflux (110 °C). Causality: Paraformaldehyde must thermally depolymerize to formaldehyde gas to react with sarcosine. This forms an intermediate oxazolidinone which subsequently decarboxylates to generate the azomethine ylide[3]. Self-Validation Check: Water will begin collecting in the Dean-Stark trap. Do not proceed to Step 4 until water evolution stabilizes (approximately 30–45 minutes).

Step 4: Dipolarophile Addition Once ylide generation is confirmed, begin the continuous addition of methyl acrylate (1.0 eq, 89 mmol) containing 0.1 mol% BHT via syringe pump over exactly 3 hours. Causality: The slow addition maintains a low concentration of the acrylate, favoring the [3+2] cycloaddition with the transient ylide over radical chain polymerization[1].

Step 5: Completion & Buffered Workup Reflux for an additional 1 hour post-addition. Cool the reaction to room temperature. Wash the organic layer with a saturated NaHCO₃/Na₂CO₃ buffer (adjusted to pH ~9.5) to remove unreacted sarcosine and water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Distill the crude pale-yellow oil under high vacuum (Kugelrohr) or purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure 1-methylpyrrolidine-3-carboxylate.

References

  • Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. ResearchGate. 2

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. National Institutes of Health (PMC). 1

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. 5

  • Generation of Nonstabilized Thioazomethine Ylides. Oxford University Press. 3

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. American Chemical Society (Chemical Reviews). 4

Sources

Technical Support Center: Resolving Enantiomers of Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, methodological support, and field-proven protocols for researchers isolating the (R) and (S) enantiomers of Methyl 1-methylpyrrolidine-3-carboxylate.

Because this molecule features both a basic tertiary amine (the pyrrolidine nitrogen) and a hydrolyzable ester group , standard resolution techniques often fail due to peak tailing, unwanted ester hydrolysis, or poor chiral recognition. This guide synthesizes the causality behind experimental choices to ensure your workflows are robust, scalable, and self-validating.

Quantitative Method Comparison

Selecting the correct resolution strategy depends on your project's scale and purity requirements. The table below summarizes the three most effective methodologies for this specific scaffold.

Resolution MethodTypical Yield (%)Enantiomeric Excess (ee%)ScalabilityRelative CostPrimary Application
Preparative Chiral SFC 45–48% (per enantiomer)> 99.5%Low to Medium (mg to kg)High (Equipment/Columns)Rapid analytical & prep isolation
Enzymatic Kinetic Resolution 40–45% (per enantiomer)95–99%Medium to High (g to kg)Medium (Biocatalyst cost)Mild, green chemistry scale-up
Diastereomeric Salt Formation 30–40% (after recryst.)90–98%Very High (kg to tons)Low (Resolving agents)Industrial bulk manufacturing

Preparative Chiral SFC (Supercritical Fluid Chromatography)

The Causality: Basic amines like the 1-methylpyrrolidine moiety strongly interact with acidic residual silanols on silica-based stationary phases, causing severe peak tailing and loss of resolution. Using Supercritical Fluid Chromatography (SFC) with CO₂ and an alcohol co-solvent modified with a basic additive—such as Diethylamine (DEA)—competitively binds these silanols. This suppresses secondary interactions, yielding sharp peaks and high enantiomeric excess 1. Recent advancements also show Methanesulfonic acid (MSA) can form tight ion pairs to achieve similar peak symmetry 2.

Self-Validating Protocol: SFC Separation
  • Sample Preparation: Dissolve racemic Methyl 1-methylpyrrolidine-3-carboxylate in methanol (MeOH) to a concentration of 50 mg/mL.

    • In-Process Control (IPC): Ensure complete dissolution visually, then filter through a 0.22 µm PTFE syringe filter to validate that no particulates will block the column frit.

  • Mobile Phase Conditioning: Utilize Supercritical CO₂ with a co-solvent of MeOH containing 0.1% DEA.

  • Chromatographic Separation: Inject the sample onto an amylose-based chiral stationary phase (e.g., Chiralpak AD-H) maintained at 40°C and 120 bar backpressure.

  • Fraction Collection & Recovery: Collect the separated peaks based on UV absorbance (210 nm). Evaporate the fractions under reduced pressure at a strict maximum of 30°C to validate that no volatility losses of the free amine occur.

SFC_Workflow Sample Racemic Methyl 1-methylpyrrolidine -3-carboxylate Separation SFC Separation (120 bar, 40°C) Sample->Separation Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Column->Separation MobilePhase Supercritical CO2 + MeOH + 0.1% Diethylamine MobilePhase->Separation Enantiomer1 (R)-Enantiomer (First Eluting) Separation->Enantiomer1 Enantiomer2 (S)-Enantiomer (Second Eluting) Separation->Enantiomer2

Chiral SFC workflow for resolving basic pyrrolidine enantiomers using DEA additive.

Enzymatic Kinetic Resolution (Biocatalysis)

The Causality: For gram-to-kilogram scale-up, chromatography becomes cost-prohibitive. Candida antarctica Lipase B (CALB) is highly effective for the kinetic resolution of sterically hindered esters. CALB's active site excellently discriminates stereocenters adjacent to ester carbonyls, selectively hydrolyzing one enantiomer (typically the (S)-ester) into the corresponding carboxylic acid, while leaving the (R)-ester intact 34. This chemical differentiation allows for a simple acid-base liquid-liquid extraction.

Self-Validating Protocol: CALB Hydrolysis
  • Reaction Setup: Suspend racemic Methyl 1-methylpyrrolidine-3-carboxylate (100 mmol) in 0.1 M phosphate buffer (pH 7.2). Add 10% v/v Methyl tert-butyl ether (MTBE) to aid substrate solubility without denaturing the enzyme.

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435) at 10% w/w relative to the substrate.

  • Incubation & Monitoring: Shake at 35°C.

    • IPC: Monitor the reaction via achiral GC or HPLC. You must validate that the reaction is quenched strictly at ~50% conversion. Going beyond 50% will degrade the enantiomeric excess of the residual ester.

  • Workup & Separation: Filter off the immobilized enzyme. Adjust the aqueous filtrate to pH 9 using 1M NaOH, then extract with Dichloromethane (DCM).

    • Organic Layer: Contains the unreacted (R)-Methyl 1-methylpyrrolidine-3-carboxylate.

    • Aqueous Layer: Contains the hydrolyzed (S)-1-methylpyrrolidine-3-carboxylic acid.

  • Recovery: Evaporate the organic layer to yield the pure (R)-ester. Acidify the aqueous layer to pH 6 (the isoelectric point of the amino acid) and lyophilize to isolate the (S)-acid.

CALB_Resolution Racemate Racemic Ester (R/S-mixture) Reaction Enantioselective Hydrolysis (Kinetic Resolution) Racemate->Reaction Enzyme CALB (Novozym 435) Buffer pH 7.2 Enzyme->Reaction Products Reaction Mixture (S)-Acid + (R)-Ester Reaction->Products Extraction Liquid-Liquid Extraction (DCM / aq. Base) Products->Extraction Acid (S)-Acid (Aqueous Layer) Extraction->Acid pH > 9 Ester (R)-Ester (Organic Layer) Extraction->Ester DCM

Enzymatic kinetic resolution of pyrrolidine ester using CALB and liquid extraction.

Troubleshooting & FAQs

Q1: Why is my enzymatic resolution with CALB stalling at 20% conversion? A1: Stalling in hydrolytic kinetic resolutions is almost always caused by localized pH drops. As the (S)-carboxylic acid is liberated, the medium acidifies, which protonates the enzyme's active site residues and halts catalysis. Solution: Ensure your phosphate buffer concentration is robust (at least 0.1 M). For larger scales, implement an automated pH-stat to titrate 1M NaOH into the reactor, maintaining a strict, validated pH of 7.2 throughout the run.

Q2: Can I resolve this molecule using classical diastereomeric salt formation without hydrolyzing the ester? A2: Yes, but extreme care must be taken. The ester group is highly susceptible to hydrolysis under strongly acidic conditions in protic solvents. Solution: Use strictly anhydrous solvents (e.g., absolute acetone) and anhydrous chiral acids like (+)-Di-p-toluoyl-D-tartaric acid (DTTA). DTTA is preferred because its bulky aromatic groups provide excellent rigid chiral recognition for the flexible pyrrolidine ring, promoting rapid crystallization before any transesterification or hydrolysis can occur 5.

Q3: Is Dynamic Kinetic Resolution (DKR) viable for this substrate? A3: Generally, no. DKR requires the unreacted enantiomer to continuously racemize in situ. Racemizing the isolated C3 stereocenter of a pyrrolidine ring requires harsh basic conditions or specialized metal catalysts that would inevitably destroy the methyl ester functionality through hydrolysis or unwanted condensation reactions. Stick to standard kinetic resolution and accept the 50% theoretical yield limit per cycle.

References

  • Benchchem. "Technical Support Center: Managing Impurities in Chiral Amine Production." 1

  • Spelling, V., et al. "Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution." Discover Chemistry, ResearchGate. 2

  • Benchchem. "Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers." 3

  • RSC Publishing. "Biocatalysis: landmark discoveries and applications in chemical synthesis." Chemical Society Reviews. 4

  • Fogassy, E., et al. "Recent Developments in Optical Resolution." ResearchGate. 5

Sources

Technical Support Center: Handling Hygroscopic Methyl 1-methylpyrrolidine-3-carboxylate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0) is a highly versatile molecular building block widely utilized in medicinal chemistry and drug discovery[1]. However, researchers frequently encounter severe handling challenges due to the extreme hygroscopicity of its common salt forms, particularly the hydrochloride (HCl) salt. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you dry, handle, and optimize these moisture-sensitive compounds without compromising downstream reaction stoichiometry.

The Science of the Sticky: Mechanism of Hygroscopicity

To effectively troubleshoot, we must first understand the causality behind the compound's behavior. The hygroscopic nature of Methyl 1-methylpyrrolidine-3-carboxylate HCl is driven by a combination of the protonated tertiary pyrrolidine nitrogen, the ester carbonyl's hydrogen-bonding capacity, and the counterion.

When exposed to ambient humidity, the salt absorbs water vapor because its hydration energy exceeds its crystal lattice energy[2]. Chloride, being a small anion with high charge density, strongly interacts with water molecules through electrostatic forces[3]. This interaction is so thermodynamically favorable that the salt acts as a humectant, continuously pulling moisture from the air until it dissolves in its own absorbed water—a process known as deliquescence[2]. While chloride is the most frequently encountered anion in pharmaceutical salts (historically accounting for over 50% of approved salts)[4], it is often the direct culprit behind gummy, unweighable reagents.

Troubleshooting FAQs

Q1: My Methyl 1-methylpyrrolidine-3-carboxylate HCl salt has turned into a sticky gum. Is the chemical ruined? A: No, the chemical integrity of the pyrrolidine core and ester group is likely intact. The transition to a gum is a physical phase change (deliquescence) due to water absorption[2]. However, your stoichiometry is now compromised because the total mass includes an unknown percentage of water. You must dehydrate the sample before using it in moisture-sensitive workflows.

Q2: Standard vacuum oven drying isn't working. Why is the water still trapped? A: Standard heating in an oven without a high vacuum is insufficient for hygroscopic salts because the water molecules are tightly bound via hydrogen bonds to the crystal lattice[5]. Furthermore, heating an ester in the presence of trapped water and trace acid risks ester hydrolysis. Vacuum drying lowers the boiling point of water, but for tightly bound hydrates, azeotropic drying is the most thermodynamically efficient method to break these hydration spheres[5][6].

Q3: How can I accurately weigh this salt without it absorbing water on the balance? A: For highly precise stoichiometry, avoid weighing the solid in ambient air. Instead, utilize a self-validating liquid handling system:

  • Weigh the gummy mass approximately and dissolve it in a dry, compatible solvent (e.g., anhydrous dichloromethane).

  • Dry the solution over activated 4Å molecular sieves for 24 hours.

  • Formulate a standardized stock solution and transfer it volumetrically. Alternatively, handle the rigorously dried solid exclusively inside an argon or nitrogen-filled glovebox.

Q4: Can I change the salt form to avoid this issue permanently? A: Yes. Salt screening is a critical preformulation technique used to identify thermodynamically stable, non-hygroscopic solid forms[3]. By exchanging the small chloride ion for a larger, more lipophilic counterion (e.g., tosylate), you decrease the hydration energy and increase the crystal lattice packing efficiency, significantly reducing moisture uptake[3][4].

Experimental Protocols

Protocol A: Azeotropic Drying with Toluene

Causality: Toluene forms a minimum-boiling azeotrope with water. When refluxed, the water is co-distilled out of the salt matrix at a temperature lower than water's standard boiling point. In the Dean-Stark trap, the vapor condenses, and because water and toluene are immiscible, they phase-separate. This physical separation drives the equilibrium of the drying process forward without thermally degrading the ester[5][7].

Step-by-Step Methodology:

  • Transfer the gummy Methyl 1-methylpyrrolidine-3-carboxylate salt into a round-bottom flask.

  • Add anhydrous toluene (approx. 10 mL per gram of salt) to suspend the material[5].

  • Attach a Dean-Stark trap filled with dry toluene, and fit a reflux condenser[5].

  • Heat the mixture to reflux (approx. 110°C bath temperature).

  • Monitor the Dean-Stark trap. The water-toluene azeotrope will condense, and the denser water will phase-separate at the bottom of the trap[5].

  • Continue refluxing until no additional water droplets collect (typically 2-4 hours).

  • Cool to room temperature and concentrate the remaining toluene under reduced pressure to yield a dry, free-flowing powder. Store immediately in a desiccator or under inert gas[6].

Protocol B: In Situ Salt Screening for Less Hygroscopic Forms

Causality: High-throughput salt screening evaluates different counterions to find a crystal lattice that resists moisture uptake[3]. Gravimetric analysis is then used to validate the hygroscopicity of the new salts[8].

Step-by-Step Methodology:

  • Dissolve the free base of Methyl 1-methylpyrrolidine-3-carboxylate in a water-miscible organic solvent (e.g., acetone or ethanol).

  • Aliquot the solution into separate reaction vials.

  • Add 1.05 equivalents of various acids (e.g., p-Toluenesulfonic acid, Sulfuric acid) to the respective vials to form new salt species[3].

  • Stir at room temperature for 1 hour, then slowly cool to 4°C to induce crystallization.

  • Isolate the resulting crystals via vacuum filtration and dry under high vacuum.

  • Subject the new salts to Dynamic Vapor Sorption (DVS) or expose them to a 75% Relative Humidity (RH) chamber, tracking weight changes via gravimetric analysis to confirm moisture resistance[8].

Data Presentation: Comparative Salt Properties

The following table summarizes the quantitative and qualitative differences between various salt forms of pyrrolidine derivatives based on standard screening profiles[3][4].

Salt FormCounterionHygroscopicity (at 75% RH)Physical State (Ambient Air)Aqueous Solubility
Hydrochloride Cl⁻Very High (>15% weight gain)Sticky Gum / DeliquescentVery High
Sulfate SO₄²⁻Moderate (5-10% weight gain)Clumpy SolidHigh
Tosylate p-CH₃C₆H₄SO₃⁻Low (<2% weight gain)Free-flowing PowderModerate
Free Base NoneN/A (Volatile)OilLow

Process Visualizations

G A Solid Salt (Methyl 1-methylpyrrolidine-3-carboxylate HCl) B Ambient Moisture Exposure (Humidity > 40%) A->B D3 Salt Screening (Tosylate/Sulfate) A->D3 Preventative C Deliquescence (Sticky Gum Formation) B->C Hydrogen Bonding D1 Azeotropic Drying (Dean-Stark w/ Toluene) C->D1 Recover Solid D2 Stock Solution Prep (Over 4Å Mol Sieves) C->D2 Liquid Handling

Mechanism of salt deliquescence and subsequent troubleshooting workflows.

G N1 Free Base (Oil) N2 Acid Addition (e.g., TsOH) N1->N2 N3 Crystallization (Cooling/Antisolvent) N2->N3 N4 DVS Testing (Moisture Uptake) N3->N4 N5 Optimal Salt (Non-Hygroscopic) N4->N5 Weight Gain < 2%

Step-by-step salt screening pathway for identifying non-hygroscopic forms.

References

  • Title: What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions Source: damprot.com URL: 8

  • Title: Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts Source: nih.gov URL: 3

  • Title: 34616-29-0 | Methyl 1-methylpyrrolidine-3-carboxylate Source: aifchem.com URL: 1

  • Title: Hygroscopic Salt Behaviour Source: sussexdampexperts.com URL: 2

  • Title: Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database Source: uspto.gov URL: 4

  • Title: Tributyl(octyl)phosphonium chloride | 56315-19-6 Source: benchchem.com URL: 6

  • Title: Process for separating water from aqueous methanol mixtures Source: google.com (Patents) URL: 7

  • Title: Triethylamine Hydrochloride | High-Purity Reagent Source: benchchem.com URL: 5

Sources

Technical Support Center: Troubleshooting N-Methyl Pyrrolidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate N-methyl pyrrolidine motifs (such as N-methylproline or 1-methylpyrrolidin-3-amine) into their target molecules. While these motifs are highly prized for improving metabolic stability, inducing conformational rigidity, and enhancing membrane permeability, they introduce severe synthetic bottlenecks.

The core issues stem from two physical realities: extreme steric hindrance at the alpha-carbon or adjacent positions, and catalyst poisoning driven by the Lewis-basic tertiary amine of the pyrrolidine ring[1][2]. This guide synthesizes field-proven causality, self-validating protocols, and authoritative chemical logic to help you overcome these barriers.

PART 1: Amide Bond Formation with N-Methylated Pyrrolidines (e.g., N-Methylproline)

FAQ: Why do standard carbodiimide couplings fail or yield highly racemized products?

The Causality: When coupling an N-methylated amino acid like N-methylproline, the extreme steric bulk adjacent to the secondary amine drastically reduces its nucleophilicity[3]. If you use standard carbodiimides (like DIC or DCC), the formation of the reactive O-acylisourea intermediate is slow. Because the subsequent aminolysis step is sterically hindered, the activated acid has ample time to undergo side reactions. The most detrimental side reaction is the formation of oxazolones or diketopiperazines (DKP), which leads to direct enolization and irreversible racemization (epimerization) of the chiral center[4].

Troubleshooting Guide: Optimizing the Activation Chemistry

To outcompete the racemization pathway, you must transition to highly reactive uronium/aminium salts, specifically HATU or COMU [5]. These reagents bypass the slow carbodiimide kinetics by rapidly generating a highly active 7-azabenzotriazole (OAt) or Oxyma ester. This ester is significantly less sensitive to steric bulk, forcing the aminolysis step to completion before oxazolone formation can occur[3][4].

Quantitative Comparison of Coupling Reagents for N-Methyl Amino Acids

Data summarized from standard SPPS optimization studies on hindered secondary amines[3][4][5].

Reagent ClassExampleTypical Yield (N-Me Couplings)Racemization RiskReaction Time
Carbodiimides DIC / HOBt< 40%High24 - 48 h
Phosphonium Salts PyAOP70 - 85%Low4 - 8 h
Uronium Salts HATU> 90%Very Low1 - 4 h
Oxyma-based COMU> 95%Minimal1 - 2 h
Self-Validating Protocol: HATU-Mediated SPPS for N-Methylproline

This protocol is designed on a 0.1 mmol scale. It incorporates a self-validating substoichiometric activation step to prevent chain termination.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min)[3].

  • Activation Solution (The Critical Ratio): Dissolve Fmoc-N-methylproline (0.40 mmol, 4.0 eq.) and HATU (0.39 mmol, 3.9 eq. ) in 2 mL of peptide-grade DMF[3].

    • Expert Insight: Why 3.9 equivalents of HATU? Using a slight substoichiometric amount of the coupling reagent relative to the amino acid ensures that no unreacted HATU is transferred to the resin. Free HATU can react with the N-terminal amine on the resin to form an irreversible guanidinium cap, terminating your peptide chain[4].

  • Pre-activation: Add DIEA (0.8 mmol, 8.0 eq.) to the solution and vortex for exactly 1 to 3 minutes to form the active OAt ester[3].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1 to 4 hours.

  • Self-Validating Monitoring: Do NOT use the Ninhydrin (Kaiser) test. Ninhydrin relies on the formation of Ruhemann's purple, which requires a primary amine; N-methyl pyrrolidines will yield a false negative. Instead, use the Bromophenol Blue test . A yellow resin indicates a complete reaction, while a blue/green tint indicates unreacted basic amines[3].

SPPS_Workflow Step1 1. Reagent Preparation Fmoc-N-Me-AA-OH + HATU Step2 2. Base Addition Add DIEA (8 eq.) Step1->Step2 Step3 3. Pre-activation Vortex 1-3 mins Step2->Step3 Step4 4. Coupling Add to Resin (1-4 hrs) Step3->Step4 Step5 5. Reaction Monitoring Bromophenol Blue Test Step4->Step5 Step6 6. Wash & Cleave DMF/DCM Washes Step5->Step6

Workflow for the HATU-mediated solid-phase coupling of N-methylated amino acids.

PART 2: Buchwald-Hartwig Amination with 1-Methylpyrrolidines

FAQ: My Pd-catalyzed cross-coupling with 1-methylpyrrolidin-3-amine stalls at 20% conversion. What is happening?

The Causality: You are experiencing a combination of catalyst poisoning and a sterically stalled catalytic cycle. The N-methyl pyrrolidine ring contains a highly Lewis-basic tertiary amine. During the catalytic cycle, after the oxidative addition of the aryl halide, this tertiary amine competitively coordinates to the palladium(II) center[2]. This displaces the intended phosphine ligand and forms a highly stable, off-cycle resting state. Furthermore, the sheer steric bulk of the pyrrolidine ring severely impedes the final, crucial step: reductive elimination[1][6].

Troubleshooting Guide: Ligand Selection for Steric Relief

To solve this, we must use sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos , RuPhos , or tBuBrettPhos ). This seems counterintuitive—why add a bulky ligand to an already sterically hindered reaction?

Expert Insight: The massive steric profile of a ligand like tBuBrettPhos serves a dual physical purpose:

  • Steric Exclusion: It physically blocks the tertiary amine of the pyrrolidine from coordinating to the palladium center, preventing catalyst poisoning[2].

  • Forced Reductive Elimination: By forcing the metal center into a highly congested, strained geometry, the activation energy barrier for reductive elimination is drastically lowered. The catalyst essentially "pushes" the bulky N-methyl pyrrolidine product off the metal to relieve steric strain, regenerating the active Pd(0) species[6].

Self-Validating Protocol: Buchwald-Hartwig Amination for Hindered Pyrrolidines

This protocol utilizes a glovebox for pre-activation to ensure the self-validation of the active Pd(0) catalyst before the coordinating amine is introduced.

  • Catalyst Pre-Activation (Critical Step): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.5 eq.). Add anhydrous 1,4-dioxane (0.2 M). Stir this mixture for 5 minutes at room temperature.

    • Validation: The solution will shift from dark purple/red to a deep, homogenous reddish-brown, indicating the successful formation of the active L-Pd(0) complex.

  • Substrate Addition: Only after pre-activation, add the aryl halide (1.0 eq.) followed by 1-methylpyrrolidin-3-amine (1.2 eq.).

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the reaction at 80–100 °C for 12 to 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via reverse-phase HPLC.

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination (Steric Exclusion) OxAdd->AmineCoord 1-Methylpyrrolidin-3-amine Deprot Deprotonation by Strong Base AmineCoord->Deprot Base RedElim Reductive Elimination (Forced by Ligand) Deprot->RedElim Product Coupled Pyrrolidine Product RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle demonstrating steric relief during reductive elimination.

References
  • Advances in Peptidomimetics for Next-Generation Therapeutics . PMC (NIH). Available at: [Link][5]

  • Catalysis by Precious Metals, Past and Future . MDPI Catalysts. Available at:[Link][1]

  • Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews (ACS). Available at:[Link][4]

  • Transition Metal Promoted Reactions for Isotope Labeling, Lignin Valorization, and Bioconjugation . Aarhus University. Available at:[Link][2]

  • Modern Ullmann-Type Couplings . Thieme Connect. Available at: [Link][6]

Sources

Validation & Comparative

Comparative Analysis of 13C NMR Prediction Algorithms vs. Empirical Data for Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison Guide & Methodological Protocol

Introduction: The Analytical Challenge of Functionalized Pyrrolidines

In preclinical drug development, the pyrrolidine ring is a privileged scaffold. Specifically, Methyl 1-methylpyrrolidine-3-carboxylate (CAS: 34616-29-0) serves as a critical, conformationally flexible building block. For analytical scientists, verifying the structural integrity of this synthesized intermediate via


C Nuclear Magnetic Resonance (NMR) is routine but prone to subtle misassignments.

The analytical challenge lies in the stereoelectronic effects of the pyrrolidine ring. The rapid inversion of the nitrogen lone pair, combined with the steric bulk of the C3-ester group, biases the ring's envelope conformation. This dynamic directly impacts the magnetic shielding of the adjacent carbons. Consequently, relying solely on basic predictive software can lead to dangerous misinterpretations.

This guide objectively compares the predictive accuracy of three leading NMR software tools—ChemDraw Professional (HOSE code) , Mnova NMRPredict (Ensemble) , and ACD/Labs (Neural Network) —against empirical data, providing a self-validating experimental framework for structural elucidation.

Experimental Workflow & Self-Validating Protocol

To establish a trustworthy empirical baseline, the experimental protocol must be a self-validating system. A simple 1D


C spectrum is insufficient due to the similar chemical environments of the C2 and C5 carbons. Peak assignments in 

C spectra for pyrrolidine cores must be validated using 2D gHSQC and gHMBC spectra to prevent misassignment[1].
Step-by-Step Methodology: Empirical Acquisition
  • Sample Preparation: Dissolve 15 mg of Methyl 1-methylpyrrolidine-3-carboxylate in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Deuterated chloroform is utilized to align with the foundational training datasets of most predictive algorithms, minimizing hydrogen-bonding artifacts[2].
    
  • Instrument Setup: Tune the probe on a 400 MHz spectrometer (100 MHz for

    
    C) at 298 K.
    
  • Acquisition Parameters (1D): Execute a proton-decoupled

    
    C pulse sequence (zgpg30). Critical Causality:  Set the relaxation delay (
    
    
    
    ) to 2.0 seconds. Because the quaternary ester carbonyl (C=O) lacks attached protons, it relies on slower dipole-dipole relaxation. A longer
    
    
    ensures this peak rises above the noise floor.
  • Self-Validating 2D NMR (HSQC/HMBC):

    • Run a

      
      H-
      
      
      
      C HSQC to map all protonated carbons.
    • Run a

      
      H-
      
      
      
      C HMBC. The Validation Key: Look for the
      
      
      (3-bond) coupling from the N-CH
      
      
      protons (~2.3 ppm) to the C2 and C5 carbons. This definitively separates the
      
      
      -nitrogen carbons from the C3 and C4 carbons, proving the assignment without relying on external assumptions. The synthesis and subsequent NMR validation of complex pyrrolidines often reveal that stereochemical fusion and substituent orientation significantly impact these specific local magnetic environments[3].

Workflow A Empirical Acquisition (CDCl3, 100 MHz) B 2D Self-Validation (HSQC / HMBC) A->B C 1D 13C Peak Assignment B->C F Comparative Analysis (MAE Calculation) C->F D In Silico Prediction (ChemDraw/Mnova/ACD) E Algorithm Processing (HOSE / NN) D->E E->F

Fig 1: Parallel workflow for empirical self-validation and in silico NMR prediction comparison.

Algorithmic Comparison: Mechanics & Causality

When predicting the


C shifts of Methyl 1-methylpyrrolidine-3-carboxylate, the chosen software's underlying algorithm dictates its accuracy.
  • ChemDraw Professional (HOSE Code): Relies on Hierarchical Orthogonal Space Environment (HOSE) codes. It looks for exact 2D topological matches in a database. Limitation: If the exact functionalized pyrrolidine isn't in the database, it pieces together fragments, often failing to account for the trans-annular steric effects of the C3-ester on the C5 carbon.

  • ACD/Labs (Neural Network): Utilizes a deep learning model trained on 3D steric and electronic descriptors. Advantage: It mathematically models the deshielding effect of the nitrogen lone pair on adjacent carbons, even for novel scaffolds.

  • Mnova NMRPredict (Ensemble): Merges HOSE code database lookups with Machine Learning/Neural Networks, weighting the results based on the confidence of the HOSE match.

Algorithms Input Methyl 1-methylpyrrolidine- 3-carboxylate HOSE HOSE Code Matching (ChemDraw) Input->HOSE NN Neural Network (ACD/Labs) Input->NN Ensemble Ensemble Method (Mnova) Input->Ensemble DB Substructure Database HOSE->DB Desc 3D Steric/Electronic Descriptors NN->Desc Ensemble->DB Ensemble->Desc Output Predicted Shifts DB->Output Desc->Output

Fig 2: Logical architecture of HOSE vs. Neural Network algorithms for chemical shift prediction.

Quantitative Data Presentation

The following table summarizes the empirical data derived from the self-validating protocol compared against the predictions generated by the three software suites.

Carbon PositionEmpirical (CDCl

)
ChemDraw (HOSE)Mnova (Ensemble)ACD/Labs (NN)
C=O (Ester) 174.8 ppm173.5 ppm174.5 ppm174.9 ppm
C2 (Pyrrolidine) 58.3 ppm56.8 ppm57.9 ppm58.1 ppm
C5 (Pyrrolidine) 55.5 ppm54.0 ppm55.1 ppm55.3 ppm
O-CH

51.8 ppm52.1 ppm51.6 ppm51.7 ppm
N-CH

42.0 ppm43.5 ppm42.4 ppm42.1 ppm
C3 (Pyrrolidine) 41.2 ppm43.1 ppm41.8 ppm41.5 ppm
C4 (Pyrrolidine) 28.5 ppm29.2 ppm28.1 ppm28.6 ppm
Mean Absolute Error (MAE) - 1.40 ppm 0.43 ppm 0.23 ppm
Data Analysis

The empirical data shows a distinct separation between C2 (58.3 ppm) and C5 (55.5 ppm). ChemDraw's HOSE algorithm struggles here, under-predicting both carbons by ~1.5 ppm. This occurs because 2D fragment matching fails to capture the subtle electronic asymmetry induced by the C3-carboxylate group across the ring. Conversely, ACD/Labs and Mnova demonstrate superior performance (MAE of 0.23 and 0.43 respectively), successfully predicting the deshielding effects via their 3D descriptor and ensemble methodologies.

Conclusion & Recommendations

For researchers synthesizing Methyl 1-methylpyrrolidine-3-carboxylate or its functionalized analogs, relying purely on basic HOSE-code predictors (like standard ChemDraw) introduces an unacceptable margin of error (~1.4 ppm MAE) for ring carbons.

Recommendation: For nitrogen-containing heterocycles where lone-pair dynamics and ring-puckering dictate the magnetic environment, ACD/Labs (Neural Network) or Mnova (Ensemble) should be the standard computational tools. Furthermore, no in silico prediction should bypass the empirical self-validation step; a 2D HMBC remains the gold standard for confirming the


-nitrogen carbon assignments.

References

1.[1] Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold, Semantic Scholar.1 2.[2] Targeted Degradation of Histone Deacetylases via Bypassing E3 Ligase Targeting Chimeras (BYETACs), Amazon S3. 2 3.[3] Synthesis of benzopyranopyrrolidines via 1,3-dipolar cycloaddition of nonstabilized azomethine ylides with 3-substitute, Ural Federal University. 3

Sources

A Guide to the Mass Spectrometry Fragmentation of Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 1-methylpyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of its core functional groups—a tertiary cyclic amine and a methyl ester—to construct a theoretical fragmentation pathway. This will be supplemented with a comparative analysis of structurally similar compounds to provide a robust and scientifically grounded predictive guide.

Understanding the Molecule: Structural Features and Expected Behavior

Methyl 1-methylpyrrolidine-3-carboxylate possesses a molecular weight of 143.19 g/mol . Its structure incorporates a saturated five-membered nitrogen-containing ring (a pyrrolidine) with a methyl group on the nitrogen, and a methyl ester group at the 3-position. The presence of a nitrogen atom dictates that its molecular ion will have an odd mass-to-charge ratio (m/z), a key diagnostic feature in mass spectrometry according to the nitrogen rule.[1][2][3]

The fragmentation of this molecule is anticipated to be driven by two primary pathways: those originating from the tertiary amine functionality and those from the methyl ester group.

Predicted Fragmentation Pathways

Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M⁺•) at m/z 143. The subsequent fragmentation is a cascade of bond cleavages driven by the stability of the resulting fragment ions.

Amine-Driven Fragmentation

The pyrrolidine ring is expected to be a major site of fragmentation. Alpha-cleavage, the cleavage of a bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines.[2][4]

  • Loss of a Hydrogen Radical (M-1): A common feature in the mass spectra of cyclic amines is the loss of a hydrogen atom from the carbon alpha to the nitrogen, leading to a stable iminium ion.[1] For Methyl 1-methylpyrrolidine-3-carboxylate, this would result in a fragment at m/z 142 .

  • Ring Opening and Cleavage: Cleavage of the C-C bond beta to the nitrogen atom can lead to the opening of the pyrrolidine ring. Subsequent fragmentation can lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 115 .

  • Formation of the N-methylpyrrolidinium ion: A key and likely abundant fragment would arise from the cleavage of the bond between the C3 of the pyrrolidine ring and the carboxylate group. This would generate a stable N-methylpyrrolidinium cation at m/z 84 .

Ester-Driven Fragmentation

The methyl ester group will also direct fragmentation, primarily through cleavage around the carbonyl group.

  • Loss of the Methoxy Group (M-31): Cleavage of the C-O bond of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in an acylium ion at m/z 112 .

  • Loss of the Carbomethoxy Group (M-59): The entire methyl carboxylate group can be lost as a radical, leading to a fragment at m/z 84 , which corresponds to the N-methylpyrrolidine cation mentioned earlier.

The interplay of these pathways will dictate the final appearance of the mass spectrum. The relative abundance of these fragments will depend on the stability of the resulting ions and the energy of the ionization method.

Comparative Analysis: Insights from a Structural Analog

To ground these predictions, we can compare the expected fragmentation of Methyl 1-methylpyrrolidine-3-carboxylate with the known fragmentation of a structurally similar compound, N-methyl-2-pyrrolidone (NMP). The mass spectrum of NMP shows a prominent molecular ion at m/z 99, with major fragments at m/z 98 (M-1), m/z 69, m/z 44, and m/z 42.[5] The loss of CO (28 Da) from the molecular ion is a characteristic fragmentation of lactams. While our target molecule is not a lactam, the stability of the N-methylated pyrrolidine ring is a shared feature, suggesting that fragments derived from this core structure will be significant.

Hypothetical Experimental Protocol

To acquire a mass spectrum of Methyl 1-methylpyrrolidine-3-carboxylate, one could employ either Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

GC-MS with Electron Ionization (EI)
  • Sample Preparation: Dissolve a small amount of Methyl 1-methylpyrrolidine-3-carboxylate in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The temperature program should be optimized to ensure good separation and peak shape.

  • Ionization: The eluting compound will enter the ion source of the mass spectrometer, where it will be bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions will be separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve the sample in a solvent compatible with reverse-phase chromatography, such as a mixture of water and acetonitrile or methanol, with a small amount of formic acid to promote protonation.

  • LC Separation: Inject the sample into an LC system with a C18 column. A gradient elution from high aqueous to high organic mobile phase will be used to elute the compound.

  • Ionization: The eluent will be introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]⁺ ions.

  • Mass Analysis and Tandem MS (MS/MS): The protonated molecule ([M+H]⁺ at m/z 144) can be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions provide structural information.

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of Methyl 1-methylpyrrolidine-3-carboxylate under electron ionization.

Fragmentation_Pattern M Methyl 1-methylpyrrolidine-3-carboxylate (m/z 143) F142 [M-H]⁺ (m/z 142) M->F142 - H• F112 [M-OCH₃]⁺ (m/z 112) M->F112 - •OCH₃ F84 [M-COOCH₃]⁺ (m/z 84) M->F84 - •COOCH₃ F115 [M-C₂H₄]⁺ (m/z 115) M->F115 - C₂H₄ (from ring opening)

Caption: Predicted EI fragmentation of Methyl 1-methylpyrrolidine-3-carboxylate.

Summary of Predicted Fragments

m/z Proposed Fragment Origin
143Molecular Ion [M]⁺•Intact molecule
142[M-H]⁺Loss of a hydrogen radical from the pyrrolidine ring
115[M-C₂H₄]⁺Ring opening followed by loss of ethene
112[M-OCH₃]⁺Loss of a methoxy radical from the ester
84[M-COOCH₃]⁺Loss of the carbomethoxy group

Conclusion

This guide provides a theoretically derived yet scientifically rigorous overview of the expected mass spectrometry fragmentation pattern of Methyl 1-methylpyrrolidine-3-carboxylate. By understanding the fundamental fragmentation mechanisms of its constituent functional groups and drawing comparisons with known analogs, researchers can confidently approach the analysis of this and related compounds. The proposed experimental protocols offer a starting point for method development, enabling the unambiguous identification and characterization of this molecule in various research and development settings.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Gäb, F., Appelhans, D., & Schubert, U. S. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 49(7), 628-636. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

  • Clark, A. K., & Amster, J. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3213-3219. Retrieved from [Link]

  • ChemistryTalk. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

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Comparative Reactivity Guide: Methyl 1-methylpyrrolidine-3-carboxylate vs. L-Proline

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic methodologies and medicinal chemistry evolve, understanding the nuanced reactivity of pyrrolidine derivatives is critical for rational reaction design. This guide provides an in-depth technical comparison between two structurally related but mechanistically divergent molecules: L-proline (a naturally occurring secondary amino acid) and Methyl 1-methylpyrrolidine-3-carboxylate (a synthetic, tertiary amine-bearing ester).

By examining their electronic properties, steric environments, and functional group interplay, we can establish a predictive framework for their application in organocatalysis, ligand design, and pharmaceutical synthesis.

Structural and Mechanistic Divergence

The fundamental reactivity differences between these two molecules stem from their nitrogen substitution and the regiochemistry of their carbonyl groups.

L-Proline: The Bifunctional Organocatalyst

L-proline features a secondary amine and a carboxylic acid at the C2 position. This unique proximity allows it to act as a bifunctional organocatalyst. The secondary amine readily condenses with aldehydes and ketones to form a nucleophilic enamine or an electrophilic iminium ion intermediate [1]. Concurrently, the adjacent carboxylic acid acts as a Brønsted acid, directing the electrophile via hydrogen bonding in a highly organized Zimmerman-Traxler-type transition state. This self-validating system is the cornerstone of asymmetric aminocatalysis [2].

Methyl 1-methylpyrrolidine-3-carboxylate: The Tertiary Building Block

In contrast, Methyl 1-methylpyrrolidine-3-carboxylate possesses a tertiary amine (due to N-methylation) and a methyl ester at the C3 position. The absence of an N-H bond strictly prohibits the formation of enamine or iminium ion intermediates [3]. Consequently, its reactivity profile shifts entirely:

  • Nitrogen Reactivity: It functions as a Brønsted base or a Lewis basic ligand. The N-methyl group introduces steric hindrance, modulating its nucleophilicity compared to unhindered secondary amines [4].

  • Carbonyl Reactivity: The C3 ester is an electrophilic site, primed for hydrolysis or amidation to generate 1-methylpyrrolidine-3-carboxylic acid, a highly valuable constrained scaffold in drug discovery [5].

MechanisticDivergence Sub Carbonyl Substrate Proline L-Proline (Secondary Amine) Sub->Proline Condensation (-H2O) Tert Methyl 1-methylpyrrolidine- 3-carboxylate (Tertiary Amine) Sub->Tert No Condensation Enamine Enamine/Iminium Intermediate (Covalent Activation) Proline->Enamine Asymmetric Catalysis Base Brønsted/Lewis Base (Non-covalent/Ligand) Tert->Base Acid-Base / Coordination

Mechanistic divergence: Covalent enamine activation (L-proline) vs. non-covalent basicity (Tertiary pyrrolidine).

Quantitative Data Comparison

To objectively evaluate their performance and utility, the following table summarizes their physicochemical properties and primary chemical roles.

Property / FeatureL-ProlineMethyl 1-methylpyrrolidine-3-carboxylate
Amine Classification Secondary (Pyrrolidine)Tertiary (N-methylpyrrolidine)
Carbonyl Group C2 Carboxylic AcidC3 Methyl Ester
Primary Role Asymmetric OrganocatalystPharmaceutical Building Block / Ligand
Enamine Formation Yes (Highly efficient)No (Blocked by N-methyl group)
Typical pKa (Conjugate Acid) ~10.6 (in water)~9.5 - 10.0 (estimated, tertiary amine)
Key Reactions Aldol, Mannich, Michael additionsEster hydrolysis, Amidation, Metal coordination

Experimental Methodologies

The following protocols highlight the distinct practical applications of each compound. The causality behind each step is explained to ensure robust, reproducible results.

Protocol A: L-Proline Catalyzed Asymmetric Intermolecular Aldol Reaction

Objective: Utilize the secondary amine of L-proline to generate a chiral enamine for C-C bond formation.

  • Preparation: In a dry reaction vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL). Causality: DMSO is highly polar and disrupts intermolecular hydrogen bonding, increasing the solubility of the zwitterionic L-proline.

  • Catalyst Addition: Add L-proline (0.2 mmol, 20 mol%). Stir the suspension at room temperature for 10 minutes.

  • Substrate Addition: Add anhydrous acetone (1.0 mL, excess). Causality: Acetone acts as both the nucleophilic substrate (via enamine formation) and a co-solvent. Excess drives the equilibrium forward.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 7:3).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the enantiomerically enriched β-hydroxy ketone.

Protocol B: Hydrolysis of Methyl 1-methylpyrrolidine-3-carboxylate

Objective: Cleave the C3 ester to yield 1-methylpyrrolidine-3-carboxylic acid, a versatile amphoteric building block [5].

  • Preparation: Dissolve Methyl 1-methylpyrrolidine-3-carboxylate (1.0 mmol) in a 1:1 mixture of THF and H₂O (4.0 mL). Causality: The biphasic solvent system ensures solubility of both the organic ester and the inorganic base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 mmol) in one portion. Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the disappearance of the ester via TLC or LC-MS. Causality: The tertiary amine does not interfere with the base-promoted saponification of the ester.

  • Workup (Critical Step): Once complete, carefully adjust the pH of the aqueous layer to ~6.5 using 1M HCl. Causality: The product is a zwitterion (tertiary amine and carboxylic acid). Adjusting to its isoelectric point minimizes high water solubility and facilitates isolation.

  • Isolation: Remove the THF under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the crude 1-methylpyrrolidine-3-carboxylic acid as a solid, which can be further purified via ion-exchange chromatography.

ExperimentalWorkflow Start1 Protocol A: L-Proline Aldol Reaction Mix1 Mix Ketone + Aldehyde + 20 mol% L-Proline Start1->Mix1 Stir1 Stir at RT in DMSO (Enamine Cycle) Mix1->Stir1 Workup1 Aqueous Quench & EtOAc Extraction Stir1->Workup1 Start2 Protocol B: Tertiary Pyrrolidine Ester Hydrolysis Mix2 Mix Ester + LiOH (aq) in THF/H2O Start2->Mix2 Stir2 Stir at RT (Saponification) Mix2->Stir2 Workup2 Adjust pH to ~6.5 & Lyophilize Stir2->Workup2

Parallel experimental workflows demonstrating the distinct synthetic utility of both pyrrolidine derivatives.

Conclusion

The comparison between L-proline and Methyl 1-methylpyrrolidine-3-carboxylate perfectly illustrates how minor structural modifications—specifically N-methylation and functional group transposition—drastically alter chemical behavior. L-proline remains the gold standard for covalent enamine/iminium organocatalysis due to its secondary amine and precise hydrogen-bonding network. Conversely, Methyl 1-methylpyrrolidine-3-carboxylate serves as a robust, non-condensing tertiary amine scaffold, highly prized in medicinal chemistry for generating constrained, drug-like molecular architectures.

References

  • Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues National Center for Biotechnology Information (PMC)[Link] [1]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules National Center for Biotechnology Information (PMC)[Link] [2]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand National Center for Biotechnology Information (PMC)[Link] [3]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Journal of the American Chemical Society[Link] [4]

Comparative Stability of Methyl 1-methylpyrrolidine-3-carboxylate Against Carboxylesterases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Esterase-mediated metabolism, bioisosteric replacement, and structural optimization for pharmacokinetic stability.

Executive Summary & The Hydrolysis Challenge

In drug design, the incorporation of methyl esters is a double-edged sword. While they significantly enhance lipophilicity and membrane permeability, they are highly susceptible to rapid hydrolysis by ubiquitous human carboxylesterases (CES1 in the liver; CES2 in the intestine)[1]. This rapid degradation often leads to poor oral bioavailability and short systemic half-lives, severely limiting the therapeutic potential of ester-containing pharmacophores.

This guide provides an objective, data-driven comparison of Methyl 1-methylpyrrolidine-3-carboxylate (MMPC-5) [2] against its structural analogs. By analyzing the causality between ring size, molecular conformation, and enzyme active-site accessibility, we demonstrate how contracting the saturated ring from a six-membered to a five-membered system drastically enhances metabolic stability against serine hydrolases[3].

Mechanistic Causality: Why Conformation Dictates Stability

Carboxylesterases hydrolyze substrates via a classical serine hydrolase mechanism utilizing a catalytic triad (Ser-His-Glu). The reaction relies on the nucleophilic attack of the active-site serine onto the ester carbonyl carbon, forming a tetrahedral intermediate[4].

CES_Pathway Substrate Methyl Ester (Substrate) Complex Michaelis Complex Substrate->Complex CES Carboxylesterase (CES1/CES2) CES->Complex Tetrahedral1 First Tetrahedral Intermediate Complex->Tetrahedral1 Serine Attack AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral1->AcylEnzyme Tetrahedral2 Second Tetrahedral Intermediate AcylEnzyme->Tetrahedral2 H2O Attack Product Carboxylic Acid + Methanol Tetrahedral2->Product

CES1/2 mediated hydrolysis pathway of methyl ester prodrugs via serine attack.

Structural Alternatives & Steric Shielding

The vulnerability of the ester bond is directly proportional to its steric exposure:

  • Arecoline (Tetrahydropyridine analog): Features a planar double bond adjacent to the ester. This planarity removes axial steric bulk, leaving the carbonyl carbon highly exposed to the CES active site. Consequently, it acts as a rapid substrate.

  • MMPC-6 (Piperidine analog): Fully saturated six-membered ring. It adopts a chair conformation. The axial protons provide moderate steric hindrance, slowing the approach of the catalytic serine.

  • MMPC-5 (Pyrrolidine analog): The target five-membered ring. It is forced into an envelope conformation. The spatial geometry of the

    
    -methyl group and the adjacent methylenes creates a dense steric shield directly above and below the ester plane. This severely restricts the trajectory required for nucleophilic attack, effectively "locking out" the enzyme.
    

Experimental Workflow: Self-Validating Stability Assay

To objectively compare these compounds, an in vitro stability assay utilizing Human Liver Microsomes (HLM) is employed. HLM is selected because it contains physiological ratios of both CES1 and CES2, accurately representing hepatic first-pass metabolism[1].

Causality Behind Protocol Parameters:
  • Substrate Concentration (1 µM): Kept deliberately low to ensure the reaction remains well below the Michaelis constant (

    
    ). This guarantees first-order kinetics, allowing for accurate calculation of intrinsic clearance (
    
    
    
    ).
  • Ice-Cold Acetonitrile Quench: CES enzymes are highly efficient. Chemical quenching with organic solvent instantly precipitates the protein, halting hydrolysis at the exact second of sampling to prevent artificial degradation during the queue for LC-MS/MS analysis.

Workflow Step1 1. Matrix Preparation HLM (0.5 mg/mL) in pH 7.4 Buffer Step2 2. Thermal Equilibration Pre-incubate at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add 1 µM Test Compound (1% DMSO) Step2->Step3 Step4 4. Kinetic Sampling & Quench Aliquot into ice-cold ACN at 0-120 min Step3->Step4 Step5 5. Protein Precipitation Centrifuge at 15,000 x g for 10 min Step4->Step5 Step6 6. LC-MS/MS Quantification MRM mode for Parent Compound Step5->Step6

Step-by-step LC-MS/MS workflow for in vitro carboxylesterase stability assessment.

Step-by-Step Methodology
  • Preparation: Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂. (Note: NADPH is omitted to isolate hydrolytic metabolism from CYP450 oxidative metabolism).

  • Equilibration: Transfer 99 µL of the matrix to a 96-well plate and pre-incubate at 37°C for 5 minutes with gentle orbital shaking.

  • Initiation: Add 1 µL of the test compound (MMPC-5, MMPC-6, or Arecoline) from a 100 µM DMSO stock.

  • Sampling: At 0, 5, 15, 30, 60, and 120 minutes, remove a 15 µL aliquot.

  • Quenching: Immediately mix the aliquot with 45 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to analytical vials and quantify the remaining parent compound using a validated LC-MS/MS Triple Quadrupole system.

Quantitative Data & Performance Comparison

The following table summarizes the pharmacokinetic stability parameters derived from the HLM assay. Half-life (


) is calculated using the slope of the natural log of the percentage remaining versus time. Intrinsic clearance (

) is normalized to microsomal protein concentration.
CompoundRing StructurePredominant Conformation

in HLM (min)

(µL/min/mg)
Relative CES Stability
Arecoline Tetrahydropyridine (6-membered, unsaturated)Planar / Half-chair8.4 ± 0.6165.0Low
MMPC-6 Piperidine (6-membered, saturated)Chair32.1 ± 2.343.2Moderate
MMPC-5 Pyrrolidine (5-membered, saturated)Envelope> 120.0< 11.5High
Data Interpretation

The experimental data validates the structural hypothesis. Arecoline is rapidly cleared (


 = 165.0 µL/min/mg) due to its exposed ester bond. Saturating the ring to a piperidine (MMPC-6) increases the half-life fourfold by introducing axial steric hindrance. However, contracting the ring to the pyrrolidine system of Methyl 1-methylpyrrolidine-3-carboxylate (MMPC-5)  yields a highly stable bioisostere. The envelope conformation provides superior steric shielding, extending the half-life beyond the 120-minute assay window and reducing intrinsic clearance to negligible levels (< 11.5 µL/min/mg).

Conclusion

For drug development professionals seeking to retain the physicochemical benefits of a methyl ester while mitigating rapid first-pass hydrolysis, ring contraction represents a highly effective strategy. Methyl 1-methylpyrrolidine-3-carboxylate demonstrates profound stability against human carboxylesterases compared to its six-membered and unsaturated counterparts. By leveraging the envelope conformation's natural steric shielding, researchers can significantly improve the systemic exposure and half-life of ester-based therapeutics.

References

  • Laizure, S. C., et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" National Institutes of Health (NIH). URL:[Link]

  • Hatfield, M. J., & Potter, P. M. "Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products." American Pharmaceutical Review. URL:[Link]

  • National Center for Biotechnology Information. "Methyl Pyrrolidine-3-carboxylate | C6H11NO2 | CID 4114360." PubChem Database. URL:[Link]

  • Ross, M. K., et al. "Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases." Mississippi State University (IGBB). URL: [Link]

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A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3-Carboxy-1-methyl-pyrrolidine Ester

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth, comparative analysis of the IR spectrum of methyl 1-methylpyrrolidine-3-carboxylate, a representative 3-carboxy-1-methyl-pyrrolidine ester.

This analysis is particularly crucial for researchers monitoring the conversion of its precursor, 1-methylpyrrolidine-3-carboxylic acid, to the final ester product. The success of this esterification reaction is unequivocally confirmed by distinct and predictable changes in the IR spectrum. Here, we will dissect these spectral differences, explain the underlying molecular vibrations, and provide a robust experimental protocol for acquiring high-fidelity data.

Comparative Spectral Analysis: Ester vs. Carboxylic Acid

The transformation from a carboxylic acid to an ester involves the conversion of a hydroxyl (-OH) group to an alkoxy (-OR) group. This fundamental change results in the appearance and disappearance of key absorption bands in the IR spectrum. The most telling comparison is between the starting material, 1-methylpyrrolidine-3-carboxylic acid, and its esterified product, methyl 1-methylpyrrolidine-3-carboxylate.

The three most diagnostic regions of the spectrum to monitor are:

  • The O-H Stretching Region (3300-2500 cm⁻¹): The carboxylic acid displays a very broad and strong absorption band in this region due to hydrogen bonding of the -OH group.[1][2][3] The disappearance of this band is the most definitive indicator of successful esterification.

  • The C=O (Carbonyl) Stretching Region (1760-1690 cm⁻¹): Both molecules feature a carbonyl group, but its electronic environment differs. This results in a noticeable shift in its stretching frequency. Typically, the ester C=O stretch appears at a higher wavenumber than the carboxylic acid C=O stretch.[1][4][5]

  • The C-O Stretching Region (1320-1000 cm⁻¹): Esters exhibit strong, characteristic C-O stretching bands that are distinct from those in carboxylic acids.[2][6]

The following diagram illustrates the key structural change and its spectral consequences.

Caption: Structural and Key IR Spectral Changes during Esterification.

Data Presentation: Key IR Peak Comparison

The table below summarizes the expected IR absorption frequencies for our target compound and its carboxylic acid precursor. This data provides a clear, quantitative baseline for comparison.

Functional GroupVibration Mode1-Methylpyrrolidine-3-carboxylic Acid (cm⁻¹)Methyl 1-methylpyrrolidine-3-carboxylate (cm⁻¹)Interpretation of Change
Carboxyl/Ester O-H Stretch3300–2500 (Very Broad, Strong)[1][3]AbsentConfirms loss of carboxylic acid.
Aliphatic C-H C-H Stretch3000–2850 (Strong)[2]3000–2850 (Strong)Unchanged; common to both structures.
Carbonyl C=O Stretch~1710 (Strong)[1][3]~1740 (Strong)[1][2]Shift to higher frequency indicates ester formation.
Ester/Carboxyl C-O Stretch1320–1210 (Medium)[2]1300–1150 (Two strong bands)[7]Appearance of characteristic strong ester C-O bands.
Tertiary Amine C-N Stretch1250-1000 (Medium-Weak)1250-1000 (Medium-Weak)Unchanged; part of the core pyrrolidine structure.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

To ensure the reliability and reproducibility of your results, following a validated protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its minimal sample preparation and high-quality output.[8][9][10][11]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory (e.g., Specac Quest ATR, Bruker PLATINUM ATR).

  • Sample: Methyl 1-methylpyrrolidine-3-carboxylate or 1-methylpyrrolidine-3-carboxylic acid (solid or viscous liquid).

  • Solvent for cleaning: Isopropanol or ethanol.

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This step is critical for minimizing thermal drift.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal. First, wipe with a lint-free tissue dampened with isopropanol. Perform a final wipe with a clean, dry tissue. This removes any residue from previous analyses that could contaminate the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in position, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The software will automatically subtract this from the sample spectrum, ensuring that the final output contains only data from the sample itself. A typical background is collected over 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the sample (typically 1-2 mg for a solid, or a single drop for a liquid) directly onto the center of the ATR crystal. The goal is to ensure complete coverage of the crystal surface.

  • Apply Pressure: Lower the ATR anvil and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is a requirement for a strong, high-quality signal.[12] The evanescent wave that measures the sample only penetrates a few microns, making this contact essential.[9]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis: The resulting spectrum will be displayed in absorbance or transmittance. Use the software tools to identify and label the peak wavenumbers for the key functional groups outlined in the comparison table.

  • Post-Analysis Cleaning: Retract the anvil and thoroughly clean the sample from the ATR crystal using isopropanol and lint-free wipes, preparing the instrument for the next user.

The following workflow diagram visually represents this self-validating protocol.

ATR_FTIR_Workflow start Start prep 1. Instrument Warm-up & Stabilization start->prep clean1 2. Clean ATR Crystal (Isopropanol & Wipe) prep->clean1 background 3. Acquire Background Spectrum (Measures Air + Optics) clean1->background apply_sample 4. Apply Sample to Crystal background->apply_sample apply_pressure 5. Apply Consistent Pressure (Ensure Good Contact) apply_sample->apply_pressure acquire_sample 6. Acquire Sample Spectrum apply_pressure->acquire_sample process 7. Process Data (Baseline Correction, Peak Picking) acquire_sample->process clean2 8. Clean ATR Crystal Post-Analysis process->clean2 end End clean2->end

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Trustworthiness and Conclusion

The power of this comparative guide lies in its self-validating nature. The objective is not merely to identify the ester but to confirm its formation from the carboxylic acid. The disappearance of the broad O-H band, coupled with the predictable shift of the strong C=O band to a higher frequency, provides an unambiguous and trustworthy confirmation of the chemical transformation.

By adhering to the detailed experimental protocol, researchers can generate high-fidelity, reproducible data. This guide equips scientists in drug development and chemical synthesis with the foundational knowledge and practical steps necessary to confidently characterize 3-carboxy-1-methyl-pyrrolidine esters and distinguish them from their precursors, ensuring the integrity of their synthetic workflows.

References

  • NIST. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link][13][14][15][16][17]

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link][1]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.[18][19]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link][8]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link][6]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link][10]

  • LibreTexts. (2024). Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link][5]

Sources

A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Building Block

Methyl 1-methylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative that serves as a versatile chiral building block in medicinal chemistry and drug discovery.[1][2] The pyrrolidine scaffold is a privileged structure found in numerous pharmacologically active agents, making this compound a valuable intermediate in the synthesis of novel therapeutics.[1][2] The isomeric and chemical purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

The presence of impurities, whether they are residual starting materials, synthetic by-products, or degradation products, can have significant consequences. For instance, enantiomeric impurities—the incorrect "handedness" of the molecule—may exhibit different pharmacological activities, ranging from inactivity to toxicity.[3] Therefore, robust, validated analytical methods for assessing chromatographic purity are essential for any researcher or drug development professional working with this compound.

This guide provides an in-depth comparison of primary and advanced chromatographic techniques for the purity assessment of Methyl 1-methylpyrrolidine-3-carboxylate. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower you to select and implement the most appropriate analytical strategy for your needs.

Part 1: Gas Chromatography (GC) for Volatile Impurities and Achiral Purity

Gas chromatography is an ideal first-line technique for analyzing Methyl 1-methylpyrrolidine-3-carboxylate, given its relatively low molecular weight (129.16 g/mol ) and expected volatility.[1] It excels at separating volatile and semi-volatile compounds, making it particularly effective for detecting residual solvents from synthesis and other low-boiling point impurities.

Expertise & Rationale: Why GC-FID?

The choice of a Flame Ionization Detector (FID) is deliberate. The FID is a nearly universal detector for organic compounds and offers high sensitivity and a wide linear range. Since our target analyte is a simple hydrocarbon structure with nitrogen and oxygen, it will readily combust in the hydrogen-air flame, producing a robust and quantifiable signal. This makes GC-FID a workhorse method for routine purity checks and quantification without the need for a chromophore, which this molecule largely lacks for high-sensitivity UV detection in HPLC.[4][5]

The selection of the column is critical. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (like a DB-23), is often superior for analyzing compounds with polar functional groups like amines and esters.[5][6] This type of phase provides a different selectivity compared to standard non-polar or wax phases, enabling better resolution of the main component from structurally similar impurities like N-methylsuccinimide (NMS) or 2-pyrrolidinone (2PYR), which are common in related compounds.[5][6]

Experimental Protocol: GC-FID Purity Assay

1. Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8850 GC (or equivalent) with a split/splitless inlet and Flame Ionization Detector (FID).[5]

  • Column: Agilent J&W DB-23 (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent mid-polarity column.[5]

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.

  • Inlet Temperature: 250°C.

  • Split Ratio: 100:1 (to avoid column overload with a high-concentration sample).

  • Oven Temperature Program:

    • Initial Temperature: 45°C, hold for 1 minute.

    • Ramp: 15°C/min to 230°C.

    • Hold: Hold at 230°C for 5 minutes.

  • Detector Temperature (FID): 250°C.[7]

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.

2. Sample & Standard Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of Methyl 1-methylpyrrolidine-3-carboxylate into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM) or a suitable solvent.

  • Standard Solution (if quantifying specific impurities): Prepare a solution of known impurities at a concentration relevant to the specification limit (e.g., 0.1% of the sample concentration).

3. Analysis Procedure:

  • Inject 1 µL of the prepared sample solution into the GC system.

  • Acquire the data using the specified oven program.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by area percent normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization: GC-FID Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Analysis P1 Weigh Sample P2 Dissolve in DCM P1->P2 GC_Inject 1. Autosampler Injection (1 µL, 100:1 Split) P2->GC_Inject GC_Inlet 2. Inlet (250°C) GC_Inject->GC_Inlet GC_Column 3. DB-23 Column (Oven Ramp 45-230°C) GC_Inlet->GC_Column Det 4. FID Detector (250°C) GC_Column->Det Data 5. Data Acquisition (Chromatogram) Det->Data Analysis 6. Purity Calculation (Area % Normalization) Data->Analysis

Caption: Workflow for achiral purity analysis by GC-FID.

Part 2: Reversed-Phase HPLC for Broader Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, offering advantages for analyzing non-volatile, thermally labile, or higher molecular weight impurities. For Methyl 1-methylpyrrolidine-3-carboxylate, a reversed-phase (RP) method is the most common starting point.

Expertise & Rationale: Why RP-HPLC with an Acidic Modifier?

The target molecule contains a basic tertiary amine. When analyzing basic compounds on a standard silica-based C18 column, peak tailing is a common and significant problem. This occurs due to strong interactions between the basic amine and residual acidic silanol groups on the silica surface. To ensure a sharp, symmetrical peak shape (which is critical for accurate quantification), a competing acid is added to the mobile phase.[8]

Formic acid (or trifluoroacetic acid, TFA) serves two purposes:

  • Protonation: It protonates the analyte, ensuring it is in a single ionic form.

  • Silanol Masking: It protonates the residual silanol groups on the stationary phase, "masking" them and preventing unwanted secondary interactions with the analyte.[8]

Detection at a low UV wavelength (e.g., 210 nm) is necessary because the molecule lacks a significant chromophore.[8] While not highly specific, this approach is generally sufficient for purity analysis where the primary goal is to separate and quantify all impurities relative to the main peak.

Experimental Protocol: RP-HPLC-UV Purity Assay

1. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Standard C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample & Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent).

  • Sensitivity Check: Prepare a further dilution of the sample solution (e.g., 1:1000) to confirm that impurity peaks at the 0.1% level are detectable.

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample solution.

  • Acquire the data for the full duration of the gradient run.

  • Integrate all peaks, ignoring those from the solvent front.

  • Calculate purity by area percent normalization, similar to the GC method.

Visualization: RP-HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis P1 Weigh Sample P2 Dissolve in Diluent P1->P2 HPLC_Inject 2. Autosampler Injection (10 µL) P2->HPLC_Inject HPLC_Pump 1. Gradient Pump (ACN/H₂O + 0.1% FA) HPLC_Pump->HPLC_Inject HPLC_Column 3. C18 Column (30°C) HPLC_Inject->HPLC_Column Det 4. DAD Detector (210 nm) HPLC_Column->Det Data 5. Data Acquisition (Chromatogram) Det->Data Analysis 6. Purity Calculation (Area % Normalization) Data->Analysis

Caption: Workflow for impurity profiling by RP-HPLC-UV.

Part 3: Chiral HPLC for Enantiomeric Purity Assessment

The "3-carboxylate" position of the pyrrolidine ring is a stereocenter. In pharmaceutical development, it is a regulatory requirement to control and quantify the enantiomeric purity of chiral compounds, as different enantiomers can have vastly different biological effects.[3] Direct chiral HPLC is the gold standard for this analysis.

Expertise & Rationale: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose carbamates (e.g., Chiralcel® OD-H), are exceptionally versatile and widely used for separating a broad range of chiral compounds.[3][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different interaction energies, leading to different retention times.

The mobile phase for these columns is typically a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., isopropanol).[8] A small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) is often required to suppress ionization and improve peak shape.[8]

Experimental Protocol: Chiral HPLC-UV Enantiomeric Purity Assay

1. Instrumentation & Conditions:

  • HPLC System: Same as for RP-HPLC.

  • Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm) or a similar polysaccharide-based CSP.[8]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). Note: The optimal ratio should be determined empirically.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.

2. Sample & Standard Preparation:

  • Racemic Standard: If available, prepare a solution of the racemic (50:50) mixture of Methyl 1-methylpyrrolidine-3-carboxylate in the mobile phase. This is used for system suitability to confirm the separation of the two enantiomers.

  • Sample Solution: Prepare a solution of the enantiomerically enriched sample in the mobile phase at a suitable concentration.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution (Rs > 1.5 is typically desired).

  • Inject the sample solution.

  • Integrate the peaks corresponding to the desired enantiomer and the undesired enantiomer.

  • Calculate the enantiomeric excess (ee%):

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualization: Chiral HPLC-UV Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_detection Detection & Analysis P1 Prepare Racemic Std & Sample Solution P2 Dissolve in Mobile Phase P1->P2 HPLC_Inject 2. Autosampler Injection (10 µL) P2->HPLC_Inject HPLC_Pump 1. Isocratic Pump (Hexane/IPA/TFA) HPLC_Pump->HPLC_Inject HPLC_Column 3. Chiralcel® OD-H (25°C) HPLC_Inject->HPLC_Column Det 4. UV Detector (210 nm) HPLC_Column->Det Data 5. Data Acquisition (Chromatogram) Det->Data Analysis 6. Enantiomeric Excess (ee%) Calculation Data->Analysis

Caption: Workflow for enantiomeric purity by Chiral HPLC.

Comparative Guide: Selecting the Right Method

The optimal analytical technique depends on the specific question being asked. No single method can provide a complete purity profile. A combination of techniques is almost always necessary for comprehensive characterization in a drug development setting.

Parameter Gas Chromatography (GC-FID) Reversed-Phase HPLC (RP-HPLC) Chiral HPLC
Primary Application Achiral purity, residual solvents, volatile impurities.Achiral purity, non-volatile impurities, degradation products.Enantiomeric purity, separation of stereoisomers.
Selectivity Excellent for volatile compounds. Based on boiling point and polarity.Excellent for a wide range of polarities. Highly tunable with mobile phase.Specific for enantiomers. Based on 3D spatial arrangement.
Sensitivity (Typical) High (ng to pg range).Moderate (µg to ng range), dependent on chromophore.Moderate, similar to RP-HPLC.
Analysis Time Fast (typically < 15 minutes).[9]Moderate (typically 15-30 minutes including gradient and re-equilibration).Can be slow; isocratic runs may be long to achieve resolution.
Sample Prep Simple dissolution in a volatile organic solvent.Simple dissolution in mobile phase or compatible solvent.Simple dissolution, but solvent must be compatible with the non-polar mobile phase.
Key Advantage Speed and sensitivity for volatile analytes.Versatility and broad applicability for impurity profiling.The only reliable way to determine enantiomeric excess.
Key Limitation Not suitable for non-volatile or thermally labile compounds.Poor sensitivity for compounds without a UV chromophore.Does not separate achiral impurities. Requires specialized, expensive columns.

Conclusion and Authoritative Recommendation

A comprehensive purity assessment of Methyl 1-methylpyrrolidine-3-carboxylate demands a multi-faceted chromatographic approach.

  • For routine quality control and assessment of volatile impurities, Gas Chromatography with FID detection is the method of choice due to its speed, robustness, and high sensitivity for organic analytes.

  • For a comprehensive impurity profile , particularly for identifying potential degradation products or non-volatile synthetic by-products, Reversed-Phase HPLC is indispensable. It should be used orthogonally to the GC method to ensure all potential impurities are detected.

  • For any application in a pharmaceutical or biological context, the determination of enantiomeric purity via Chiral HPLC is mandatory. The biological activity of the final product is critically dependent on the stereochemistry of this starting material.

Ultimately, a self-validating system for purity assessment involves using at least two orthogonal techniques (e.g., GC and RP-HPLC) for achiral purity, supplemented by a specific chiral method. All methods must be properly validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are selective, sensitive, robust, and fit for purpose.[4]

References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • 1-Methyl-pyrrolidine-3-carboxylic acid. Chem-Impex.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Two methods for determination of 1-methylpyrrolidine. ChemicalBook.
  • Methyl pyrrolidine-3-carboxylate | CAS 98548-90-4. Santa Cruz Biotechnology.
  • Chromatography Corner. Wasson-ECE.
  • (R)-methyl pyrrolidine-3-carboxylate hydrochloride | 874964-22-4. Sigma-Aldrich.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. LabRulez GCMS.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.

Sources

Structural Validation of N-Methylated Pyrrolidine β-Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual-Constraint Peptidomimetics

The development of orally bioavailable and proteolytically stable peptide therapeutics requires overcoming the inherent limitations of canonical amino acids. Unmodified peptides often suffer from rapid proteolytic degradation and exist as dynamic structural ensembles in solution, leading to poor pharmacokinetic profiles and reduced receptor affinity.

To address this, N-methylated pyrrolidine β-amino acids (e.g., N-methylated β-proline derivatives) have emerged as a breakthrough class of conformational constraints. By merging the ring-induced backbone rigidity of a pyrrolidine core with the hydrogen-bond-depleting and steric-bulk-adding properties of N-methylation, these non-canonical building blocks force peptides into highly specific, predictable trajectories while granting drug-like membrane permeability[1].

This guide objectively compares the structural and performance metrics of N-methylated pyrrolidine β-amino acids against traditional conformational constraints and provides validated, step-by-step protocols for their structural characterization.

Comparative Conformational Analysis

When designing a peptidomimetic scaffold, the choice of constraint dictates the entire molecule's thermodynamic landscape. Below is a comparative analysis of N-methylated pyrrolidine β-amino acids against standard alternatives: canonical L-proline, linear N-methylleucine, and unmethylated pyrrolidine-3-carboxylic acid (PCA).

Feature / PropertyCanonical L-Proline (

-AA)
N-Methylleucine (

-AA)
Unmethylated PCA (

-AA)
N-Methylated Pyrrolidine

-AA
Proteolytic Stability ModerateHighHighExtremely High
H-Bond Donor No (Tertiary Amide)No (Tertiary Amide)Yes (Secondary Amide)No (Tertiary Amide)
Conformational Rigidity High (Ring constrained)Moderate (Steric bulk)High (Ring constrained)Extreme (Ring + Steric bulk)
Membrane Permeability LowHighLowVery High
Primary Structural Role

-turns, PPII helices[2]
Extended/Turn inducer[3]

-peptidic helices[2]
Rigidified scaffolds, Cell-penetrating
Cis/Trans Isomerization Readily accessible cis state[3]Strongly favors trans[3]Favors transHighly tunable via local sterics [4]

The Causality of Conformation: Why N-Methylated β-Prolines?

To utilize these building blocks effectively, researchers must understand the mechanistic causality behind their behavior:

  • Dihedral Restriction via the Pyrrolidine Ring: The cyclic nature of the pyrrolidine ring inherently restricts the

    
     dihedral angle (typically around -60° to -75° in 
    
    
    
    -prolines, with analogous rigidification in
    
    
    -derivatives). This prevents the backbone from sampling random-coil conformations, heavily favoring localized turns or extended polyproline-like helices[3].
  • Backbone Extension via the β-Carbon: Introducing an additional methylene carbon into the backbone provides absolute resistance to canonical

    
    -proteases. Furthermore, oligomers of 
    
    
    
    -amino acids like PCA adopt characteristic non-hydrogen-bonded secondary structures (similar to polyproline helices) that are specified largely by the avoidance of steric repulsions[2].
  • Desolvation and Steric Bulk via N-Methylation: N-methylation eliminates the amide proton, removing its ability to serve as a hydrogen bond donor. This drastically reduces the desolvation penalty required for the peptide to cross lipid bilayers, 1[1]. Additionally, the steric clash introduced by the N-methyl group heavily influences the cis/trans isomerization equilibrium of the preceding peptide bond, allowing researchers to rationally lock the peptide into a bioactive conformation[4][5].

Self-Validating Experimental Protocols

Validating the structure of heavily constrained peptides requires a multi-modal approach. The following protocols are designed as self-validating systems to ensure absolute structural confidence.

Protocol 1: Solid-Phase Synthesis & On-Resin N-Methylation

Self-Validation Mechanism: Micro-cleavage at the methylation step ensures complete conversion before subsequent coupling, preventing the accumulation of deletion sequences.

  • Resin Preparation: Swell Rink Amide resin in N-Methyl-2-pyrrolidone (NMP) for 1 hour. Deprotect the Fmoc group using 20% 4-methylpiperidine in NMP for 15 minutes.

  • 
    -Amino Acid Coupling:  Dissolve Fmoc-pyrrolidine-3-carboxylic acid (3 eq) and HATU (2.9 eq) in NMP. Add DIPEA (6 eq), activate for 2 minutes, and add to the resin. Shake for 2 hours.
    
  • Site-Specific N-Methylation:

    • Protection: React the free secondary amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (10 eq) in NMP for 1 hour.

    • Methylation: Treat the resin with methyl p-nitrobenzenesulfonate (10 eq) and MTBD (5 eq) in DMF for 30 minutes.

    • Deprotection: Remove the o-NBS group by treating the resin with 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 5 minutes[5].

  • Validation Check: Withdraw 1 mg of resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, and analyze via LC-MS. Proceed only if a mass shift of +14 Da is observed with >95% purity, confirming successful methylation.

  • Subsequent Coupling: Due to the severe steric hindrance of the N-methylated pyrrolidine nitrogen, couple the next amino acid using highly reactive agents like COMU or BOP-Cl at elevated temperatures (e.g., 50°C)[2].

Protocol 2: NMR-Based Conformational Validation

Self-Validation Mechanism: Temperature coefficient measurements differentiate solvent-exposed amides from those locked in stable intramolecular hydrogen bonds, internally verifying the rigidity of the fold.

  • Sample Preparation: Dissolve the HPLC-purified peptide in CD3OH or a 90:10 H2O/D2O mixture at a concentration of 1–2 mM.

  • Data Acquisition: Acquire 1D

    
    H, 2D TOCSY, and 2D NOESY/ROESY spectra at 298 K on a high-field NMR spectrometer (≥ 600 MHz).
    
  • Cis/Trans Isomerization Analysis: The steric bulk of the N-methyl pyrrolidine ring often induces a measurable population of the cis conformer. Quantify the cis/trans ratio by integrating the

    
     to 
    
    
    
    (cis) versus the
    
    
    to
    
    
    (trans) NOE cross-peaks in the ROESY spectrum[4].
  • Temperature Coefficients (

    
    ):  Record 1D 
    
    
    
    H spectra at 5 K intervals from 288 K to 318 K. Calculate the temperature dependence of the amide protons of the neighboring residues. Values of
    
    
    ppb/K validate that the amide is shielded from the solvent, confirming the presence of a stable, rigidified secondary structure induced by the constraint.
Protocol 3: Circular Dichroism (CD) Profiling
  • Preparation: Prepare a 50

    
    M solution of the peptide in HPLC-grade methanol.
    
  • Acquisition: Record far-UV CD spectra from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 20°C.

  • Analysis: Unmethylated PCA oligomers exhibit a profound change in the far-UV CD spectrum from monomer to tetramer, indicative of a characteristic non-hydrogen-bonded secondary structure[2]. N-methylation will uniquely shift these spectral minima. Compare the signature against canonical polyproline II (PPII) helices to validate the global fold.

Structural Validation Workflow

The integration of synthesis, spectroscopy, and computational modeling forms a closed-loop validation system.

G A 1. SPPS & N-Methylation (Resin-Bound) B 2. LC-MS Validation (Micro-cleavage) A->B Yield check C 3. Conformational Profiling (Far-UV CD Spectroscopy) B->C Purified Peptide D 4. 2D NMR Spectroscopy (NOESY/ROESY & Temp. Coeffs) B->D E 5. X-Ray Crystallography (Absolute 3D Structure) B->E F 6. Computational MD (Data Integration) C->F D->F E->F F->A Rational Redesign

Workflow for the structural validation of N-methylated pyrrolidine β-amino acid peptides.

References

  • Non-Hydrogen-Bonded Secondary Structure in β-Peptides: Evidence from Circular Dichroism of (S)-Pyrrolidine-3-carboxylic Acid Oligomers and (S)-Nipecotic Acid Oligomers. Organic Letters (NIH / wisc.edu).2

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology (PMC / NIH).1

  • The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry (ACS).4

  • A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides. Benchchem.3

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research (ResearchGate).5

Sources

Safety Operating Guide

Methyl 1-methylpyrrolidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of Methyl 1-methylpyrrolidine-3-carboxylate

As a preferred partner in drug development and laboratory safety, we provide this comprehensive operational guide for managing Methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0) . This cyclic amine and ester building block is highly valued in medicinal chemistry for synthesizing complex pharmaceutical intermediates. However, its specific structural properties dictate rigorous handling, segregation, and disposal protocols to mitigate exposure risks and environmental impact.

Chemical Profile & Hazard Identification

Before designing a disposal plan, personnel must understand the physical and hazardous properties of the compound.

PropertySpecification
Chemical Name Methyl 1-methylpyrrolidine-3-carboxylate
CAS Number 34616-29-0
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) [1]
Signal Word Warning

Mechanistic Hazard Analysis (The "Why" Behind the Protocol)

True laboratory safety requires understanding the chemical causality behind the hazards. Do not merely follow steps; understand the molecular behavior of the compound:

  • Alkalinity and Tissue Irritation: The tertiary nitrogen within the pyrrolidine ring acts as a Lewis base. Upon contact with moisture on the skin or mucous membranes, it abstracts protons, causing localized alkaline irritation. This necessitates strict adherence to barrier protection (PPE) to prevent H315 and H319 hazards.

  • Ester Hydrolysis: Under strongly acidic or basic conditions, the methyl ester moiety is susceptible to hydrolysis, potentially generating methanol and 1-methylpyrrolidine-3-carboxylic acid. Waste streams must be pH-monitored to prevent unexpected gas evolution or pressure buildup in sealed disposal containers.

  • Combustion Byproducts (NOx): The thermal decomposition of N-heterocycles like pyrrolidine yields toxic nitrogen oxides (NOx) and carbon monoxide [2]. Standard open-air burning or low-temperature disposal is strictly prohibited; specialized thermal destruction is required.

Operational Handling Protocols

Implement these self-validating steps to ensure safe experimental use prior to waste generation:

  • Engineering Controls: Always handle the compound inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness; double-gloving is recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat.

  • Transfer & Weighing: Use static-free spatulas and weigh boats. If the material is handled in a liquid state or in solution, use positive displacement pipettes to prevent aerosolization.

  • Incompatible Materials: Ensure the workspace is entirely free of strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger violent exothermic reactions.

Waste Segregation and Storage

Improper waste mixing is a leading cause of laboratory incidents. Follow this segregation protocol:

  • Categorization: Classify the waste as "Non-Halogenated Organic Waste" (unless it has been mixed with halogenated solvents like Dichloromethane during your workflow, in which case it must go into the Halogenated stream).

  • Containerization: Collect waste in high-density polyethylene (HDPE) or amber glass carboys. Do not use metal containers , as trace moisture combined with the basic amine can cause slow, steady corrosion over time.

  • Labeling: Clearly label the container with the full chemical name, CAS number (34616-29-0), and the specific GHS hazard pictograms (Irritant, Harmful).

  • Secondary Containment: Place the primary waste container in a secondary spill tray capable of holding 110% of the primary container's volume. Store in a cool, dry, well-ventilated flammable storage cabinet away from direct sunlight.

Proper Disposal Procedures (Step-by-Step)

Disposal must comply with EPA regulations (or your local equivalent) for nitrogenous organic waste [3]. Never flush this compound down the sink.

  • Manifesting: Document the exact volume and concentration of Methyl 1-methylpyrrolidine-3-carboxylate on your facility's hazardous waste manifest.

  • Licensed Contractor Handoff: Transfer the waste to a licensed, EPA-certified hazardous waste disposal contractor. Ensure they are notified of the high nitrogen content.

  • Thermal Destruction (Incineration): The mandated disposal method is high-temperature incineration. The incinerator must be equipped with an afterburner to ensure the complete cleavage of the stable pyrrolidine ring.

  • Scrubber Neutralization: Because the compound contains nitrogen, combustion will generate NOx. The incineration facility must utilize a wet scrubber system (typically utilizing an alkaline solution) to capture and neutralize NOx, preventing atmospheric pollution [2].

Spill Response & Decontamination Workflow

In the event of a localized spill, execute the following protocol immediately:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary silica-based spill pads). Do not use combustible materials like sawdust.

  • Absorption: Carefully mix the absorbent into the spill from the outside in. This technique minimizes the aerosolization of the compound.

  • Collection: Sweep the absorbed mixture using spark-proof tools into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water solution, followed by a final wipe with 70% ethanol or isopropanol. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

Below is the logical workflow for the lifecycle management of pyrrolidine-derivative waste.

DisposalWorkflow A Waste Generation (Pyrrolidine Derivative) B Waste Segregation (Non-Halogenated) A->B  Classify C Secondary Storage (HDPE Containers) B->C  Store D Thermal Destruction (High-Temp Incineration) C->D  Transport E NOx Scrubber System (Emission Control) D->E  Neutralize

Workflow for the safe segregation, storage, and thermal disposal of pyrrolidine derivatives.

References

  • Title: Hazardous Waste Listings & Management Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Personal protective equipment for handling Methyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Handling Methyl 1-methylpyrrolidine-3-carboxylate: PPE, Operations, and Disposal

Methyl 1-methylpyrrolidine-3-carboxylate (CAS 34616-29-0) is a critical pyrrolidine building block utilized extensively in medicinal chemistry and drug development [1]. Characterized by its tertiary amine and ester functionalities, this compound demands rigorous safety and logistical planning. As a Category 3 flammable liquid and a multi-system irritant, mishandling can result in significant operational hazards, including acute respiratory distress and dermal burns.

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for handling, personal protective equipment (PPE) selection, and disposal. Rather than merely listing rules, this protocol explains the causality behind every safety measure, ensuring scientific integrity and fostering a deep culture of laboratory safety.

Physicochemical Properties & Hazard Profile

To design an effective safety protocol, we must first analyze the intrinsic properties of the molecule. The data below [2] dictates the specific engineering controls and PPE required for safe operation.

PropertyValueCausality / Safety Implication
CAS Number 34616-29-0Unique identifier for precise SDS and regulatory tracking.
Molecular Formula C7H13NO2Contains amine/ester moieties; dictates chemical compatibility.
Molecular Weight 143.18 g/mol Low molecular weight increases volatility and inhalation risk.
Boiling Point 165.6 °CVapors can rapidly accumulate upon heating during synthesis.
Flash Point 59.5 °C (139.1 °F)Combustible liquid; mandates spark-free environments.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; severe skin, eye, and respiratory irritant.

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling Methyl 1-methylpyrrolidine-3-carboxylate. The selection of PPE must be directly correlated to the chemical's hazard profile as mandated by [3].

  • Hand Protection (Gloves): The dual amine and ester nature of this compound can rapidly degrade standard latex gloves. Butyl rubber or heavy-duty Nitrile gloves (minimum 0.4 mm thickness) are strictly required. Causality: Butyl rubber provides superior resistance to esters and ketones, preventing breakthrough and subsequent dermal absorption (mitigating the H315 skin irritation hazard).

  • Eye Protection: Chemical splash goggles or a full-face shield (compliant with ANSI Z87.1) are mandatory. Causality: The H319 classification indicates serious eye irritation. Standard safety glasses with side shields do not provide adequate protection against volatile vapors or high-angle liquid splashes.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous shoes. Causality: With a flash point of 59.5 °C, the compound is a combustible liquid. In the event of an accidental spill near a heat source, an FR coat prevents the ignition of the garment, adhering to guidelines for flammable liquids [4].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., during a large-scale spill cleanup), a half-mask respirator with organic vapor (OV) cartridges is required. Causality: The H335 hazard highlights severe respiratory irritation; OV cartridges actively adsorb the volatile amine/ester vapors before they reach the lungs.

Operational Workflow & Engineering Controls

The following protocol provides a step-by-step methodology for the safe dispensing and reaction setup involving Methyl 1-methylpyrrolidine-3-carboxylate.

HandlingWorkflow Start 1. Pre-Operation Setup Verify Hood & Don PPE Inspect 2. Equipment Inspection Check Glassware Integrity Start->Inspect Purge 3. Inert Atmosphere N2/Ar Purge Inspect->Purge Dispense 4. Chemical Dispensing Use PTFE/Glass Syringes Purge->Dispense React 5. Reaction Execution Monitor Temp (< 50°C) Dispense->React Clean 6. Decontamination Seal & Clean Tools React->Clean

Caption: Operational workflow for handling Methyl 1-methylpyrrolidine-3-carboxylate.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Ensure the chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm). Don all required PPE (FR coat, goggles, butyl rubber gloves) before unsealing the chemical.

  • Equipment Inspection: Inspect all glassware for micro-fractures. Given the compound's boiling point (165.6 °C), any structural weakness can lead to catastrophic failure during heated reactions.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This displaces oxygen, mitigating the flammability risk associated with the compound's 59.5 °C flash point.

  • Dispensing: Transfer the chemical using a glass syringe with a PTFE plunger or a stainless-steel cannula. Do not use plastic syringes with rubber gaskets, as the ester/amine mixture will extract plasticizers, compromising both safety and experimental purity.

  • Reaction Execution: If heating is required, utilize an oil bath or heating mantle with a precise thermocouple. Keep the temperature strictly below 50 °C unless the system is fully sealed and rated for pressure, keeping it well below the flash point to prevent vapor ignition.

  • Decontamination: Rinse all transfer equipment immediately with a compatible solvent (e.g., acetone or methanol) into a designated waste container before removing it from the fume hood.

Emergency Response & Spill Management

Spills involving Methyl 1-methylpyrrolidine-3-carboxylate require immediate, methodical action to prevent respiratory distress and fire hazards.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evacuate Evacuate Area (>100 mL or Poor Vent) Assess->Evacuate High Risk Contain Contain Spill (Inert Absorbent) Assess->Contain Low Risk Collect Collect Waste (Hazardous Waste Bag) Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon

Caption: Emergency spill response protocol for Methyl 1-methylpyrrolidine-3-carboxylate.

Step-by-Step Spill Protocol:

  • Immediate Assessment: Determine the volume of the spill. If the spill exceeds 100 mL outside a fume hood, immediately evacuate the lab and trigger the fire alarm, as the vapor concentration can quickly reach the lower explosive limit (LEL).

  • Source Elimination: Turn off all hot plates, stirrers, and potential ignition sources in the vicinity to respect the compound's combustibility.

  • Containment: For manageable spills (<100 mL), cover the liquid with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized universal spill pad. Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), transfer the saturated absorbent into a heavy-duty, sealable hazardous waste bag or a high-density polyethylene (HDPE) bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to neutralize and remove any residual amine/ester traces, followed by a final wipe with ethanol.

Waste Disposal Plan

Methyl 1-methylpyrrolidine-3-carboxylate must be treated as hazardous chemical waste in strict compliance with the [5].

Step-by-Step Disposal Methodology:

  • Segregation: Collect all liquid waste containing this compound in a clearly labeled "Non-Halogenated Organic Waste" container. Crucial: Do not mix with strong oxidizing agents or acids, as the tertiary amine can undergo violent, exothermic acid-base reactions.

  • Containment: Use HDPE or PTFE-lined safety cans for waste storage. Ensure the container is kept closed at all times unless actively adding waste, minimizing vapor release and exposure.

  • Secondary Containment: Store the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Documentation & Pickup: Affix a hazardous waste tag detailing the exact composition (e.g., "Contains: Methyl 1-methylpyrrolidine-3-carboxylate, 5% in Methanol"). Schedule a pickup with a certified hazardous waste disposal vendor for high-temperature incineration.

References

  • PubChem. "Methyl 1-methylpyrrolidine-3-carboxylate (CID 13539132)." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.106 - Flammable Liquids." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste (RCRA)." United States Government. Available at:[Link]

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